Technical Documentation Center

2-nitro-9H-pyrido[2,3-b]indole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-nitro-9H-pyrido[2,3-b]indole
  • CAS: 176853-91-1

Core Science & Biosynthesis

Foundational

synthesis of 2-nitro-9H-pyrido[2,3-b]indole from 2-amino-9H-pyrido[2,3-b]indole

An In-depth Technical Guide to the Synthesis of 2-Nitro-9H-pyrido[2,3-b]indole from 2-Amino-9H-pyrido[2,3-b]indole Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Nitro-9H-pyrido[2,3-b]indole from 2-Amino-9H-pyrido[2,3-b]indole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-nitro-9H-pyrido[2,3-b]indole, a valuable compound in medicinal chemistry and pharmacological research, starting from its corresponding amine, 2-amino-9H-pyrido[2,3-b]indole (also known as 2-amino-α-carboline). The guide details the strategic rationale for employing a diazotization-nitration sequence, offering a deep dive into the reaction mechanisms, a detailed step-by-step experimental protocol, critical safety imperatives, and methods for analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to perform this specific transformation with a strong emphasis on safety, reliability, and mechanistic understanding.

Introduction and Strategic Rationale

The 9H-pyrido[2,3-b]indole, or α-carboline, scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1][2] The targeted conversion of the 2-amino group to a 2-nitro group transforms a key hydrogen bond donor and basic center into a potent electron-withdrawing group and hydrogen bond acceptor. This modification can dramatically alter a molecule's electronic properties, metabolic stability, and receptor binding interactions, making 2-nitro-9H-pyrido[2,3-b]indole a crucial intermediate for developing novel therapeutics.[3]

While direct electrophilic nitration is a common method for introducing nitro groups onto aromatic rings, its application to a complex heterocycle like 2-amino-α-carboline is fraught with challenges. The molecule possesses multiple potential sites for nitration, including the electron-rich indole ring and the pyridine ring, which is activated by the amino group.[4][5] Direct nitration would likely result in a mixture of constitutional isomers and potential N-nitration, leading to low yields and difficult purification.[6][7]

Therefore, a more regioselective and reliable strategy is required. The conversion of the primary aromatic amine to a diazonium salt, followed by a substitution reaction to introduce the nitro group, offers superior control. This two-stage process, known as a diazotization-dediazoniation, ensures that the substitution occurs exclusively at the C2 position, replacing the original amino group. This guide focuses exclusively on this robust and field-proven pathway.

Mechanistic Deep Dive: A Two-Stage Transformation

The synthesis proceeds through two distinct, sequential chemical events: the formation of a diazonium salt intermediate and its subsequent conversion to the nitro compound in a Sandmeyer-type reaction.

Stage 1: Diazotization of 2-Amino-9H-pyrido[2,3-b]indole

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[8][9] The reaction is performed in a cold, acidic solution using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[10][11]

The key reactive electrophile is the nitrosonium ion (NO⁺), which is formed by the protonation of nitrous acid followed by the loss of a water molecule.[9][11] The lone pair of the primary amine of 2-amino-α-carboline attacks the nitrosonium ion. A series of proton transfers and the eventual elimination of water generate the stable, yet highly reactive, 2-diazonium-9H-pyrido[2,3-b]indole salt.[9] The extreme stability of dinitrogen gas (N₂) makes the diazonium group an excellent leaving group for subsequent substitution reactions.[11]

Diazotization Mechanism Mechanism of Diazotization cluster_0 In Situ Generation of Nitrosonium Ion cluster_1 Reaction with Amine NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO + H₂SO₄ H2SO4 H₂SO₄ (excess) H2ONO H₂O-NO⁺ HONO->H2ONO + H⁺ NO_plus NO⁺ (Nitrosonium Ion) H2ONO->NO_plus - H₂O Start_Amine Ar-NH₂ (2-Amino-α-carboline) Nitrosamine_Intermediate Ar-NH₂⁺-NO Start_Amine->Nitrosamine_Intermediate + NO⁺ N_Nitrosamine Ar-NH-N=O (N-Nitrosamine) Nitrosamine_Intermediate->N_Nitrosamine - H⁺ Diazo_hydroxide Ar-N=N-OH (Diazohydroxide) N_Nitrosamine->Diazo_hydroxide Proton Tautomerism Diazonium_ion Ar-N₂⁺ (Diazonium Ion) Diazo_hydroxide->Diazonium_ion + H⁺, - H₂O

Caption: The mechanism of diazotization involves the formation of a nitrosonium ion which reacts with the primary amine.

Stage 2: Nitro-Dediazoniation (Sandmeyer-Type Reaction)

The Sandmeyer reaction classically refers to the copper(I)-catalyzed substitution of an aryl diazonium group with halides or cyanide.[12][13] The conversion to a nitro group is a well-established variation of this process.[14] The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion.[13]

This electron transfer results in the formation of an aryl radical and the release of nitrogen gas, with the copper being oxidized to copper(II). The aryl radical then reacts with a nitrite ion (NO₂⁻), often coordinated to the copper(II) species, to form the final 2-nitro-α-carboline product and regenerate the copper(I) catalyst, completing the catalytic cycle.[12][13]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for diazotization and Sandmeyer-type nitration. Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
2-Amino-9H-pyrido[2,3-b]indole>98% PurityStarting Material
Sulfuric Acid (H₂SO₄)Concentrated (98%)Acid Catalyst
Sodium Nitrite (NaNO₂)ACS Grade or higherDiazotizing Agent
Sodium Nitrite (NaNO₂)ACS Grade or higherNitrating Agent
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS GradeCatalyst Precursor
Sodium Metabisulfite (Na₂S₂O₅)ACS GradeReducing Agent for Catalyst
Sodium Hydroxide (NaOH)Pellets, ACS GradeFor Catalyst Preparation
UreaACS GradeNitrous Acid Scavenger
IceMade from DI WaterTemperature Control
Deionized (DI) WaterHigh PuritySolvent
Ethyl AcetateHPLC GradeExtraction Solvent
Brine (Saturated NaCl)Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Starch-Iodide PaperTest for Excess HNO₂
Three-Neck Round-Bottom FlaskAppropriate SizeReaction Vessel
Magnetic Stirrer & Stir BarAgitation
ThermometerLow TemperatureMonitoring
Addition FunnelControlled Reagent Addition
Ice BathTemperature Control
Experimental Workflow

Caption: A three-part workflow for the synthesis, from diazonium formation to final purification.

Step-by-Step Methodology

Part 1: Preparation of the Diazonium Salt Solution

  • In a three-neck flask equipped with a magnetic stir bar, thermometer, and addition funnel, dissolve 1.0 equivalent of 2-amino-9H-pyrido[2,3-b]indole in a solution of 3.0 equivalents of sulfuric acid in DI water.

  • Cool the resulting solution to 0-5 °C using an ice-salt bath.

  • In a separate beaker, dissolve 1.05 equivalents of sodium nitrite in a minimal amount of cold DI water.

  • Transfer the sodium nitrite solution to the addition funnel and add it dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[15][16]

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt solution is now complete. Keep this solution cold for immediate use in the next step.

Part 2: The Nitro-Dediazoniation Reaction

  • In a separate, larger beaker, prepare a solution of copper(I) catalyst. A common method is to dissolve copper(II) sulfate in water and reduce it with sodium metabisulfite.

  • Alternatively, and more directly for this reaction, prepare a suspension of sodium nitrite (3.0 equivalents) and a catalytic amount of copper(I) oxide (Cu₂O, ~0.1 eq) or freshly prepared copper powder in cold water.

  • Place the nitrating suspension in a large reaction flask and cool it to 10-15 °C.

  • Slowly and carefully, add the cold diazonium salt solution from Part 1 to the stirred nitrating suspension. Vigorous bubbling (evolution of N₂ gas) should be observed.[17] Control the rate of addition to manage the effervescence.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 1-2 hours to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium carbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with DI water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-nitro-9H-pyrido[2,3-b]indole.

Safety Imperatives: Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be explosive in solid, dry form.[18] Adherence to strict safety protocols is non-negotiable.

  • Temperature Control is Critical: The diazotization reaction is highly exothermic. Maintain the temperature below 5 °C at all times to prevent decomposition of the diazonium salt and the formation of hazardous side products.[15][19]

  • Never Isolate the Solid Salt: The diazonium salt should be generated and used in situ as a solution. Do not attempt to isolate or dry the diazonium intermediate.[18][20]

  • Stoichiometric Control: Use only a slight excess of sodium nitrite for the diazotization. A large excess can lead to unwanted side reactions and the presence of residual, unstable nitrous acid.[15][19]

  • Check for Excess Nitrous Acid: Before proceeding to the next step, test the reaction mixture with starch-iodide paper. A positive test (blue-black color) indicates the presence of excess nitrous acid. Quench this excess by adding a small amount of urea until the test is negative.[15][20]

  • Ventilation: The reaction releases nitrogen gas (N₂) and potentially toxic nitrogen oxides (NOx). Perform the entire procedure in a well-ventilated chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. A blast shield is highly recommended during the addition of the diazonium salt to the nitrating mixture.

Analytical Characterization

Confirmation of the final product, 2-nitro-9H-pyrido[2,3-b]indole, should be performed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the α-carboline core and the successful substitution at the C2 position, evidenced by the disappearance of the amino proton signals and characteristic shifts in the aromatic region.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₁₁H₇N₃O₂) by providing an accurate mass of the molecular ion.[21]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.[21]

  • Infrared (IR) Spectroscopy: The presence of the nitro group can be confirmed by characteristic strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Conclusion

The synthesis of 2-nitro-9H-pyrido[2,3-b]indole from its 2-amino precursor is most effectively and safely achieved through a controlled, two-stage diazotization and Sandmeyer-type nitration sequence. This method provides excellent regioselectivity, avoiding the complexities of direct nitration on the sensitive heterocyclic system. The success of this synthesis is critically dependent on rigorous temperature control and adherence to strict safety protocols for handling the unstable diazonium salt intermediate. With careful execution, this protocol provides a reliable pathway to a valuable chemical building block for research and drug development.

References

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • University of the West Indies at Mona. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Retrieved from [Link]

  • Chen, Y., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Org. Process Res. Dev., 19(9), 1159–1167.
  • Sathee, J. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
  • Malmedy, F., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7274–7278.
  • ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.
  • NJIT Digital Commons. (1955). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ResearchGate. (2025). Nitration of 2‐R‐4‐aminopyridines 3. Retrieved from [Link]

  • ResearchGate. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • JoVE. (2023). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]

  • Kumar, V., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 1339–1371.
  • BYJU'S. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α‐carbolines by reaction of 2‐iminoindolines with nitroalkenes. Retrieved from [Link]

  • PubMed. (1996). Metabolism of 2-amino-alpha-carboline. A food-borne heterocyclic amine mutagen and carcinogen by human and rodent liver microsomes and by human cytochrome P4501A2. Retrieved from [Link]

  • ACS Publications. (2021). Metal-Free and Regioselective Synthesis of Functionalized α-Carbolines via [3 + 3] Annulation of Morita–Baylis–Hillman Acetates of Nitroalkenes with Iminoindolines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of β-carboline-linked 2-nitrochalcones. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration Studies in Some ß-Carboline Bases. Retrieved from [Link]

  • PubMed. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Retrieved from [Link]

  • MDPI. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Retrieved from [Link]

  • Sciforum. (n.d.). Synthesis of β-carboline derivatives. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3- b]indole-3-ylmethanimines. Retrieved from [Link]

  • ACS Publications. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Retrieved from [Link]

  • PubMed. (2015). A novel carboline derivative inhibits nitric oxide formation in macrophages independent of effects on tumor necrosis factor α and interleukin-1β expression. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. Retrieved from [Link]

  • NIH. (n.d.). Preferentially increased nitration of α-synuclein at tyrosine-39 in a cellular oxidative model of Parkinson's disease. Retrieved from [Link]

  • PubMed. (1981). The Nitration of Canrenone With Acetic anhydride/nitric Acid. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of 2-Nitro-9H-pyrido[2,3-b]indole

Abstract This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2-nitro-9H-pyrido[2,3-b]indole, a nitro-derivative of the α-carboline (norharmane) scaffold. The c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2-nitro-9H-pyrido[2,3-b]indole, a nitro-derivative of the α-carboline (norharmane) scaffold. The core structure, 9H-pyrido[2,3-b]indole, is a significant heterocyclic framework found in various biologically active compounds. The introduction of a nitro group at the C2-position profoundly influences its electronic properties and, consequently, its spectroscopic signature. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing theoretical principles with predicted spectral features and standardized experimental protocols, this guide serves as an essential reference for the unambiguous identification and characterization of this compound.

Introduction to 2-Nitro-9H-pyrido[2,3-b]indole

2-Nitro-9H-pyrido[2,3-b]indole belongs to the carboline family of alkaloids, which are composed of a pyridine ring fused to an indole skeleton. The parent compound, 9H-pyrido[2,3-b]indole (norharmane), and its derivatives are subjects of extensive research due to their diverse biological activities. The title compound is the corresponding nitro derivative of 2-amino-9H-pyrido[2,3-b]indole (AαC), a heterocyclic amine found in cooked meats and tobacco smoke that has been studied for its potential carcinogenic properties.[1] The nitro-substituted version, therefore, serves as an important chemical probe and reference compound in toxicological and metabolic studies.

The structural confirmation of such molecules is fundamentally reliant on a combination of modern spectroscopic techniques. This guide elucidates the characteristic features observable in ¹H NMR, ¹³C NMR, IR, and MS analyses, providing the foundational data required for its unequivocal identification.

Caption: Molecular structure of 2-nitro-9H-pyrido[2,3-b]indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-nitro-9H-pyrido[2,3-b]indole, both ¹H and ¹³C NMR provide specific, diagnostic signals for each unique nucleus in the structure.

Theoretical Framework & Predicted Analysis

The chemical shifts in the pyrido[2,3-b]indole system are influenced by the aromatic ring currents and the electronegativity of the two nitrogen atoms. The addition of a potent electron-withdrawing nitro (-NO₂) group at the C2 position causes a significant deshielding effect (downfield shift) on the nuclei in its proximity, particularly on the pyridine ring.[2][3] Protons H3 and H4, and carbons C2, C3, and C4 are most affected.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is based on data from the parent norharmane structure and known substituent chemical shift (SCS) effects of the nitro group on pyridine and indole rings.[4][5]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H9 (N-H) ~12.0 broad singlet - Typical chemical shift for an indole N-H proton, often broad due to quadrupole effects and exchange.
H4 ~8.90 doublet d, J ≈ 8.5 Hz Significantly deshielded by the adjacent pyridine nitrogen (N1) and the para-positioned nitro group.
H3 ~8.70 doublet d, J ≈ 8.5 Hz Deshielded due to proximity to the electron-withdrawing nitro group at C2 and the pyridine nitrogen.
H5 ~8.30 doublet d, J ≈ 7.8 Hz Proton on the carbocyclic ring adjacent to the indole nitrogen.
H8 ~7.80 doublet d, J ≈ 8.1 Hz Aromatic proton on the carbocyclic ring.
H6 ~7.55 triplet t, J ≈ 7.5 Hz Aromatic proton on the carbocyclic ring, coupled to H5 and H7.

| H7 | ~7.35 | triplet | t, J ≈ 7.5 Hz | Aromatic proton on the carbocyclic ring, coupled to H6 and H8. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is characterized by the strong deshielding of the carbon atom directly bonded to the nitro group (C2). Other carbons in the pyridine ring are also shifted downfield compared to the parent norharmane.[6][7]

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C2 ~155.0 Directly attached to the highly electron-withdrawing NO₂ group, causing a strong downfield shift.
C4a ~142.0 Quaternary carbon at the fusion of the pyridine and indole rings.
C9a ~141.0 Quaternary carbon at the fusion of the indole rings.
C4 ~135.0 Aromatic CH in the pyridine ring, deshielded by N1 and the nitro group.
C5a ~129.0 Quaternary carbon at the fusion of the indole rings.
C7 ~123.0 Aromatic CH on the carbocyclic ring.
C5 ~121.5 Aromatic CH on the carbocyclic ring.
C9b ~121.0 Quaternary carbon at the fusion of the rings.
C6 ~120.0 Aromatic CH on the carbocyclic ring.
C8 ~113.0 Aromatic CH on the carbocyclic ring.

| C3 | ~112.0 | Aromatic CH in the pyridine ring, significantly affected by the adjacent nitro group. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-nitro-9H-pyrido[2,3-b]indole in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable N-H proton.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typically, 16-32 scans are sufficient.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.[8]

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum of 2-nitro-9H-pyrido[2,3-b]indole is dominated by absorptions from the nitro group, the N-H bond, and the aromatic rings.

Theoretical Framework & Spectral Interpretation

The vibrational frequencies of bonds within a molecule correspond to the absorption of specific frequencies of infrared radiation. For 2-nitro-9H-pyrido[2,3-b]indole, the most diagnostic peaks are the strong N-O stretching vibrations of the nitro group.[9][10]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment Functional Group
~3400 Medium, Sharp N-H Stretch Indole N-H
3100 - 3000 Medium-Weak C-H Stretch Aromatic C-H
1550 - 1475 Strong Asymmetric NO₂ Stretch Nitro Group
1620 - 1580 Medium C=C & C=N Stretch Aromatic Rings
1360 - 1290 Strong Symmetric NO₂ Stretch Nitro Group

| 900 - 675 | Strong | C-H Out-of-plane bend | Aromatic C-H |

The two strong bands for the NO₂ stretches are the most characteristic features of the IR spectrum and serve as primary evidence for the presence of the nitro group.[11]

Experimental Protocol: IR Spectroscopy (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 2-nitro-9H-pyrido[2,3-b]indole powder onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is critical for determining the molecular weight and confirming the elemental composition.

Theoretical Framework & Fragmentation Analysis

In Electron Ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. Aromatic nitro compounds exhibit characteristic fragmentation patterns.[12][13] The molecular formula of 2-nitro-9H-pyrido[2,3-b]indole is C₁₁H₇N₃O₂, giving an exact mass of approximately 213.05 g/mol .

Expected Fragmentation Pathways:

  • Molecular Ion (M⁺˙): The peak corresponding to the intact molecule, m/z = 213.

  • Loss of NO₂: A common and significant fragmentation is the loss of a nitro radical (•NO₂), resulting in a fragment at [M - 46]⁺, m/z = 167.

  • Loss of O: Loss of an oxygen atom from the nitro group to give the [M - 16]⁺˙ ion at m/z = 197.

  • Loss of NO: Subsequent rearrangement and loss of a nitric oxide radical (•NO) from the molecular ion, leading to a fragment at [M - 30]⁺, m/z = 183.

  • Further Fragmentation: The [M - 46]⁺ ion (m/z 167), corresponding to the de-nitrated pyrido[2,3-b]indole cation, can further fragment by losing HCN (m/z = 140), characteristic of indole-containing structures.[14][15]

Table 4: Predicted Major Fragments in EI-MS

m/z Proposed Fragment Identity
213 [C₁₁H₇N₃O₂]⁺˙ Molecular Ion (M⁺˙)
197 [C₁₁H₇N₃O]⁺˙ [M - O]⁺˙
183 [C₁₁H₇N₂O]⁺ [M - NO]⁺
167 [C₁₁H₇N₂]⁺ [M - NO₂]⁺

| 140 | [C₁₀H₆N]⁺ | [M - NO₂ - HCN]⁺ |

Fragmentation_Pathway M [M]⁺˙ m/z = 213 M_NO2 [M-NO₂]⁺ m/z = 167 M->M_NO2 - •NO₂ (46) M_O [M-O]⁺˙ m/z = 197 M->M_O - O (16) M_NO [M-NO]⁺ m/z = 183 M->M_NO - •NO (30) M_NO2_HCN [M-NO₂-HCN]⁺ m/z = 140 M_NO2->M_NO2_HCN - HCN (27)

Caption: Predicted major fragmentation pathways for 2-nitro-9H-pyrido[2,3-b]indole in EI-MS.

Experimental Protocol: Mass Spectrometry (EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Volatilize the sample by heating the probe and ionize the gas-phase molecules using a standard electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The collective spectroscopic data provides a robust and self-validating framework for the characterization of 2-nitro-9H-pyrido[2,3-b]indole. The NMR spectra establish the precise connectivity of the carbon-hydrogen framework, with the downfield shifts in the pyridine ring confirming the C2-position of the nitro group. The IR spectrum provides definitive evidence of the key functional groups, most notably the strong, characteristic stretches of the nitro moiety. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with a nitroaromatic indole-based heterocycle. Together, these techniques offer an unambiguous structural elucidation essential for any research or development involving this compound.

References

  • Rasala, D., & Gawinecki, R. (1993). Effect of the ortho‐nitro group on the 13C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry, 31(1), 38–44. [Link]

  • Rasala, D., & Gawinecki, R. (1993). Effect of the ortho‐nitro group on the 13C NMR chemical shifts of substituted pyridines. Magnetic Resonance in Chemistry. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. [Link]

  • Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC Publishing. [Link]

  • Bernstein, L. S. (2004). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 108(47), 10427-10438. [Link]

  • Bouchet, M. J., et al. (2015). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. The Astrophysical Journal, 801(2), 123. [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. [Link]

  • Scribd. (n.d.). Infrared Absorption Guide. [Link]

  • Gawinecki, R., et al. (2001). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(12), 990-997. [Link]

  • Smirnov, L. D., et al. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1368-1371. [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13398-13411. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU Chemistry & Biochemistry. [Link]

  • Erra-Balsells, R. (1989). 13C NMR studies of 2- and 3-methyl- and 2- and 3-formyl-indoles. Nitro and phenyl derivatives. Magnetic Resonance in Chemistry, 27(8), 743-747. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. (2023). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Catalysts, 13(1), 162. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • ResearchGate. (n.d.). Norharmane: 9H-pyrido[3,4-b]indole. [Link]

  • National Center for Biotechnology Information. (2018). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. Molecules, 23(10), 2465. [Link]

  • StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033963). [Link]

  • PubChem. (n.d.). 9-(3-Nitro-2-pyridinyl)pyrido[2,3-b]indole. [Link]

  • National Center for Biotechnology Information. (2024). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry. [Link]

  • Webb, G. A., et al. (1993). Solvent versus Substituent Effects on the Nitrogen NMR Shielding of the Nitro-Group in Substituted Benzenes. Concepts in Magnetic Resonance, 5(1), 1-13. [Link]

  • Katritzky, A. R. (1959). The infrared spectra of heteroaromatic compounds. Quarterly Reviews, Chemical Society, 13(4), 353-373. [Link]

  • NOP-Ins Netz. (n.d.). 13C-NMR: 4-Nitrophenol. Sustainability in the organic chemistry lab course. [Link]

  • Krygowski, T. M., et al. (2021). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 179-203. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

  • Joseph-Nathan, P., et al. (2018). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 42(18), 15206-15215. [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. [Link]

  • YouTube. (2021). Infrared Spectroscopy: Structure analysis of Organic Compounds. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole at BMRB. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]

  • PubChem. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. [Link]

  • MDPI. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(12), 3249. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • SciELO. (2014). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 25(11), 2136-2142. [Link]

Sources

Foundational

An In-depth Technical Guide on the Chemical Properties and Reactivity of 2-Nitro-9H-pyrido[2,3-b]indole

Abstract This technical guide provides a comprehensive analysis of the chemical properties and reactivity of 2-nitro-9H-pyrido[2,3-b]indole (also known as 2-nitro-α-carboline). The α-carboline scaffold, a fusion of indol...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties and reactivity of 2-nitro-9H-pyrido[2,3-b]indole (also known as 2-nitro-α-carboline). The α-carboline scaffold, a fusion of indole and pyridine rings, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] The introduction of a nitro group at the C-2 position profoundly influences the electronic landscape and reactivity of the parent heterocycle, creating a versatile intermediate for the synthesis of novel bioactive compounds. This document explores the synthesis, electronic effects, and predictable reaction pathways of this molecule, including reduction of the nitro group, electrophilic and nucleophilic aromatic substitution, and reactions at the nitrogen centers. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemistry of this compound.

Introduction to the α-Carboline Scaffold

The 9H-pyrido[2,3-b]indole, or α-carboline, framework is a heterocyclic aromatic compound that forms the core of numerous natural products and synthetic molecules with significant pharmacological relevance.[1] Its structure consists of an indole nucleus fused to a pyridine ring, which imparts a unique combination of chemical properties.[2] The indole portion provides a π-rich system susceptible to electrophilic attack, while the pyridine ring introduces a π-deficient character and a basic nitrogen atom. This duality makes the α-carboline scaffold a versatile platform for structural modification. Derivatives have shown promise as anti-tumor, anti-bacterial, and anti-inflammatory agents, among other therapeutic applications.[1]

The subject of this guide, 2-nitro-9H-pyrido[2,3-b]indole, is a key derivative. The potent electron-withdrawing nature of the nitro group at the 2-position—a site on the pyridine ring—dramatically alters the molecule's reactivity, deactivating the ring system towards electrophiles while activating it for nucleophilic attack and providing a synthetic handle for further functionalization. Notably, it serves as a crucial precursor to 2-amino-9H-pyrido[2,3-b]indole (AαC), a carcinogenic compound formed during high-temperature cooking and in tobacco smoke.[3] Understanding the chemistry of the nitro-precursor is therefore vital for both synthetic applications and toxicological studies.

Synthesis of 2-Nitro-9H-pyrido[2,3-b]indole

The synthesis of 2-nitro-9H-pyrido[2,3-b]indole is typically achieved through the direct nitration of the parent α-carboline. While specific literature on the direct synthesis of 2-nitro-α-carboline is sparse, a successful two-step synthesis has been reported, highlighting its accessibility beyond the oxidation of 2-amino-α-carboline.[4] The general principles of electrophilic aromatic substitution on heteroaromatic systems guide the experimental design.

Proposed Synthetic Pathway: Electrophilic Nitration

The most logical route is the electrophilic nitration of 9H-pyrido[2,3-b]indole. The reaction involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[5][6]

Synthesis aCarboline 9H-pyrido[2,3,b]indole nitroCarboline 2-nitro-9H-pyrido[2,3-b]indole aCarboline->nitroCarboline Nitration reagents HNO₃, H₂SO₄ reagents->aCarboline:e

Regioselectivity: The position of nitration on the α-carboline ring is directed by the combined electronic effects of the fused indole and pyridine rings. The indole moiety is a π-excessive system that strongly activates the ring towards electrophilic attack, primarily at the C-3 position. However, in the fused α-carboline system, the pyridine nitrogen deactivates the pyridine ring. Nitration of related carboline isomers, such as δ-carboline, has been shown to occur on the benzene ring portion.[7] Despite this, the presence of the strongly activating indole nitrogen often directs substitution to the pyridine ring in α-carboline. The C-2 and C-4 positions are the most likely sites for electrophilic attack on the pyridine ring. The formation of 2-nitro-α-carboline indicates that this position is sufficiently activated for substitution to occur.[4]

Experimental Protocol: Nitration of α-Carboline

This protocol is a representative procedure based on standard nitration methodologies for aromatic heterocycles.[8]

  • Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 9H-pyrido[2,3-b]indole (1 equivalent) to a pre-cooled mixture of concentrated sulfuric acid.

  • Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C. Add this mixture dropwise to the solution of α-carboline, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at low temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by filtration.

  • Purification: Neutralize the filtrate with a suitable base (e.g., sodium carbonate solution) and extract with an organic solvent (e.g., ethyl acetate). The crude product is purified by column chromatography on silica gel to yield 2-nitro-9H-pyrido[2,3-b]indole.

Chemical Properties and Electronic Structure

The introduction of a nitro group at the C-2 position has a profound impact on the electronic distribution and properties of the α-carboline scaffold.

Electronic Effects

The nitro group is one of the strongest electron-withdrawing groups, acting through both resonance and inductive effects.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the pyridine ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group can withdraw π-electron density from the ring system, further deactivating it. This effect is most pronounced at the ortho and para positions relative to the nitro group.

ElectronicEffects

This strong electron withdrawal significantly reduces the electron density of the entire heterocyclic system, making it much less nucleophilic than the parent α-carboline. The indole N-H proton (N-9) is expected to be more acidic due to the stabilization of the resulting conjugate base.

Spectroscopic Properties
  • ¹H NMR: The protons on the pyridine ring (H-3 and H-4) and the benzene ring will be shifted downfield compared to the parent α-carboline due to the deshielding effect of the nitro group. The N-H proton at N-9 will also likely appear at a lower field.

  • ¹³C NMR: The carbon atom attached to the nitro group (C-2) will be significantly deshielded. Other carbons in the pyridine and benzene rings will also experience a downfield shift, with the effect diminishing with distance from the nitro group.

  • UV-Vis Spectroscopy: The parent α-carboline exhibits a UV absorption maximum around 338 nm in acetonitrile.[9] The introduction of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption spectrum.

Reactivity of 2-Nitro-9H-pyrido[2,3-b]indole

The reactivity of 2-nitro-9H-pyrido[2,3-b]indole is dominated by the electronic influence of the nitro group. The primary reaction pathways include reduction of the nitro group, nucleophilic aromatic substitution, and reactions at the nitrogen centers. Electrophilic aromatic substitution is significantly disfavored.

Reduction of the Nitro Group

The most significant reaction of this molecule is the reduction of the nitro group to an amino group, yielding the biologically relevant 2-amino-α-carboline (AαC).[3] This transformation is a key step in synthetic routes to AαC and its derivatives for biological evaluation.

Reduction nitro 2-Nitro-α-carboline amino 2-Amino-α-carboline (AαC) nitro->amino Reduction reagents Reducing Agent (e.g., H₂, Pd/C or SnCl₂, HCl) reagents->nitro:e

Common Reduction Protocols:

  • Catalytic Hydrogenation: This is a clean and efficient method. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas in a suitable solvent like ethanol or ethyl acetate.

  • Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) is also a widely used reagent for this purpose.

Experimental Protocol: Reduction using SnCl₂

  • Dissolution: Dissolve 2-nitro-9H-pyrido[2,3-b]indole (1 equivalent) in ethanol or ethyl acetate.

  • Addition of Reductant: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in concentrated HCl to the reaction mixture.

  • Reaction: Heat the mixture to reflux for several hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extraction and Purification: Extract the product with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 2-amino-α-carboline can be purified by crystallization or column chromatography.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the strong electron-withdrawing nitro group at C-2 activates the pyridine ring, particularly the C-4 position, towards nucleophilic aromatic substitution.[10] This provides a powerful method for introducing a variety of functional groups.

The reaction proceeds via a Meisenheimer complex intermediate, where the aromaticity of the pyridine ring is temporarily broken. The stability of this intermediate is enhanced by the ability of the nitro group to delocalize the negative charge.

Potential Nucleophiles:

  • Alkoxides (e.g., NaOMe, NaOEt) to introduce alkoxy groups.

  • Amines (e.g., piperidine, morpholine) to form amino-substituted α-carbolines.

  • Thiolates (e.g., NaSMe) to introduce thioether functionalities.

Electrophilic Aromatic Substitution

Further electrophilic aromatic substitution on 2-nitro-9H-pyrido[2,3-b]indole is highly unlikely under standard conditions. The entire ring system is strongly deactivated by the nitro group.[11] Any forced reaction would likely require harsh conditions and would be expected to substitute on the least deactivated part of the molecule, which would be the benzene ring, likely at the C-6 or C-8 positions. However, such reactions are not synthetically favorable.

N-Alkylation and N-Acylation

The reactivity of the nitrogen atoms at the N-1 (pyridine) and N-9 (indole) positions is also influenced by the nitro group.

  • N-9 (Indole): The acidity of the indole N-H is increased, making deprotonation with a suitable base (e.g., NaH, K₂CO₃) easier.[12][13] The resulting indolide anion is a potent nucleophile and can react with various electrophiles like alkyl halides or acyl chlorides to yield N-9 substituted derivatives. The electron-withdrawing nitro group on the indole ring can affect the reactivity in N-alkylation reactions.[14]

  • N-1 (Pyridine): The pyridine nitrogen is significantly less basic and nucleophilic due to the electron-withdrawing effect of the nitro group. Direct alkylation or acylation at this position is generally difficult and often requires more reactive electrophiles.

ReactivitySummary center 2-Nitro-α-carboline reduction Reduction of -NO₂ (Major Pathway) center->reduction Favorable snar Nucleophilic Substitution (at C-4) center->snar Favorable n_alkylation N-9 Alkylation/Acylation (Base required) center->n_alkylation Favorable eas Electrophilic Substitution (Highly Disfavored) center->eas Unfavorable

Applications in Drug Development and Research

The primary utility of 2-nitro-9H-pyrido[2,3-b]indole in a research context is as a synthetic intermediate.

  • Precursor to 2-Amino-α-carboline (AαC): As detailed, it is a direct precursor to AαC, allowing for the synthesis of this carcinogen for toxicological studies and the development of analytical standards.[3][15]

  • Platform for Analogue Synthesis: The reactivity of the nitro-substituted scaffold, particularly its susceptibility to nucleophilic substitution and the ease of reducing the nitro group, makes it a valuable starting point for creating libraries of α-carboline derivatives. These analogues can be screened for various biological activities, building on the known therapeutic potential of the α-carboline core.[1]

Conclusion

2-Nitro-9H-pyrido[2,3-b]indole is a molecule whose chemistry is defined by the powerful electron-withdrawing nature of its C-2 nitro substituent. This feature transforms the parent α-carboline from a nucleophilic entity to one that is primed for reduction and nucleophilic attack. While direct electrophilic substitution is largely suppressed, the molecule offers facile routes to 2-amino derivatives and C-4 substituted analogues. For researchers in medicinal chemistry and drug discovery, 2-nitro-α-carboline represents not just a precursor to a known carcinogen, but a versatile and reactive platform for the synthesis of novel, biologically active compounds. A thorough understanding of its reactivity is key to unlocking the full synthetic potential of this important heterocyclic building block.

References

  • ChemBK. (2024). α-carboline. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Applications of alpha-Carboline (CAS 244-76-8) in Electronic Materials. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Carboline and Analogues Relevant for Structural Investigations of the Corresponding DNA Adducts. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Carboline-15N2. Retrieved from [Link]

  • Li, D., Yang, R., Wu, J., & Zhong, B. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Pharmacology, 13, 963007. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. Retrieved from [Link]

  • Singh, K. S., Sawant, S. G., & Kaminsky, W. (n.d.). Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II) complex. Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • PubMed Central. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. J Am Chem Soc, 140(35), 11129–11134. Retrieved from [Link]

  • ACS Publications. (2021). Metal-Free and Regioselective Synthesis of Functionalized α-Carbolines via [3 + 3] Annulation of Morita–Baylis–Hillman Acetates of Nitroalkenes with Iminoindolines. The Journal of Organic Chemistry, 86(12), 8271–8281. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of β-carboline-linked 2-nitrochalcones. Retrieved from [Link]

  • Anderson, R. C., Jarema, M. A., Shapiro, M. J., Stokes, J. P., & Ziliox, M. (1995). Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem., 60, 2650.
  • Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
  • Frontiers in Chemistry. (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Front. Chem., 8, 92. Retrieved from [Link]

  • MDPI. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6214. Retrieved from [Link]

  • Impactfactor. (n.d.). BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Thieme. (2018). A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synthesis, 50(8), 1585-1593. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of ?-functional nitro compounds by the nitration of activated carbonyl compounds in a two-phase system. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Save My Exams. (2025). Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Explain electrophilic substitution in nitro compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. Retrieved from [Link]

  • PubMed Central. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry, 26(64), 14511–14516. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27357-27361. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Retrieved from [Link]

  • Canadian Science Publishing. (1970). TRYPTAMINES, CARBOLINES, AND RELATED COMPOUNDS: PART X. AN ALTERNATIVE SYNTHESIS, AND THE NITRATION, OF δ-CARBOLINE. Canadian Journal of Chemistry, 48(11), 1782-1786. Retrieved from [Link]

  • HETEROCYCLES. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4810. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct nitration of five membered heterocycles. Retrieved from [Link]

  • PubMed. (2014). Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids. ACS Chem Biol, 9(12), 2646-53. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Reactivities of Indoles. Retrieved from [Link]

  • MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698. Retrieved from [Link]

  • PubMed Central. (2013). Umpolung Reactivity of Indole through Gold Catalysis. Angew Chem Int Ed Engl, 52(29), 7584–7588. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of 2-nitro-9H-pyrido[2,3-b]indole: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide Abstract 2-nitro-9H-pyrido[2,3-b]indole, a nitroaromatic heterocyclic compound and a metabolite of the carcinogenic heterocyclic amines AαC and MeAαC, presents a significant area of study in t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2-nitro-9H-pyrido[2,3-b]indole, a nitroaromatic heterocyclic compound and a metabolite of the carcinogenic heterocyclic amines AαC and MeAαC, presents a significant area of study in toxicology and drug development.[1] A fundamental yet often elusive physicochemical property governing its behavior in biological and chemical systems is its solubility. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-nitro-9H-pyrido[2,3-b]indole. We delve into the molecular characteristics influencing its solubility, present a detailed, self-validating protocol for its experimental determination using the gold-standard shake-flask method, and offer guidance on data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding and reproducible methodology for assessing the solubility of this and similar heterocyclic compounds.

Introduction: The Critical Role of Solubility

2-nitro-9H-pyrido[2,3-b]indole belongs to the α-carboline family, a class of compounds extensively studied for their diverse biological activities.[2] It is specifically known as a metabolite of 2-amino-9H-pyrido[2,3-b]indole (AαC), a potential human carcinogen found in cooked meat and tobacco smoke.[1][3][4] Understanding the solubility of this metabolite is paramount for several reasons:

  • Bioavailability: For a compound to be pharmacologically active or toxicologically relevant upon ingestion, it must first dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development and a key factor in toxicokinetic modeling.[5]

  • Formulation Development: Knowledge of solubility in various solvents, including aqueous buffers and organic co-solvents, is essential for developing suitable formulations for in vitro assays and in vivo studies.

  • Toxicological Assessment: Accurate solubility data is crucial for designing toxicological studies and interpreting their results, as it determines the achievable exposure concentrations in experimental systems.

This guide provides the foundational knowledge and a validated experimental framework to empower researchers to accurately determine the solubility of 2-nitro-9H-pyrido[2,3-b]indole.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for 2-nitro-9H-pyrido[2,3-b]indole is not widely published, we can predict its behavior by analyzing its molecular structure and the fundamental principles of solubility.

Molecular Structure Analysis

The structure of 2-nitro-9H-pyrido[2,3-b]indole consists of a rigid, planar tricyclic system (an indole ring fused to a pyridine ring) with a nitro group (-NO₂) at the 2-position.

  • Pyrido[2,3-b]indole Core: This large, aromatic, and heterocyclic core is inherently hydrophobic. The fusion of the electron-rich indole system with the electron-deficient pyridine ring creates a complex electronic landscape. The indole nitrogen (at position 9) can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. Its presence significantly influences the molecule's polarity and hydrogen bonding capacity. The oxygen atoms of the nitro group can act as hydrogen bond acceptors, potentially increasing interaction with protic solvents.

  • Overall Polarity: The molecule possesses both hydrophobic (the aromatic rings) and polar (nitro group, ring nitrogens) regions, making it sparingly soluble in both non-polar and polar solvents. Its solubility in protic solvents like water is expected to be low. The related compound, 2-amino-9H-pyrido[2,3-b]indole, is soluble in DMSO at 20 mg/mL, suggesting that 2-nitro-9H-pyrido[2,3-b]indole will also show good solubility in strong organic solvents.[4]

Theoretical Solubility Considerations

The solubility of a compound is governed by the equilibrium between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

  • pH-Dependence: The pyrido[2,3-b]indole scaffold has basic and acidic centers. The pyridine nitrogen is basic, while the indole nitrogen is weakly acidic. A related pyridoindole derivative was shown to have a pKa of 5.5, indicating that it can be protonated in acidic conditions.[2][6] Protonation of the pyridine nitrogen at low pH would result in a cationic species, which is expected to have significantly higher aqueous solubility than the neutral form. Therefore, the solubility of 2-nitro-9H-pyrido[2,3-b]indole is expected to be pH-dependent, increasing as the pH drops below its pKa.[7]

  • Kinetic vs. Thermodynamic Solubility: It is crucial to distinguish between kinetic and thermodynamic solubility.

    • Kinetic solubility is measured by precipitating a compound from a stock solution (often DMSO) into an aqueous buffer. It reflects the concentration at which a compound falls out of solution under specific, non-equilibrium conditions and is often higher than thermodynamic solubility.[7][8]

    • Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a solvent with excess solid material present. It is the most relevant value for biopharmaceutical and physicochemical characterization and is typically determined using the shake-flask method over an extended period (24-72 hours).[5][7][8]

Standardized Protocol for Thermodynamic Solubility Determination

This section provides a detailed, step-by-step protocol for determining the thermodynamic solubility of 2-nitro-9H-pyrido[2,3-b]indole using the authoritative shake-flask method.[5]

Principle of the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves adding an excess amount of the solid compound to a chosen solvent and agitating the mixture at a constant temperature until the solution reaches equilibrium with the undissolved solid. The concentration of the dissolved compound in the filtered supernatant is then measured, representing the saturation solubility.[5][8]

Materials and Reagents
  • Compound: 2-nitro-9H-pyrido[2,3-b]indole (CAS: 176853-91-1), solid powder[1][9][10]

  • Solvents:

    • Deionized Water (Type I)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Citrate Buffer, pH 2.0 (to simulate gastric fluid)[11]

    • 1-Octanol (for lipophilicity assessment)

    • Dimethyl Sulfoxide (DMSO), HPLC grade

    • Ethanol, HPLC grade

  • Equipment:

    • Analytical balance (4-decimal place)

    • 2 mL glass vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

    • Glass syringes

    • Calibrated pipettes

    • UV-Vis Spectrophotometer and quartz cuvettes

    • Volumetric flasks

Critical Safety Precautions

The amino-analogue, 2-amino-9H-pyrido[2,3-b]indole, is suspected of causing genetic defects and cancer (GHS08 hazard).[4][12] Due to its structural similarity and classification as a nitroaromatic compound, 2-nitro-9H-pyrido[2,3-b]indole should be handled with extreme caution as a potential mutagen and carcinogen.

  • Handling: Always handle the solid compound and its solutions in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Disposal: Dispose of all contaminated waste (vials, filters, pipette tips) as hazardous chemical waste according to institutional guidelines. Incineration is often the recommended method for this class of compounds.[3]

Experimental Workflow

The following workflow outlines the process from preparation to analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Step 1: Weigh Compound (approx. 2 mg per vial) prep2 Step 2: Add Solvent (1 mL to each vial) prep1->prep2 Ensure excess solid equil1 Step 3: Equilibrate (Shake at 25°C, 24-48h) prep2->equil1 equil2 Step 4: Check for Solid (Visually confirm excess) equil1->equil2 sep1 Step 5: Centrifuge (10,000 x g, 15 min) equil2->sep1 sep2 Step 6: Filter Supernatant (0.22 µm syringe filter) sep1->sep2 Carefully collect supernatant ana1 Step 7: Dilute Sample (In appropriate solvent) sep2->ana1 ana2 Step 8: Measure Absorbance (UV-Vis Spectrophotometer) ana1->ana2 ana3 Step 9: Calculate Concentration (Using calibration curve) ana2->ana3

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Stock for Calibration Curve: a. Accurately weigh approximately 10 mg of 2-nitro-9H-pyrido[2,3-b]indole and dissolve it in 10 mL of DMSO to create a 1 mg/mL stock solution. b. Perform serial dilutions of this stock solution with the appropriate assay solvent (e.g., PBS pH 7.4) to prepare a set of standards (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL).

  • UV-Vis Analysis for Calibration: a. Determine the wavelength of maximum absorbance (λ_max) for 2-nitro-9H-pyrido[2,3-b]indole by scanning a standard solution (e.g., 5 µg/mL) from 200-400 nm. b. Measure the absorbance of each standard at the determined λ_max. c. Plot a calibration curve of Absorbance vs. Concentration (µg/mL) and determine the line of best fit (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.99 for a valid curve.

  • Solubility Measurement (Shake-Flask): a. Add an excess of solid 2-nitro-9H-pyrido[2,3-b]indole (approximately 2 mg, accurately weighed) into a 2 mL glass vial. This ensures that saturation is reached. b. Add 1.0 mL of the desired solvent (e.g., PBS pH 7.4) to the vial. Prepare a separate vial for each solvent to be tested. c. Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). d. Shake the samples for at least 24 hours to ensure equilibrium is reached. For some poorly soluble compounds, 48 or 72 hours may be necessary.[5] e. After incubation, visually inspect each vial to confirm that excess solid compound remains. This is a critical validation step. f. To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes. g. Carefully withdraw the supernatant using a glass syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining particulate matter. h. Accurately dilute the filtered supernatant with the assay solvent to a concentration that falls within the linear range of the calibration curve. i. Measure the absorbance of the diluted sample at the λ_max. j. Perform each measurement in triplicate to ensure reproducibility.

Data Analysis and Presentation

Calculation of Solubility
  • Calculate the concentration of the diluted sample using the equation from your calibration curve:

    • Concentration (µg/mL) = (Absorbance - y-intercept) / slope

  • Calculate the final solubility by multiplying the concentration by the dilution factor:

    • Solubility (µg/mL) = Calculated Concentration × Dilution Factor

  • Convert the units as needed. The molecular weight of 2-nitro-9H-pyrido[2,3-b]indole is 213.19 g/mol .[1]

    • Solubility (mg/L) = Solubility (µg/mL)

    • Solubility (mol/L) = (Solubility (g/L)) / (Molecular Weight ( g/mol ))

Data Presentation

Results should be summarized in a clear, tabular format, including the mean solubility and standard deviation from the triplicate measurements.

Table 1: Thermodynamic Solubility of 2-nitro-9H-pyrido[2,3-b]indole at 25 °C

Solvent SystempHMean Solubility (µg/mL)Std. Dev.Mean Solubility (mM)
Deionized Water~7[Insert Data][Insert Data][Insert Data]
PBS Buffer7.4[Insert Data][Insert Data][Insert Data]
Citrate Buffer2.0[Insert Data][Insert Data][Insert Data]
1-OctanolN/A[Insert Data][Insert Data][Insert Data]
EthanolN/A[Insert Data][Insert Data][Insert Data]

Conclusion

Determining the solubility of 2-nitro-9H-pyrido[2,3-b]indole is a critical step in its characterization for toxicological and pharmaceutical applications. Due to its molecular structure, it is predicted to be a compound with low aqueous solubility that is highly dependent on pH. The gold-standard shake-flask method, coupled with UV-Vis spectrophotometric quantification, provides a reliable and reproducible means of establishing its thermodynamic solubility. Adherence to the detailed protocol and stringent safety precautions outlined in this guide will ensure the generation of high-quality, accurate data, enabling informed decisions in drug development and risk assessment.

References

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC - NIH. (2022-10-01). Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). Available at: [Link]

  • 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem. Available at: [Link]

  • 9-(3-Nitro-2-pyridinyl)pyrido[2,3-b]indole | C16H10N4O2 - PubChem. Available at: [Link]

  • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. (2021-08-27). Available at: [Link]

  • New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed. Available at: [Link]

  • 2-Amino-9H-pyrido(2,3-b)indole - Hazardous Agents - Haz-Map. Available at: [Link]

  • 2-Amino-3-methyl-9H-pyrido(2,3-b)indole - PubChem. Available at: [Link]

  • New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - ResearchGate. Available at: [Link]

  • Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant - Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Foundational

discovery and natural occurrence of 2-nitro-9H-pyrido[2,3-b]indole

An In-depth Technical Guide to 2-Nitro-9H-pyrido[2,3-b]indole: Discovery, Occurrence, and Analysis Foreword The study of heterocyclic aromatic amines (HAAs) and their metabolites is a critical endeavor in the fields of t...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Nitro-9H-pyrido[2,3-b]indole: Discovery, Occurrence, and Analysis

Foreword

The study of heterocyclic aromatic amines (HAAs) and their metabolites is a critical endeavor in the fields of toxicology, drug development, and cancer research. Among these, the pyridoindole scaffold, a core structure in many biologically active compounds, has garnered significant attention. This technical guide focuses on a specific, potent derivative: 2-nitro-9H-pyrido[2,3-b]indole (also known as 2-nitronorharmane). Unlike its well-studied amino precursor, 2-amino-9H-pyrido[2,3-b]indole (AαC), which is a pro-mutagen found in cooked meats and tobacco smoke, the nitro derivative is a direct-acting mutagen. Understanding its origins, both as a synthetic compound and a biological metabolite, is paramount for researchers investigating the mechanisms of chemical carcinogenesis and for professionals in drug safety assessment. This document provides a comprehensive overview of the discovery, natural occurrence (as a metabolite), synthetic approaches, and analytical considerations for this compound.

Discovery and Scientific Context

The discovery of 2-nitro-9H-pyrido[2,3-b]indole is intrinsically linked to the toxicological investigation of its amino analogue, AαC. AαC was identified as a potent mutagen and carcinogen formed during the pyrolysis of proteins and amino acids, commonly found in high-temperature cooked foods.[1] However, AαC requires metabolic activation by host enzymes, such as cytochrome P450, to exert its genotoxic effects.[1]

In the course of studying these metabolic activation pathways, it became essential to synthesize and characterize potential metabolites to serve as analytical standards and to directly assess their biological activity. 2-Nitro-9H-pyrido[2,3-b]indole (NαC) was chemically prepared to investigate the hypothesis that oxidation of the exocyclic amino group of AαC is a key activation step.[1] Researchers demonstrated that, unlike AαC, the synthesized 2-nitro derivative was a direct-acting mutagen in the Salmonella typhimurium assay, meaning it did not require an external metabolic activation system (like rat liver S9 fraction) to induce mutations.[1] This finding provided crucial evidence supporting the role of N-oxidation pathways in the genotoxicity of AαC.

Therefore, the "discovery" of 2-nitro-9H-pyrido[2,3-b]indole was not as a natural product isolated from a plant or microorganism, but as a synthetic target in the field of toxicology to elucidate the mechanism of a known pro-carcinogen.

Natural Occurrence as a Metabolite

While not found in the environment or cooked foods, 2-nitro-9H-pyrido[2,3-b]indole has been identified as a metabolite of AαC and its methylated analogue, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC), in humans.[2] The formation of this nitro-metabolite is a result of in-vivo biotransformation of the parent amine, which is ingested from dietary sources or inhaled from tobacco smoke.

The metabolic pathway involves the N-hydroxylation of AαC to form the reactive intermediate N-hydroxy-AαC, which is a critical step in its activation to a DNA-binding species.[3] Further oxidation can lead to the formation of the nitroso and subsequently the nitro derivative. The diagram below illustrates the metabolic relationship between AαC and its direct-acting nitro metabolite.

Metabolic Activation of AαC Figure 1: Metabolic Relationship of AαC and NαC AalphaC 2-Amino-9H-pyrido[2,3-b]indole (AαC) (Pro-mutagen from cooked food) N_OH_AalphaC N-Hydroxy-AαC (Reactive Intermediate) AalphaC->N_OH_AalphaC  Cytochrome P450 (N-hydroxylation) Nitroso_AalphaC 2-Nitroso-9H-pyrido[2,3-b]indole N_OH_AalphaC->Nitroso_AalphaC Oxidation DNA_Adducts DNA Adducts (Genotoxicity/Carcinogenicity) N_OH_AalphaC->DNA_Adducts Esterification & Nucleophilic Attack NalphaC 2-Nitro-9H-pyrido[2,3-b]indole (NαC) (Direct-acting Mutagen) Nitroso_AalphaC->NalphaC Oxidation

Caption: Metabolic pathway from the pro-mutagen AαC to the direct-acting mutagen NαC.

This metabolic conversion underscores the importance of studying not just the parent compounds found in food, but also their metabolites, which may possess different toxicological profiles. The in-vivo formation of a direct-acting mutagen from a pro-mutagen is a significant factor in assessing the overall health risk associated with dietary HAAs.

Physicochemical and Analytical Data

Precise identification and quantification of 2-nitro-9H-pyrido[2,3-b]indole rely on its distinct physicochemical properties. While a complete, publicly available dataset of its spectral characterization is scarce, the following information is established.

PropertyValueSource
CAS Number 176853-91-1[2]
Molecular Formula C₁₁H₇N₃O₂[2]
Molecular Weight 213.19 g/mol [2]
Appearance (Predicted) Yellowish solid-
¹H NMR Data not readily available in public literature-
¹³C NMR Data not readily available in public literature-
Mass Spectrum Data not readily available in public literature-
Melting Point Data not readily available in public literature-

Researchers are advised to acquire a certified reference standard for quantitative analysis and to perform their own characterization to confirm identity.

Methodologies: Synthesis and Isolation

Proposed Synthetic Protocol

A specific, detailed experimental protocol for the synthesis of 2-nitro-9H-pyrido[2,3-b]indole is not extensively documented in readily accessible literature. However, based on established organic chemistry principles for the nitration of indole-like heterocyclic systems, a plausible and robust synthetic route can be proposed. The direct nitration of the parent scaffold, 9H-pyrido[2,3-b]indole (norharmane), is the most direct approach.

Principle: The nitration of aromatic systems typically involves an electrophilic aromatic substitution reaction. The indole nucleus is electron-rich and susceptible to electrophilic attack. However, the reaction conditions must be carefully controlled to avoid polysubstitution and degradation, especially under harsh acidic conditions. The pyridine ring is deactivated towards electrophilic substitution, suggesting that substitution will occur on the indole portion of the molecule. The C-3 position of indole is the most nucleophilic, but substitution at C-2 can be achieved.

Proposed Synthesis of 2-Nitro-9H-pyrido[2,3-b]indole Figure 2: Workflow for Proposed Synthesis start Start: 9H-Pyrido[2,3-b]indole (Norharmane) protection Step 1: N-Protection (Optional) (e.g., with Boc or Ts group) Rationale: Prevents N-nitration and improves solubility. start->protection nitration Step 2: C-2 Lithiation & Nitration Reagents: n-BuLi, then N₂O₄ or other electrophilic nitrogen source. Rationale: Directed lithiation at C-2 followed by quenching with a nitrating agent provides regioselectivity. start->nitration Direct Nitration (less selective) protection->nitration deprotection Step 3: N-Deprotection (If Step 1 was performed) Reagents: TFA for Boc; base for Ts. Rationale: Removes the protecting group to yield the final product. nitration->deprotection purification Step 4: Purification Method: Column Chromatography or Recrystallization. Rationale: Isolates the target compound from byproducts. deprotection->purification characterization Step 5: Characterization Methods: NMR, MS, HPLC. Rationale: Confirms the structure and purity of the synthesized compound. purification->characterization

Caption: A proposed workflow for the laboratory synthesis of 2-nitro-9H-pyrido[2,3-b]indole.

Step-by-Step Methodology (Illustrative):

  • N-Protection (Optional but Recommended):

    • Dissolve 9H-pyrido[2,3-b]indole (1 eq.) in a suitable aprotic solvent (e.g., THF, DCM).

    • Add a base (e.g., NaH or DMAP) followed by the protecting group precursor (e.g., Boc₂O or TsCl).

    • Stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the N-protected intermediate by column chromatography.

    • Causality: N-protection is crucial to prevent side reactions at the indole nitrogen and can improve the regioselectivity of subsequent steps.

  • C-2 Lithiation and Nitration:

    • Dissolve the N-protected 9H-pyrido[2,3-b]indole (1 eq.) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium (n-BuLi, ~1.1 eq.) dropwise. The solution may change color, indicating deprotonation.

    • Stir the reaction at -78 °C for 1-2 hours to ensure complete lithiation at the C-2 position.

    • In a separate flask, prepare a solution of the nitrating agent (e.g., dinitrogen tetroxide, N₂O₄) in an anhydrous solvent at low temperature.

    • Slowly add the solution of the lithiated intermediate to the nitrating agent solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Causality: Directed ortho-metalation (DoM) is a powerful strategy to achieve substitution at a specific position that might not be favored under standard electrophilic substitution conditions. C-2 lithiation of N-protected indoles is a well-established procedure.

  • Deprotection:

    • After workup and purification of the N-protected nitro-compound, dissolve it in a suitable solvent (e.g., DCM for Boc deprotection).

    • Add a deprotecting agent (e.g., trifluoroacetic acid, TFA).

    • Monitor the reaction by TLC/LC-MS.

    • Upon completion, neutralize the acid, extract the product, and purify.

  • Purification and Characterization:

    • The final product should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization.

    • The structure and purity must be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Representative Protocol for Isolation from a Biological Matrix

The isolation and identification of 2-nitro-9H-pyrido[2,3-b]indole as a metabolite requires sensitive analytical techniques due to its expectedly low concentrations in biological samples. The following protocol outlines a general workflow for its detection in an in vitro liver microsome incubation.

Principle: The protocol involves incubating the parent compound (AαC) with liver microsomes, which contain the necessary enzymes for metabolism. After stopping the reaction, metabolites are extracted from the complex biological matrix and analyzed, typically by liquid chromatography coupled with mass spectrometry (LC-MS).

Step-by-Step Methodology:

  • Microsomal Incubation:

    • Prepare an incubation mixture in a microcentrifuge tube containing:

      • Phosphate buffer (e.g., 100 mM, pH 7.4)

      • Human or rat liver microsomes (e.g., 0.5-1.0 mg/mL protein)

      • NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the reaction by adding AαC (dissolved in a small amount of DMSO or methanol) to a final concentration of 1-50 µM.

    • Incubate at 37 °C for a defined period (e.g., 30-60 minutes).

    • Causality: This system recapitulates the Phase I metabolism that occurs in the liver. The NADPH-generating system is essential to fuel the activity of cytochrome P450 enzymes.

  • Reaction Quenching and Extraction:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This precipitates the proteins.

    • Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

    • Causality: Rapid protein precipitation is critical to stop all enzymatic activity simultaneously. The subsequent extraction isolates the small molecule metabolites from the protein and salt matrix.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the metabolites using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Detect the eluting compounds using a tandem mass spectrometer (MS/MS).

    • Identification: The identification of 2-nitro-9H-pyrido[2,3-b]indole is achieved by comparing its retention time and its MS/MS fragmentation pattern to those of a synthesized, authentic reference standard. The expected parent ion would be [M+H]⁺ at m/z 214.1.

Biological Significance and Future Directions

The primary significance of 2-nitro-9H-pyrido[2,3-b]indole lies in its potent, direct-acting mutagenicity. Its formation in vivo from a common dietary pro-carcinogen represents a potential pathway for genotoxic damage that bypasses the need for enzymatic activation at the site of action. This has several implications:

  • Risk Assessment: The risk associated with AαC exposure may be influenced by the host's metabolic capacity to convert it to the more reactive nitro-derivative.

  • Biomarker Development: Detecting 2-nitro-9H-pyrido[2,3-b]indole or its specific DNA adducts in human samples could serve as a biomarker of exposure and metabolic activation of AαC.

  • Drug Development: For pharmaceutical candidates containing an aromatic amine moiety, the potential for metabolic conversion to a nitro derivative is a critical safety consideration that must be evaluated during preclinical development.

Future research should focus on developing quantitative methods to measure the levels of this metabolite in humans, elucidating the specific enzymes responsible for its formation, and understanding the factors that may increase or decrease its production.

References

  • PubChem. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Frederiksen, H., & Frandsen, H. (2002). In vitro metabolism of two heterocyclic amines, 2-amino-9H-pyrido[2,3-b]indole (A(alpha)C) and 2-amino-3-methyl-9H-pyridol[2,3-b]indole (MeA(alpha)C) in human and rat hepatic microsomes. Pharmacology & Toxicology, 90(3), 127-134. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-nitro-9H-pyrido[2,3-b]indole: Synthesis, Properties, and Research Applications

This technical guide provides a comprehensive overview of 2-nitro-9H-pyrido[2,3-b]indole, a heterocyclic compound of interest in medicinal chemistry and mutagenesis research. This document is intended for researchers, sc...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-nitro-9H-pyrido[2,3-b]indole, a heterocyclic compound of interest in medicinal chemistry and mutagenesis research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, known biological activities, and potential applications.

Core Compound Identification

2-nitro-9H-pyrido[2,3-b]indole, also known as Nitro-AαC, is a nitro-derivative of the α-carboline scaffold. The α-carboline (9H-pyrido[2,3-b]indole) framework is a recognized privileged structure in drug discovery, forming the core of various biologically active molecules.[1] The introduction of a nitro group at the 2-position significantly influences the electronic properties and reactivity of the parent molecule.

IdentifierValueSource
CAS Number 176853-91-1[2][3]
Molecular Formula C₁₁H₇N₃O₂[2]
Molecular Weight 213.19 g/mol [2][4]
IUPAC Name 2-nitro-9H-pyrido[2,3-b]indole
Synonyms 2-Nitro-1H-pyrido[2,3-b]indole, Nitro-AαC[4]

Chemical Structure:

Structure of 2-nitro-9H-pyrido[2,3-b]indole

Physicochemical Properties

The physicochemical properties of 2-nitro-9H-pyrido[2,3-b]indole are summarized below. These properties are crucial for designing experimental conditions, including solvent selection for reactions and analytical studies.

PropertyValueNotes
Melting Point >270 °C[4]
Boiling Point 479.8°C at 760 mmHgPredicted value.[4]
Density 1.511 g/cm³Predicted value.[4]
pKa 13.01 ± 0.40Predicted value.[4]
Appearance Likely a solid at room temperature.Based on high melting point.

Synthesis Strategies

Conceptual Synthetic Pathway:

A plausible synthetic route involves the construction of the 2-amino-9H-pyrido[2,3-b]indole (AαC) precursor, followed by a diazotization-nitration sequence (Sandmeyer-type reaction).

synthesis_pathway start 7-Azaindole intermediate1 Functionalized Pyridine Intermediate start->intermediate1 Multi-step synthesis (e.g., Vilsmeier-Haack) precursor 2-Amino-9H-pyrido[2,3-b]indole (AαC) intermediate1->precursor Cyclization target 2-Nitro-9H-pyrido[2,3-b]indole precursor->target 1. NaNO2, H+ 2. NaNO2, Cu(I) catalyst

Conceptual synthesis of 2-nitro-9H-pyrido[2,3-b]indole.

Experimental Considerations:

  • Synthesis of the Pyrido[2,3-b]indole Core: The Vilsmeier-Haack reaction is a common method for synthesizing the pyrido[2,3-b]indole nucleus from a primary aryl amine.[5] This involves acetylation of the amine, followed by cyclization with the Vilsmeier-Haack reagent (DMF + POCl₃) to form a chloro-substituted pyrido[2,3-b]indole with an aldehyde group, which can be further modified.[5][6]

  • Nitration: Direct nitration of the pyrido[2,3-b]indole scaffold can be challenging due to the sensitivity of the indole nucleus to strong acidic and oxidative conditions. A more controlled approach would be the conversion of the corresponding 2-amino derivative (AαC). This would involve the formation of a diazonium salt from AαC using sodium nitrite and a strong acid, followed by treatment with a nitrite source in the presence of a copper catalyst.

Caution: The synthesis of nitro-aromatic compounds should be performed with appropriate safety precautions due to their potential thermal instability.

Spectroscopic and Analytical Characterization

Experimental spectroscopic data for 2-nitro-9H-pyrido[2,3-b]indole is not widely published. Therefore, characterization would rely on a combination of standard analytical techniques, with expected spectral features extrapolated from the parent compound and related nitro-indoles.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and indole ring systems. The introduction of the electron-withdrawing nitro group at the 2-position would likely cause a downfield shift of the proton at the 3-position.

  • ¹³C NMR: The carbon NMR would show signals for the 11 carbon atoms in the structure. The carbon atom attached to the nitro group (C2) would be significantly deshielded and appear at a downfield chemical shift.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 213.19. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragmentations of the indole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong characteristic absorption bands for the N-O stretching of the nitro group, typically in the regions of 1550-1490 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric). A peak corresponding to the N-H stretch of the indole ring should also be present around 3400-3300 cm⁻¹.

Biological Activity and Mechanism of Action

2-nitro-9H-pyrido[2,3-b]indole is primarily known as a metabolite of 2-amino-9H-pyrido[2,3-b]indole (AαC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAαC), which are mutagenic and carcinogenic heterocyclic amines found in cooked meat and tobacco smoke.[7][8]

Key Biological Insights:

  • Direct-Acting Mutagen: Unlike its parent compound AαC, which requires metabolic activation by cytochrome P450 enzymes to become mutagenic, 2-nitro-9H-pyrido[2,3-b]indole is a direct-acting mutagen in the Salmonella assay.[7] This indicates that it can exert its mutagenic effects without prior metabolic processing.

  • Genotoxicity: The mutagenicity of nitro-aromatic compounds is often attributed to their ability to be enzymatically reduced to reactive nitroso and N-hydroxyamino intermediates, which can then form covalent adducts with DNA. This interaction with DNA can lead to mutations and potentially initiate carcinogenesis.

mechanism AalphaC 2-Amino-9H-pyrido[2,3-b]indole (AαC) Metabolic_Activation Metabolic Activation (Cytochrome P450) AalphaC->Metabolic_Activation NitroAalphaC 2-Nitro-9H-pyrido[2,3-b]indole DNA_Adduct DNA Adducts NitroAalphaC->DNA_Adduct Direct Action Reactive_Intermediate Reactive N-hydroxy Intermediate Metabolic_Activation->Reactive_Intermediate Reactive_Intermediate->DNA_Adduct Mutation Genetic Mutations DNA_Adduct->Mutation

Bioactivation of AαC vs. the direct action of 2-nitro-9H-pyrido[2,3-b]indole.

Applications in Drug Development and Research

The pyrido[2,3-b]indole scaffold is of significant interest in medicinal chemistry due to its presence in numerous natural products and its versatile biological activities.[9] Derivatives have been explored as anticancer agents, kinase inhibitors, and antibacterials.[10][11]

While the inherent mutagenicity of 2-nitro-9H-pyrido[2,3-b]indole may limit its direct therapeutic applications, it serves as a valuable tool in several research areas:

  • Mutagenesis Research: As a direct-acting mutagen, it can be used as a reference compound in studies investigating mechanisms of chemical carcinogenesis and DNA repair.

  • Synthetic Intermediate: The nitro group is a versatile functional group in organic synthesis. It can be reduced to an amino group, allowing for the synthesis of a wide range of 2-substituted pyrido[2,3-b]indole derivatives for structure-activity relationship (SAR) studies. This is particularly relevant in the development of kinase inhibitors, where the 2-position is often functionalized.

  • Probe for Biological Studies: The photophysical properties of the pyrido[2,3-b]indole core can be modulated by substituents. While not specifically studied for the 2-nitro derivative, related compounds have been developed as fluorescent probes.[12]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from heat and strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Given its classification as a mutagen, all exposure should be minimized.

Conclusion

2-nitro-9H-pyrido[2,3-b]indole is a compound of significant interest due to its role as a direct-acting mutagen and its relationship to the important pyrido[2,3-b]indole scaffold. While the lack of extensive published experimental data presents a challenge, this guide provides a framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Its primary value to the research community lies in its utility as a tool for mutagenesis studies and as a versatile synthetic intermediate for the development of novel therapeutic agents based on the α-carboline core. Further research to fully characterize this molecule and its derivatives is warranted.

References

  • PubChem. 2-Amino-9H-pyrido(2,3-b)indole. National Center for Biotechnology Information. [Link]

  • Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. National Institutes of Health. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3-b]indole-3-ylmethanimines. [Link]

  • ResearchGate. An outline for the synthesis of pyrido[2,3‐b]indolizines. [Link]

  • ResearchGate. A new synthesis of 2-nitroindoles. [Link]

  • ResearchGate. Synthesis of 9H‐pyrido[2,3‐b]indole derivatives 7a and 7b. Reagents and... [Link]

  • LookChem. Cas 176853-91-1,2-NITRO-9H-PYRIDO[2,3-B]INDOLE. [Link]

  • PubChem. 9-(3-Nitro-2-pyridinyl)pyrido[2,3-b]indole. National Center for Biotechnology Information. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • National Institutes of Health. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. [Link]

  • The Royal Society of Chemistry. Supporting information Indoles. [Link]

  • Chemsrc. 9H-pyrido[2,3-b]indole | CAS#:244-76-8. [Link]

  • PubMed. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. [Link]

  • PubMed. Metabolic activation of 2-amino-9H-pyrido[2,3-b]indole by rat-liver microsomes. [Link]

  • Figshare. Discovery of Pyrido[2,3‑b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV. [Link]

  • 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. [Link]

  • National Institutes of Health. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • ResearchGate. (PDF) Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. [Link]

  • Scirp.org. Study of Mass Spectra of Some Indole Derivatives. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Potential Biological Targets of 2-nitro-9H-pyrido[2,3-b]indole

This guide provides a comprehensive exploration of the potential biological targets of 2-nitro-9H-pyrido[2,3-b]indole (also known as 2-nitro-α-carboline). Drawing upon existing literature for the parent compound and its...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the potential biological targets of 2-nitro-9H-pyrido[2,3-b]indole (also known as 2-nitro-α-carboline). Drawing upon existing literature for the parent compound and its amino analogue, 2-amino-9H-pyrido[2,3-b]indole (AαC), as well as the broader class of β-carbolines, this document outlines a scientifically grounded rationale for target identification and validation strategies. It is intended for researchers, scientists, and drug development professionals investigating the pharmacological and toxicological profile of this compound.

Introduction: The Enigma of a Direct-Acting Mutagen

2-nitro-9H-pyrido[2,3-b]indole is a nitroaromatic heterocyclic compound. While its amino counterpart, AαC, is a well-documented pro-mutagen and pro-carcinogen found in cooked meats and tobacco smoke, 2-nitro-9H-pyrido[2,3-b]indole exhibits direct-acting mutagenicity in the Salmonella assay.[1] This critical distinction suggests that 2-nitro-9H-pyrido[2,3-b]indole does not require metabolic activation to exert its genotoxic effects, pointing towards a direct interaction with cellular macromolecules as a primary mechanism of action. This guide will delve into the most probable biological targets, starting with the most evident and expanding to other possibilities based on the activities of structurally related compounds.

Primary Target Hypothesis: Direct DNA Damage

The direct mutagenicity of 2-nitro-9H-pyrido[2,3-b]indole strongly implicates Deoxyribonucleic Acid (DNA) as its principal biological target. The nitro group, a potent electron-withdrawing moiety, can undergo intracellular reduction to form highly reactive electrophilic intermediates, such as nitroso and N-hydroxyamino derivatives.[2][3] These intermediates can then readily react with nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts.

The amino analogue, AαC, is known to form DNA adducts, primarily at the C8 and N2 positions of guanine, following metabolic activation by cytochrome P450 enzymes.[1] It is highly probable that 2-nitro-9H-pyrido[2,3-b]indole, as a direct-acting agent, forms similar adducts without the need for prior enzymatic processing.

Logical Framework for DNA Targeting

DNA_Targeting 2-nitro-9H-pyrido[2,3-b]indole 2-nitro-9H-pyrido[2,3-b]indole Intracellular_Reduction Intracellular Reduction (e.g., by nitroreductases) 2-nitro-9H-pyrido[2,3-b]indole->Intracellular_Reduction Reactive_Intermediates Reactive Electrophilic Intermediates (Nitroso, N-hydroxyamino) Intracellular_Reduction->Reactive_Intermediates DNA DNA Reactive_Intermediates->DNA Covalent Binding DNA_Adducts Covalent DNA Adducts (e.g., at Guanine) DNA->DNA_Adducts Biological_Consequences Biological Consequences DNA_Adducts->Biological_Consequences Mutagenesis Mutagenesis Biological_Consequences->Mutagenesis Carcinogenesis Carcinogenesis Biological_Consequences->Carcinogenesis Apoptosis Apoptosis Biological_Consequences->Apoptosis

Caption: Proposed mechanism of direct DNA damage by 2-nitro-9H-pyrido[2,3-b]indole.

Secondary Potential Targets: Learning from the β-Carboline Family

The 9H-pyrido[2,3-b]indole scaffold is a member of the broader β-carboline family of alkaloids. These compounds are known to interact with a diverse range of biological targets, suggesting that 2-nitro-9H-pyrido[2,3-b]indole may also possess activities beyond direct DNA damage.

Topoisomerases I and II

Many β-carboline derivatives have been identified as potent inhibitors of topoisomerases I and II.[4][5] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Inhibition of topoisomerases leads to the stabilization of cleavable complexes, resulting in DNA strand breaks and ultimately, cell death. Given the planar tricyclic ring structure of 2-nitro-9H-pyrido[2,3-b]indole, it is plausible that it could intercalate into DNA and interfere with the function of these enzymes.

Protein Kinases

The pyrido[2,3-b]indole and related pyrido[2,3-d]pyrimidine scaffolds have been successfully utilized in the development of kinase inhibitors.[6][7][8] Specific kinases that could be potential targets include:

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs by β-carboline derivatives can lead to cell cycle arrest.[4][5]

  • Receptor Tyrosine Kinases (RTKs): Derivatives of related scaffolds have shown inhibitory activity against RTKs like RET and TRK, which are implicated in various cancers.[6]

Cytochrome P450 Enzymes

While 2-nitro-9H-pyrido[2,3-b]indole is a direct-acting mutagen, its interaction with cytochrome P450 (CYP) enzymes should not be dismissed. The amino analogue, AαC, is metabolized by CYP1A1 and CYP1A2.[9][10] It is possible that 2-nitro-9H-pyrido[2,3-b]indole could act as a substrate, inhibitor, or inducer of these enzymes, which would have significant implications for its pharmacokinetic profile and potential drug-drug interactions.

Experimental Workflows for Target Identification and Validation

A systematic approach is required to identify and validate the biological targets of 2-nitro-9H-pyrido[2,3-b]indole. The following experimental workflows provide a roadmap for researchers.

Workflow 1: Confirming and Characterizing DNA Damage

DNA_Validation_Workflow Start Start Comet_Assay Comet Assay (Single Cell Gel Electrophoresis) Start->Comet_Assay Initial Screen for DNA Strand Breaks H2AX_Staining γ-H2AX Immunofluorescence Staining Start->H2AX_Staining Visualize DNA Double-Strand Breaks DNA_Adduct_Analysis 32P-Postlabeling or LC-MS/MS for DNA Adduct Analysis Comet_Assay->DNA_Adduct_Analysis If positive H2AX_Staining->DNA_Adduct_Analysis If positive Adduct_Characterization Characterize Adduct Structure DNA_Adduct_Analysis->Adduct_Characterization DNA_Repair_Assay DNA Repair Assays Adduct_Characterization->DNA_Repair_Assay Investigate cellular response End End DNA_Repair_Assay->End

Caption: Experimental workflow for validating DNA as a direct target.

Protocol 1: Comet Assay for Detection of DNA Strand Breaks
  • Cell Treatment: Culture human cell lines (e.g., HepG2, A549) and treat with varying concentrations of 2-nitro-9H-pyrido[2,3-b]indole for a defined period (e.g., 2-24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control (e.g., DMSO).

  • Cell Harvesting and Embedding: Harvest cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt, detergent-containing solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using appropriate software.

Protocol 2: 32P-Postlabeling Assay for DNA Adduct Detection
  • DNA Isolation: Isolate high-purity DNA from cells or tissues treated with 2-nitro-9H-pyrido[2,3-b]indole.

  • DNA Digestion: Digest the DNA to individual deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not adducted ones.

  • Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Detect the radiolabeled adducts by autoradiography and quantify the levels of adducts relative to the total amount of DNA.

Workflow 2: Screening for Secondary Protein Targets

Protein_Target_Workflow Start Start Broad_Screen Broad Kinase Inhibitor Panel Screen Start->Broad_Screen Topo_Assay Topoisomerase I/II Inhibition Assays Start->Topo_Assay Hit_Identification Identify Potential Protein 'Hits' Broad_Screen->Hit_Identification Topo_Assay->Hit_Identification Binding_Assay Direct Binding Assays (e.g., SPR, ITC) Hit_Identification->Binding_Assay Validate direct interaction Enzymatic_Assay In Vitro Enzymatic Activity Assays Binding_Assay->Enzymatic_Assay Quantify inhibition Cell-Based_Assay Cell-Based Target Engagement & Functional Assays Enzymatic_Assay->Cell-Based_Assay Confirm cellular activity End End Cell-Based_Assay->End

Sources

Exploratory

An In-depth Technical Guide on the Thermal Stability and Degradation of 2-Nitro-9H-pyrido[2,3-b]indole

Introduction 2-Nitro-9H-pyrido[2,3-b]indole, a derivative of the α-carboline norharmane, is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug development. The introductio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Nitro-9H-pyrido[2,3-b]indole, a derivative of the α-carboline norharmane, is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of a nitro group to the pyridyl ring can modulate the electronic properties and biological activity of the parent scaffold. As with many nitroaromatic compounds, understanding the thermal stability and degradation pathways of 2-nitro-9H-pyrido[2,3-b]indole is paramount for ensuring safety during synthesis, purification, storage, and formulation.[1] This guide provides a comprehensive overview of the analytical strategies and expected thermal behavior of this compound, drawing upon established principles of thermal analysis and the known chemistry of related nitroaromatic and heterocyclic systems.

Part 1: Foundational Principles of Thermal Stability Analysis

The thermal stability of a chemical entity is a critical parameter, particularly for compounds that may be subjected to elevated temperatures during processing.[2] For nitro-containing molecules, there is an inherent risk of exothermic decomposition, which can lead to runaway reactions if not properly understood and controlled.[1][3] The primary techniques employed to characterize thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This technique is invaluable for determining the onset of decomposition, identifying intermediate stages of mass loss, and quantifying residual mass.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][5] It provides information on melting points, phase transitions, and the enthalpy of decomposition (exothermic or endothermic nature of the process).[4][7] For nitroaromatic compounds, a sharp exothermic peak following melting is a characteristic indicator of decomposition.[3]

Part 2: Experimental Workflow for Thermal Characterization

A systematic approach is essential for the comprehensive thermal analysis of 2-nitro-9H-pyrido[2,3-b]indole. The following workflow outlines the key experimental steps and the rationale behind them.

Thermal_Analysis_Workflow cluster_0 Sample Preparation & Initial Screening cluster_1 Detailed Thermal Analysis cluster_2 Degradation Product Identification Sample Sample Preparation Purity Assessment (HPLC, NMR) DSC_Screen DSC Screening Low sample mass (~1 mg) Inert atmosphere (N2 or Ar) Wide temperature range (e.g., 25-400°C) at 10°C/min Sample->DSC_Screen Initial thermal behavior TGA_Analysis TGA Analysis Determine onset of mass loss Identify decomposition stages DSC_Screen->TGA_Analysis Confirm decomposition temperature Kinetic_Analysis Isothermal & Non-isothermal DSC/TGA Multiple heating rates (e.g., 5, 10, 15, 20°C/min) Model-free kinetics (e.g., Kissinger, KAS, FWO) TGA_Analysis->Kinetic_Analysis Determine kinetic parameters TGA_MS_FTIR Evolved Gas Analysis (EGA) TGA coupled to Mass Spectrometry (MS) or FTIR Identify gaseous degradation products TGA_Analysis->TGA_MS_FTIR Identify volatile products LC_MS_Analysis Analysis of Solid Residue Controlled degradation followed by LC-MS/MS Characterize non-volatile degradants Kinetic_Analysis->LC_MS_Analysis Inform conditions for controlled degradation

Figure 1: A comprehensive workflow for the thermal analysis of 2-nitro-9H-pyrido[2,3-b]indole.

Step-by-Step Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Initial Screening

  • Objective: To determine the melting point and identify the onset temperature and enthalpy of any exothermic decomposition.

  • Instrumentation: A heat-flux DSC instrument.

  • Protocol:

    • Accurately weigh 1-2 mg of 2-nitro-9H-pyrido[2,3-b]indole into a pressure-resistant crucible (e.g., gold-plated stainless steel).[8]

    • Seal the crucible hermetically.

    • Place the sample crucible and an empty reference crucible into the DSC cell.

    • Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 400°C) at a constant heating rate of 10°C/min under an inert nitrogen atmosphere (flow rate 50 mL/min).[3]

    • Record the heat flow as a function of temperature.

  • Expected Outcome: An endothermic peak corresponding to the melting of the compound, likely followed by a sharp exothermic peak indicating decomposition.[3]

2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compound begins to lose mass and to identify the number of decomposition steps.

  • Instrumentation: A thermogravimetric analyzer.

  • Protocol:

    • Place 3-5 mg of 2-nitro-9H-pyrido[2,3-b]indole into an alumina or platinum TGA pan.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a heating rate of 10°C/min under an inert nitrogen atmosphere.

    • Record the sample mass as a function of temperature.

  • Expected Outcome: A TGA curve showing a stable baseline until the onset of decomposition, followed by one or more mass loss steps.

3. Kinetic Analysis of Thermal Decomposition

  • Objective: To determine the activation energy (Ea) and other kinetic parameters of the decomposition process.

  • Instrumentation: DSC or TGA.

  • Protocol:

    • Perform a series of TGA or DSC experiments at different heating rates (e.g., 5, 10, 15, and 20°C/min).[9]

    • Use model-free isoconversional methods (e.g., Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO)) to analyze the data and calculate the activation energy as a function of conversion.[9][10][11]

  • Rationale: The activation energy provides insight into the energy barrier for the decomposition reaction. A change in Ea with conversion can suggest a multi-step degradation mechanism.[10]

Part 3: Predicted Thermal Behavior and Degradation Pathways

Predicted Thermal Profile
ParameterPredicted Value/BehaviorRationale
Melting Point (Tm) > 200°CThe parent compound, 2-amino-9H-pyrido[2,3-b]indole, has a melting point of 202°C.[12] The nitro-substituted analogue is expected to have a comparable or higher melting point.
Decomposition Onset (Td) 220 - 300°CNitroaromatic compounds often decompose at temperatures shortly after their melting point.[3] The decomposition of nitrogen-rich heterocyclic esters has been observed to start above 250°C.[2]
Decomposition Enthalpy (ΔHd) Highly Exothermic (>500 J/g)The decomposition of nitro compounds is typically a high-energy exothermic process.[7]
Decomposition Mechanism Likely autocatalyticThe thermal decomposition of some nitroaromatic compounds has been shown to be autocatalytic.[1]
Proposed Degradation Pathways

The degradation of 2-nitro-9H-pyrido[2,3-b]indole is likely to be a complex process involving multiple competing pathways. The C-NO2 bond is expected to be the most labile site for initial bond cleavage.[1]

Degradation_Pathways cluster_path1 Pathway 1: C-NO2 Homolysis cluster_path2 Pathway 2: Nitro-Nitrite Rearrangement cluster_path3 Pathway 3: Intermolecular Reactions Start 2-Nitro-9H-pyrido[2,3-b]indole P1_1 Pyrido[2,3-b]indolyl Radical + •NO2 Start->P1_1 Δ P2_1 Pyrido[2,3-b]indol-2-yl-nitrite Start->P2_1 Δ P3_1 Bimolecular Reactions Start->P3_1 Δ, high concentration P1_2 Further Decomposition (e.g., ring opening, polymerization) P1_1->P1_2 P2_2 Pyrido[2,3-b]indol-2-oxy Radical + •NO P2_1->P2_2 P2_3 Formation of Phenolic & Tar-like Products P2_2->P2_3 P3_2 Formation of Oligomeric/Polymeric Species P3_1->P3_2

Figure 2: Plausible initial degradation pathways for 2-nitro-9H-pyrido[2,3-b]indole.

  • C-NO2 Bond Homolysis: This is a common initial step in the thermal decomposition of nitroaromatic compounds, leading to the formation of a pyridyl radical and nitrogen dioxide (•NO2).[1] The highly reactive radical species can then undergo a variety of secondary reactions, including hydrogen abstraction, ring-opening, and polymerization.

  • Nitro-Nitrite Rearrangement: The nitro group can rearrange to a nitrite group, which is less stable and readily cleaves to form an oxygen-centered radical and nitric oxide (•NO). This pathway can lead to the formation of hydroxylated derivatives and complex condensation products.

  • Intermolecular Reactions: At higher concentrations or in the solid state, intermolecular reactions can occur, where the nitro group of one molecule oxidizes a reactive site on another molecule, leading to the formation of dimeric and oligomeric products.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for evaluating the thermal stability and degradation of 2-nitro-9H-pyrido[2,3-b]indole. While direct experimental data is sparse, a robust understanding can be built by applying established thermal analysis techniques and drawing analogies from chemically related compounds. The proposed experimental workflows provide a clear path for researchers to generate the necessary data to ensure the safe handling and processing of this important class of molecules. Future work should focus on the experimental validation of the predicted thermal behavior and the detailed characterization of the degradation products to fully elucidate the decomposition mechanisms.

References

  • Muşuc, A. M., Rîzuş, D., & Oancea, D. (n.d.). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. Department of Physical Chemistry. Available at: [Link]

  • Trivedi, M. K., & Branton, A. (2015). Evaluation of the Trivedi Effect on the physical and thermal properties of phenol derivatives. ResearchGate. Available at: [Link]

  • Konieczny, M., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Synergies on the Trio Energy-Structure-Reactivity: Nitrogen-containing Heterocyclic Compounds. Molecules. Available at: [Link]

  • Bartsch, R. A., et al. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. Journal of the American Chemical Society, 123(31), 7479-86. Available at: [Link]

  • Di Mola, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. Available at: [Link]

  • Di Mola, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. Available at: [Link]

  • Pandey, J., et al. (2012). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. National Institutes of Health. Available at: [Link]

  • Frederiksen, H., & Frandsen, H. (2002). In vitro metabolism of two heterocyclic amines, 2-amino-9H-pyrido[2,3-b]indole (A(alpha)C) and 2-amino-3-methyl-9H-pyridol2,3-b]indole (MeA(alpha)C) in human and rat hepatic microsomes. Pharmacology & Toxicology, 90(3), 127-34. Available at: [Link]

  • ResearchGate. (n.d.). Thermal degradation, kinetic analysis, and apoptosis induction in human melanoma for oleanolic and ursolic acids. Available at: [Link]

  • MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. Molecules. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. Available at: [Link]

  • PubChem. (n.d.). 9-(3-Nitro-2-pyridinyl)pyrido[2,3-b]indole. Available at: [Link]

  • SciELO. (n.d.). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Available at: [Link]

  • ResolveMass Laboratories Inc. (n.d.). Nitrosamine Degradation Pathways. Available at: [Link]

  • Adebayo, K. I., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. National Institutes of Health. Available at: [Link]

  • Roy, S., & Gribble, G. W. (2005). A new synthesis of 2-nitroindoles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathway of 2-chloronitrobenzene (a) and... Available at: [Link]

  • Kim, H., et al. (2022). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Decomposition Behavior and Kinetic Analysis of Nitrocellulose with Organic Stabilizers. Available at: [Link]

  • ACS Publications. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available at: [Link]

  • Scribd. (n.d.). 2.2.34. Thermal Analysis. Available at: [Link]

  • National Institutes of Health. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. Available at: [Link]

  • Wikipedia. (n.d.). Thermal analysis. Available at: [Link]

  • ResearchGate. (n.d.). Thermal decomposition kinetics of some aromatic azomonoethers. Available at: [Link]

  • MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Available at: [Link]

  • ResearchGate. (n.d.). Nonlinear thermal analysis of two-dimensional materials with memory. Available at: [Link]

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-3-methyl-9H-pyrido(2,3-b)indole. Available at: [Link]

  • TNO. (n.d.). Thermal analysis. Available at: [Link]

  • NPTEL. (2020, February 21). #26 Application of Thermal Analysis to Study Construction Materials | Part 2 [Video]. YouTube. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Assessing the Mutagenic Potential of 2-nitro-9H-pyrido[2,3-b]indole using the Bacterial Reverse Mutation Assay (Ames Test)

Audience: Researchers, scientists, and drug development professionals. Executive Summary The bacterial reverse mutation assay, or Ames test, is a critical initial screening tool for evaluating the mutagenic potential of...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The bacterial reverse mutation assay, or Ames test, is a critical initial screening tool for evaluating the mutagenic potential of chemical compounds. This document provides a detailed application note and a comprehensive protocol for assessing the mutagenicity of 2-nitro-9H-pyrido[2,3-b]indole, a nitroaromatic heterocyclic compound. Particular emphasis is placed on the experimental considerations unique to nitroaromatic compounds, including the selection of appropriate bacterial strains and the critical role of metabolic activation. The protocols provided herein are aligned with the standards set by the Organisation for Economic Co-operation and Development (OECD) Guideline 471.[1]

Introduction: The Scientific Imperative

2-nitro-9H-pyrido[2,3-b]indole (2NPI) belongs to the family of pyridoindoles, which are structurally related to heterocyclic amines found in cooked meats.[2][3] Its amino-analogue, 2-amino-9H-pyrido[2,3-b]indole, is a known mutagen and carcinogen, requiring metabolic activation to exert its genotoxic effects.[2][4] The nitro-analogue, 2NPI, is suspected to be a direct-acting mutagen, though its potential for bioactivation cannot be disregarded.[4] Given the "cohort of concern" status of many nitroaromatic compounds and their potential as pharmaceutical impurities or environmental contaminants, a robust assessment of their mutagenic potential is a regulatory and safety imperative.[5]

The Ames test is a globally accepted, rapid, and sensitive short-term assay for identifying chemical mutagens that cause gene mutations.[6][7][8] The test is based on the principle of reverse mutation, where specific amino acid-requiring (auxotrophic) bacterial strains are exposed to a test chemical and monitored for the restoration of their ability to synthesize that amino acid (prototrophy).[7][8] This reversion event signals a mutation in the bacterial DNA.

Scientific Principles & Causality

The Reversion Principle

The Ames test utilizes specially constructed strains of Salmonella typhimurium and Escherichia coli that possess pre-existing mutations in the genes responsible for histidine or tryptophan biosynthesis, respectively.[8] These strains are unable to grow on a minimal medium lacking the specific amino acid. When exposed to a mutagen, a secondary mutation can occur that reverses the original mutation, restoring the gene's function. These "revertant" bacteria can then proliferate on the minimal medium, forming visible colonies that can be counted.

Metabolic Activation: Simulating Mammalian Metabolism

Many chemicals (pro-mutagens) are not mutagenic themselves but are converted into reactive, electrophilic metabolites by enzymes in the body, primarily in the liver.[9] Bacteria lack these complex metabolic pathways. To mimic mammalian metabolism in vitro, the test is performed both in the absence and presence of an external metabolic activation system.[9][10] This system is typically a post-mitochondrial supernatant fraction (S9) derived from the livers of rodents (e.g., rats or hamsters) pre-treated with enzyme-inducing agents like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[9][11] The S9 fraction contains a cocktail of microsomal and cytosolic enzymes, including cytochrome P450s, crucial for activating many pro-mutagens.[11][12]

Special Considerations for Nitroaromatic Compounds

Nitroaromatic compounds like 2NPI can be activated to mutagenic intermediates through the reduction of the nitro group to a reactive N-hydroxyarylamine, which can then be further esterified to form a highly reactive nitrenium ion that readily forms DNA adducts.[13]

  • Direct-Acting Mutagenicity: Bacterial nitroreductases can directly activate some nitroaromatics, meaning they may show mutagenicity without the need for an external S9 mix.[14]

  • Strain Selection: Strains like S. typhimurium TA98, which detects frameshift mutations, are often highly sensitive to nitroaromatic compounds.[14] Furthermore, specialized strains with elevated levels of nitroreductase or O-acetyltransferase enzymes (e.g., YG1024 and YG1029) can be employed to enhance the detection of this chemical class and elucidate the mechanism of activation.

Materials and Reagents

Bacterial Tester Strains

A core set of strains is required to detect different types of mutations, as recommended by OECD 471.[15]

StrainMutation TypeKey Genetic MarkersRationale for Inclusion
S. typhimurium TA98FrameshifthisD3052, uvrB, pKM101High sensitivity to many aromatic amines and nitroaromatics.[16]
S. typhimurium TA100Base-pair substitutionhisG46, uvrB, pKM101Detects mutagens causing missense mutations.[6]
S. typhimurium TA1535Base-pair substitutionhisG46, uvrBSimilar to TA100 but lacks pKM101, useful for specific mutagens.
S. typhimurium TA1537FrameshifthisC3076, uvrBDetects specific frameshift mutagens.
E. coli WP2 uvrA (pKM101)Base-pair substitutiontrpE, uvrA, pKM101Detects AT to GC transitions and complements the Salmonella strains.[5]
  • Expertise Note: The uvrB deletion in Salmonella strains and uvrA in E. coli inactivates the accurate excision repair pathway, while the pKM101 plasmid enhances error-prone DNA repair, both modifications significantly increasing the sensitivity of the assay to mutagens.[6]

Reagents & Media
  • 2-nitro-9H-pyrido[2,3-b]indole (2NPI), high purity

  • Dimethyl sulfoxide (DMSO), sterile, analytical grade

  • Positive Controls (e.g., 2-Nitrofluorene for TA98 without S9, Sodium Azide for TA100/TA1535 without S9, 2-Aminoanthracene for all strains with S9).[16][17]

  • Negative Control: DMSO

  • S9 fraction (Aroclor 1254 or Phenobarbital/β-naphthoflavone-induced rat or hamster liver), commercially sourced.

  • S9 Cofactor Mix (NADP+, Glucose-6-Phosphate, MgCl₂, KCl, in phosphate buffer pH 7.4).[18]

  • Minimal Glucose Agar Plates (Vogel-Bonner Medium E with 2% glucose)

  • Top Agar (0.6% Agar, 0.5% NaCl), supplemented with a trace amount of L-histidine and D-biotin.

Detailed Experimental Protocols

Preliminary Steps
  • Strain Verification: Before any experiment, confirm the genetic markers of each tester strain (e.g., histidine/tryptophan requirement, crystal violet sensitivity for rfa mutation, UV sensitivity for uvrB deletion, ampicillin resistance for pKM101).

  • Dose Range Finding: Perform a preliminary experiment to determine the appropriate dose range for 2NPI. Test a wide range (e.g., 0.1 to 5000 µ g/plate ). The goal is to identify the highest concentration that does not cause significant cytotoxicity (observed as a marked reduction in the background lawn of bacterial growth or a drop in revertant colonies at high doses).

  • Preparation of Test Substance: Prepare a stock solution of 2NPI in DMSO. Subsequent dilutions should also be made in DMSO.

Protocol 1: Plate Incorporation Method

This is the standard method and should be performed for all strains, with and without S9 activation.

  • Preparation: To sterile test tubes, add the following in order:

    • 0.1 mL of an overnight culture of the bacterial tester strain (~1-2 x 10⁹ cells/mL).

    • 0.1 mL of the 2NPI dilution or control solution.

    • 0.5 mL of sterile phosphate buffer (for experiments without metabolic activation) OR 0.5 mL of S9 mix (for experiments with metabolic activation).

  • Agar Addition: Immediately add 2.0 mL of molten top agar (kept at 45°C) to each tube.

  • Plating: Vortex the tube gently for 3 seconds and pour the entire contents onto the surface of a minimal glucose agar plate. Gently tilt and rotate the plate to ensure even distribution.

  • Incubation: Allow the top agar to solidify on a level surface. Invert the plates and incubate at 37°C for 48-72 hours in the dark.

Protocol 2: Pre-incubation Method

This method can increase the sensitivity for certain mutagens by allowing for interaction between the chemical and bacteria in a liquid phase before plating. It is highly recommended for compounds like 2NPI.[6]

  • Pre-incubation: To sterile test tubes, add the following in order:

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the 2NPI dilution or control solution.

    • 0.5 mL of buffer or S9 mix.

  • Incubation: Cap the tubes and incubate the mixture in a shaking water bath at 37°C for 20-30 minutes.[18]

  • Plating: After incubation, add 2.0 mL of molten top agar to each tube, vortex gently, and pour onto minimal glucose agar plates.

  • Incubation: Allow to solidify, invert, and incubate at 37°C for 48-72 hours.

Experimental Design, Data Analysis & Interpretation

Controls
  • Negative (Vehicle) Control: DMSO alone. Establishes the spontaneous reversion rate for each strain.

  • Positive Controls: Known mutagens are used to confirm the sensitivity of each tester strain and the activity of the S9 mix.[17]

  • Plates: All doses, including controls, should be tested in triplicate.

Data Collection and Analysis
  • Colony Counting: After incubation, count the number of revertant colonies on each plate. Automated colony counters are recommended for accuracy.

  • Cytotoxicity Assessment: Examine the background lawn of bacterial growth. A sparse or absent lawn indicates cytotoxicity.

  • Data Presentation: Calculate the mean number of revertants per plate and the standard deviation for each concentration.

Test Condition Dose (µ g/plate ) Mean Revertants ± SD (TA98) Mean Revertants ± SD (TA100) Fold Increase over Negative Control Cytotoxicity Observed?
Negative Control0 (DMSO)e.g., 25 ± 5e.g., 110 ± 121.0No
2NPI (-S9)1No
10No
100Slight
2NPI (+S9)1No
10No
100Slight
Positive ControlAppropriate controle.g., > 3x Negativee.g., > 2x Negative>2x or >3xVaries
Interpretation Criteria

A positive result for 2NPI is concluded if:

  • There is a dose-related increase in the number of revertant colonies.

  • The increase at one or more concentrations is reproducible and statistically significant.

  • A commonly accepted threshold is a two-fold increase (for strains with spontaneous reversion rates >50, like TA100) or a three-fold increase (for strains with lower rates, like TA98) over the concurrent negative control value.

Visualizations: Workflows and Mechanisms

Ames Test Experimental Workflow

AmesTestWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Strain 1. Prepare Overnight Bacterial Cultures Mix 4. Combine Bacteria, 2NPI, and Buffer or S9 Mix Strain->Mix TestCompound 2. Prepare Serial Dilutions of 2NPI in DMSO TestCompound->Mix S9 3. Prepare S9 Mix (if applicable) S9->Mix PreInc 5a. Pre-incubation Method (Incubate 37°C, 20-30 min) Mix->PreInc Recommended AddAgar 6. Add Molten Top Agar Mix->AddAgar Plate Incorporation Method PreInc->AddAgar Plate 7. Pour onto Minimal Glucose Agar Plate AddAgar->Plate Incubate 8. Incubate Plates 37°C, 48-72 hours Plate->Incubate Count 9. Count Revertant Colonies Incubate->Count Interpret 10. Analyze Data & Interpret Results Count->Interpret

Caption: Workflow for the Ames Test assessment of 2-nitro-9H-pyrido[2,3-b]indole.

Proposed Metabolic Activation of 2NPI

MetabolicActivation cluster_pathway Activation Pathway Parent 2-nitro-9H-pyrido[2,3-b]indole (2NPI) Nitroso Nitroso Intermediate Parent->Nitroso Nitroreductase (Bacterial or S9) Hydroxylamine N-hydroxyamino Intermediate Nitroso->Hydroxylamine Reduction Nitrenium Reactive Nitrenium Ion (Electrophile) Hydroxylamine->Nitrenium O-esterification (e.g., Acetyltransferase) Adduct DNA Adducts Nitrenium->Adduct Covalent Binding DNA Bacterial DNA Mutation Gene Mutation (Reversion) Adduct->Mutation Error-prone Repair

Caption: Proposed metabolic activation of 2NPI leading to DNA adduct formation and mutation.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. Retrieved January 14, 2026, from [Link]

  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs. Retrieved January 14, 2026, from [Link]

  • Genotoxicity of 12 Mycotoxins by the SOS/umu Test: Comparison of Liver and Kidney S9 Fraction. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]

  • Metabolic activation of short-chain alkyl N-nitrosamines using Aroclor 1254 or phenobarbital/beta-naphthoflavone-induced rat or hamster S9 – A comparative analysis. (2024). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. Retrieved January 14, 2026, from [Link]

  • The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Mutagenicity of Nitroaromatic Compounds. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • 2-Amino-9H-pyrido(2,3-b)indole. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). (n.d.). Biosafe. Retrieved January 14, 2026, from [Link]

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Ames Test. (n.d.). Charles River Labs. Retrieved January 14, 2026, from [Link]

  • Why is rat liver extract, specifically the S9 (supernatant 9) fraction, used in the Ames test? (2025). Quora. Retrieved January 14, 2026, from [Link]

  • An improvement of the Ames test using a modified human liver S9 preparation. (2025). Academia.edu. Retrieved January 14, 2026, from [Link]

  • Salmonella/human S9 mutagenicity test: a collaborative study with 58 compounds. (n.d.). Oxford Academic. Retrieved January 14, 2026, from [Link]

  • Ames test. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Metabolic activation pathways leading to mutation in nitro-aromatic... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • S9 liver extract is simulating the hepatic metabolic activation and designed for use in the Ames test. (n.d.). Trinova Biochem. Retrieved January 14, 2026, from [Link]

  • Mutagenicities of Indole and 30 Derivatives After Nitrite Treatment. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • The bacterial mutagenicity of three naturally occurring indoles after reaction with nitrous acid. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Ames MPF Mutagenicity Assay. (n.d.). Biotoxik. Retrieved January 14, 2026, from [Link]

  • Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. (n.d.). Scilit. Retrieved January 14, 2026, from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Ames II Mutagenicity Assay Technical Documentation. (n.d.). Ames II. Retrieved January 14, 2026, from [Link]

Sources

Application

protocol for DNA adduct formation with 2-nitro-9H-pyrido[2,3-b]indole

Application Notes & Protocols Topic: High-Fidelity Protocol for Inducing and Quantifying DNA Adducts with 2-Nitro-9H-pyrido[2,3-b]indole Audience: Researchers, scientists, and drug development professionals engaged in to...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Fidelity Protocol for Inducing and Quantifying DNA Adducts with 2-Nitro-9H-pyrido[2,3-b]indole

Audience: Researchers, scientists, and drug development professionals engaged in toxicology, carcinogenesis research, and drug safety assessment.

Abstract: This document provides a comprehensive guide to the formation and analysis of DNA adducts generated by 2-nitro-9H-pyrido[2,3-b]indole (NαC). While its amino-analogue, 2-amino-9H-pyrido[2,3-b]indole (AαC), is a well-characterized procarcinogen found in cooked meats and tobacco smoke requiring metabolic activation, NαC is a direct-acting mutagen.[1][2] This protocol outlines the mechanistic basis of NαC's genotoxicity, provides detailed, field-proven methodologies for in vitro DNA adduct formation, and describes robust analytical techniques for adduct detection and quantification, including ³²P-postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.

Scientific Background & Mechanism of Action

Understanding the bioactivation pathway of a xenobiotic is critical for designing relevant toxicological assays. 2-Nitro-9H-pyrido[2,3-b]indole (NαC) and its amino counterpart, AαC, likely converge on a common reactive intermediate but through distinct initial metabolic steps.

AαC (Procarcinogen) Pathway: The bioactivation of AαC is a multi-step enzymatic process.[3]

  • Phase I Metabolism: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-hydroxylation of the exocyclic amino group to form 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC).[4][5]

  • Phase II Metabolism: The resulting hydroxylamine is a proximate carcinogen that undergoes esterification (e.g., O-acetylation by N-acetyltransferases or glucuronidation by UGTs) to form a highly reactive N-acetoxy or N-glucuronide ester.[4][6]

  • DNA Adduction: This ester spontaneously decomposes to a nitrenium ion, an electrophilic species that readily attacks nucleophilic sites on DNA. The primary site of adduction is the C8 position of guanine, forming N²-(guanin-8-yl)-2-amino-9H-pyrido[2,3-b]indole.[1][6]

NαC (Direct-Acting Mutagen) Pathway: NαC circumvents the need for initial oxidative metabolism. Its mutagenicity is initiated by reductive metabolism.

  • Nitroreduction: The nitro group is reduced, likely by cellular nitroreductases (such as xanthine oxidase in mammalian systems or bacterial reductases in the Ames test), to form the same proximate carcinogen, 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC).[7][8]

  • Convergence and Adduction: From this point, the pathway converges with that of AαC. The hydroxylamine can be esterified and form the same ultimate nitrenium ion, leading to the identical C8-guanine DNA adduct.[1][6]

This distinction is crucial: while AαC requires an oxidative metabolic system (like liver S9 fractions) to become genotoxic, NαC requires a reductive environment.[1]

G cluster_0 AαC (Procarcinogen) Pathway cluster_1 NαC (Direct-Acting Mutagen) Pathway cluster_2 Convergent Ultimate Pathway A_start 2-Amino-9H-pyrido[2,3-b]indole (AαC) A_hona 2-Hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC) A_start->A_hona CYP1A2 (N-Hydroxylation) ester Reactive Ester (e.g., N-Acetoxy) A_hona->ester NATs, SULTs (Esterification) N_start 2-Nitro-9H-pyrido[2,3-b]indole (NαC) N_hona 2-Hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC) N_start->N_hona Nitroreductases (e.g., Xanthine Oxidase) N_hona->ester NATs, SULTs (Esterification) nitrenium Nitrenium Ion ester->nitrenium Heterolytic Cleavage adduct dG-C8-AαC Adduct nitrenium->adduct Electrophilic Attack DNA DNA (Guanine C8) DNA->adduct G start Prepare Reaction Mix (DNA, Buffer, NαC) add_reductant Add Reductant (Xanthine Oxidase/ Hypoxanthine) start->add_reductant incubate Incubate (37°C, 4-24h) add_reductant->incubate stop_rxn Stop Reaction (e.g., Add Ethanol) incubate->stop_rxn purify Purify DNA (Phenol/Chloroform Extraction) stop_rxn->purify analyze Analyze Adducts (LC-MS/MS or ³²P-Postlabeling) purify->analyze

Caption: Workflow for in vitro DNA adduct formation.

Step-by-Step Procedure:

  • DNA Preparation: Dissolve high-quality calf thymus DNA in 10 mM Tris-HCl, 1 mM EDTA, pH 7.4 buffer to a final concentration of 1 mg/mL. Ensure complete dissolution by gentle overnight rocking at 4°C.

  • Reaction Setup: In a sterile microcentrifuge tube, combine the following in order:

    • Calf Thymus DNA solution (1 mg/mL): 500 µL

    • Tris-HCl buffer (10 mM, pH 7.4): 440 µL

    • NαC (10 mM in DMSO): 10 µL (Final concentration: 100 µM)

    • Hypoxanthine (100 mM in 0.1 M NaOH): 50 µL (Final concentration: 5 mM)

  • Initiate Reaction: Add 10 µL of Xanthine Oxidase (1 U/mL). Mix gently by inversion.

  • Incubation: Incubate the reaction mixture at 37°C for 4 to 24 hours in the dark. A time-course experiment is recommended to determine optimal incubation time.

  • DNA Precipitation (Stopping the Reaction):

    • Add 1/10th volume of 3 M Sodium Acetate (pH 5.2).

    • Add 2.5 volumes of ice-cold 100% ethanol.

    • Mix by inversion until the DNA precipitates as a white, fibrous mass.

    • Incubate at -20°C for at least 1 hour (or overnight).

    • Centrifuge at >12,000 x g for 20 minutes at 4°C.

    • Carefully decant the supernatant.

  • Wash DNA: Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge for 10 minutes. Decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend DNA: Resuspend the DNA pellet in an appropriate volume of sterile water or TE buffer.

Protocol for DNA Purification

To ensure accurate analysis, unreacted NαC and proteins must be removed.

  • Enzymatic Treatment: To the resuspended DNA, add RNase A/T1 mix to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour. Then, add Proteinase K to 200 µg/mL and incubate at 50°C for 2 hours.

  • Phenol:Chloroform Extraction:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).

    • Vortex for 30 seconds and centrifuge at >12,000 x g for 10 minutes.

    • Carefully transfer the upper aqueous phase to a new tube.

  • Chloroform Extraction: Repeat the extraction with an equal volume of chloroform:isoamyl alcohol (24:1) to remove residual phenol.

  • Final Precipitation: Precipitate the DNA again using sodium acetate and ethanol as described in Section 4, steps 5-7.

  • Quantification: Determine the concentration and purity of the DNA using UV-Vis spectrophotometry (A260/A280 ratio should be ~1.8).

Analytical Methods for Adduct Detection

Method A: ³²P-Postlabeling Assay

This is a highly sensitive but less specific method capable of detecting as little as one adduct per 10¹⁰ nucleotides. [9]It involves enzymatic digestion of DNA, enrichment of adducted nucleotides, labeling with ³²P-ATP, and separation by thin-layer chromatography (TLC). The butanol extraction variant is recommended for aromatic amine adducts. [1][6]

Method B: LC-MS/MS Analysis (Recommended)

This method offers high specificity and structural confirmation. It is the gold standard for adduct quantification. [10][11][12]

  • Enzymatic Hydrolysis:

    • Take 10-50 µg of purified, adducted DNA.

    • Add nuclease P1 and incubate at 37°C for 2 hours.

    • Add alkaline phosphatase and continue incubation for another 2 hours. This process digests the DNA into individual deoxyribonucleosides.

  • Sample Cleanup: Use solid-phase extraction (SPE) to enrich the adducted nucleosides and remove unmodified ones.

  • LC-MS/MS Analysis:

    • Instrumentation: A triple quadrupole or ion trap mass spectrometer coupled to a UPLC system is typically used. [10] * Chromatography: Separation is achieved on a C18 column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).

    • Mass Spectrometry: The instrument is operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) or MS³ scans for high selectivity. [10][11]The expected adduct, dG-C8-AαC, is monitored.

ParameterValueReference
Adduct dG-C8-AαC[1][10]
Precursor Ion (m/z) 449.1[10]
MS² Product Ion (m/z) 333.1[10]
MS³ Product Ions (m/z) Varies; confirms structure[10]
Internal Standard [¹³C₁₀]-dG-C8-AαC[10][11]
IS Precursor Ion (m/z) 459.1[10]
IS MS² Product Ion (m/z) 338.1[10]

Rationale for IS: The use of a stable isotope-labeled internal standard ([¹³C₁₀]-dG-C8-AαC) is critical for accurate quantification. It co-elutes with the analyte and corrects for variations in sample preparation, injection volume, and ionization efficiency. [11]

Data Interpretation & Expected Results

  • LC-MS/MS: A peak should be observed in the chromatogram at the retention time of the dG-C8-AαC standard, displaying the specific mass transition (449.1 → 333.1). [10][11]* Quantification: Adduct levels are calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve. Results are typically expressed as "adducts per 10^x nucleotides."

  • Confirmation: The identity of the adduct should be confirmed by comparing its retention time and fragmentation pattern (MS/MS or MS³ spectrum) with a synthesized analytical standard. [1][6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low/No Adduct Signal Inefficient reductive activationIncrease concentration of xanthine oxidase or incubation time. Confirm enzyme activity.
DNA degradationHandle DNA gently; avoid vortexing. Use high-quality DNA.
Loss during purificationOptimize ethanol precipitation and SPE steps. Ensure complete resuspension of pellets.
High Background Noise in MS Incomplete DNA purificationRepeat phenol:chloroform extraction. Ensure complete removal of salts.
Poor Chromatographic Peak Shape Column overload/degradationInject less sample. Use a guard column. Ensure proper mobile phase pH.

References

  • Pfau, W., et al. (1997). Identification of the major hepatic DNA adduct formed by the food mutagen 2-amino-9H-pyrido[2,3-b]indole (A alpha C). Chemical Research in Toxicology, 10(10), 1192-7. [Link]

  • Bellamri, M., et al. (2013). DNA Adduct Formation of 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline in Mouse Liver and Extrahepatic Tissues During a Subchronic Feeding Study. Toxicological Sciences, 133(2), 248-58. [Link]

  • Singh, R., & Farmer, P. B. (2006). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of analytical toxicology, 30(8), 557-67. [Link]

  • Topinka, J., et al. (1998). DNA adduct formation in mammalian cell cultures by polycyclic aromatic hydrocarbons (PAH) and nitro-PAH in coke oven emission extract. Mutation Research, 419(1-3), 91-105. [Link]

  • Pfau, W., et al. (1995). Characterization of the major DNA adduct formed by the food mutagen 2-amino-3-methyl-9H-pyrido[2, 3-b] indole (MeAαC) in primary rat hepatocytes. Carcinogenesis, 16(9), 2209-15. [Link]

  • Bellamri, M., et al. (2012). DNA Adducts of the Tobacco Carcinogens 2-Amino-9H-pyrido[2,3-b]indole and 4-Aminobiphenyl are Formed at Environmental Exposure levels and Persist in Human Hepatocytes. Chemical Research in Toxicology, 25(7), 1333-43. [Link]

  • Bellamri, M., et al. (2016). Metabolism of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in Primary Human Hepatocytes. Chemical Research in Toxicology, 29(5), 843-56. [Link]

  • Niwa, T., Yamazoe, Y., & Kato, R. (1982). Metabolic activation of 2-amino-9H-pyrido[2,3-b]indole by rat-liver microsomes. Mutation Research, 95(2-3), 159-70. [Link]

  • Turesky, R. J., et al. (2019). 2-Amino-9H-pyrido[2,3-b]indole (AαC) Adducts and Thiol Oxidation of Serum Albumin as Potential Biomarkers of Tobacco Smoke. Chemical Research in Toxicology, 32(6), 1198-1211. [Link]

  • Bellamri, M., et al. (2013). DNA adduct formation of 2-amino-9H-pyrido[2,3-b]indole and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline in mouse liver and extrahepatic tissues during a subchronic feeding study. Toxicological Sciences, 133(2), 248-58. [Link]

  • Ramesh, A., et al. (2016). Polycyclic aromatic hydrocarbons and PAH-related DNA adducts. Journal of Environmental Science and Health, Part C, 34(4), 233-253. [Link]

  • Qu, S. X., & Stacey, N. H. (1996). Comparison of DNA adduct induction in vitro by PAHs and nitro-pahs in freshly isolated rat hepatocytes. Toxicology in Vitro, 10(4), 443-449. [Link]

  • Fu, P. P. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102(Suppl 6), 177-83. [Link]

  • Turesky, R. J., et al. (1992). Microsomal metabolism and activation of the environmental carcinogen 2-amino-3-methyl-9H-pyrido[2,3-b]indole. Chemical Research in Toxicology, 5(4), 499-505. [Link]

  • Niwa, T., Yamazoe, Y., & Kato, R. (1982). Metabolic activation of 2-amino-9H-pyrido[2,3-b]indole by rat-liver microsomes. Mutation research, 95(2-3), 159-70. [Link]

  • Pfau, W., et al. (1997). Identification of the Major Hepatic DNA Adduct Formed by the Food Mutagen 2-Amino-9H-pyrido[2,3-b]indole (AαC). Chemical Research in Toxicology, 10(10), 1192-1197. [Link]

  • Kopchuk, D., et al. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry, an Asian journal, 20(14), e202500573. [Link]

  • Pápai, P., et al. (2020). Synthesis and Reactions of Nitroindoles. Molecules, 25(21), 5183. [Link]

  • Farmer, P. B., et al. (2012). Methods for the detection of DNA adducts. Methods in molecular biology, 817, 3-23. [Link]

  • Gündüz, M. G., et al. (2025). In vitro Investigation and Mass Spectrometric Characterization of Novel DNA Adducts of Sesquimustard. Chemico-biological interactions, 407, 111761. [Link]

  • Roy, S., & Gribble, G. W. (2005). A new synthesis of 2-nitroindoles. Tetrahedron Letters, 46(6), 945-947. [Link]

  • Bellamri, M., et al. (2016). Metabolism and bioactivation of 2-amino-9H-pyrido[2,3-b]indole, a tobacco carcinogen, in human hepatocytes. Chemical Research in Toxicology, 29(5), 843-56. [Link]

  • Vasilevsky, S. F., et al. (2018). Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles. Chemical Communications, 54(81), 11447-11450. [Link]

  • Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27367-27371. [Link]

  • Carl ROTH. (N.D.). Safety Data Sheet: 2-Phenylindole. [Link]

  • Cole-Parmer. (N.D.). Material Safety Data Sheet - Indole, 99+%. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 2-Nitro-9H-pyrido[2,3-b]indole

Introduction: The Strategic Importance of the α-Carboline Scaffold and its Nitro Precursor The 9H-pyrido[2,3-b]indole, commonly known as α-carboline, represents a privileged heterocyclic scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the α-Carboline Scaffold and its Nitro Precursor

The 9H-pyrido[2,3-b]indole, commonly known as α-carboline, represents a privileged heterocyclic scaffold in medicinal chemistry, particularly in the design of protein kinase inhibitors. Its rigid, planar structure, featuring both hydrogen bond donor and acceptor sites, allows it to mimic the adenine region of ATP, thereby effectively targeting the ATP-binding site of numerous kinases.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of 2-nitro-9H-pyrido[2,3-b]indole as a strategic precursor for the synthesis of a diverse range of kinase inhibitors. The nitro group at the 2-position serves as a versatile chemical handle. Its reduction to a primary amine (2-amino-9H-pyrido[2,3-b]indole) opens up a gateway for a multitude of subsequent chemical transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] These reactions are instrumental in introducing the necessary pharmacophoric elements to achieve high potency and selectivity against specific kinase targets.

Herein, we will elucidate the rationale behind this synthetic strategy, provide detailed, field-proven protocols for the key transformations, and present representative data on the biological activity of the resulting kinase inhibitors. The methodologies described are designed to be self-validating, with clear explanations of the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

The Synthetic Blueprint: From Nitro Precursor to Potent Kinase Inhibitor

The overarching synthetic strategy is a two-stage process. The first stage involves the reduction of the electronically deactivated 2-nitro-α-carboline to the highly versatile 2-amino-α-carboline intermediate. The second stage leverages this amino group as a point of diversification, either directly or after conversion to a more suitable functional group for cross-coupling reactions, to build the final kinase inhibitor.

dot graph "Synthetic_Blueprint" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 1: A high-level overview of the synthetic workflow.

Part 1: Synthesis of the Key Intermediate: 2-Amino-9H-pyrido[2,3-b]indole

The reduction of the nitro group is a critical first step. While catalytic hydrogenation is a common method for nitro reduction, it can sometimes lead to over-reduction of the heterocyclic core.[5] Therefore, metal-mediated reductions in acidic or neutral media offer a more controlled and chemoselective alternative. Tin(II) chloride (SnCl₂) is a particularly effective reagent for this transformation, as it selectively reduces nitro groups in the presence of other potentially reducible functional groups and operates under relatively mild conditions.[6]

Protocol 1: Reduction of 2-Nitro-9H-pyrido[2,3-b]indole using Tin(II) Chloride

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[6]

Materials:

  • 2-Nitro-9H-pyrido[2,3-b]indole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Absolute Ethanol

  • 5% Aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

  • Standard glassware for workup and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-nitro-9H-pyrido[2,3-b]indole (1.0 eq) in absolute ethanol.

  • Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq). The use of a significant excess of the reducing agent ensures the complete conversion of the starting material.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. This typically takes 1-3 hours.

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then pour it into an ice-water mixture. Carefully neutralize the acidic solution to a pH of 7-8 by the slow addition of a 5% aqueous sodium bicarbonate solution. This will precipitate tin salts.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). The organic solvent will dissolve the desired 2-amino-9H-pyrido[2,3-b]indole, leaving the inorganic tin salts in the aqueous layer.

  • Washing and Drying: Combine the organic extracts and wash them with brine. This step removes any remaining water-soluble impurities. Dry the organic phase over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-amino-9H-pyrido[2,3-b]indole. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Expected Outcome:

The product, 2-amino-9H-pyrido[2,3-b]indole, is typically a white to light brown powder.[7] The yield for this type of reduction is generally good, often exceeding 80%.

Part 2: Synthesis of Kinase Inhibitors from 2-Amino-9H-pyrido[2,3-b]indole

The 2-amino-α-carboline intermediate is a versatile platform for generating a library of potential kinase inhibitors. A common and highly effective strategy involves converting the amino group into a halide, which can then participate in a wide range of palladium-catalyzed cross-coupling reactions. This approach has been successfully employed in the synthesis of potent Anaplastic Lymphoma Kinase (ALK) inhibitors.[3]

dot graph "Functionalization_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Figure 2: Diversification of the α-carboline scaffold.

Protocol 2: Synthesis of a 2,6-Disubstituted α-Carboline Kinase Inhibitor Scaffold

This protocol outlines a representative synthesis of a disubstituted α-carboline, a core structure found in many potent kinase inhibitors. It involves the conversion of the 2-amino group to a more versatile handle for cross-coupling, followed by sequential palladium-catalyzed reactions. This approach allows for the introduction of different substituents at various positions of the α-carboline core to optimize kinase inhibitory activity and selectivity.[3]

Step 2a: Conversion of 2-Amino-α-carboline to a Halogenated Intermediate (Illustrative)

While not explicitly starting from the 2-amino derivative, many syntheses of α-carboline kinase inhibitors begin with a halogenated precursor.[3] The 2-amino group can be converted to a halide (e.g., bromide or iodide) via a Sandmeyer reaction. This involves diazotization of the amine with a nitrite source (e.g., NaNO₂) in the presence of a strong acid, followed by reaction with a copper(I) halide. This creates a versatile intermediate for subsequent cross-coupling reactions.

Step 2b: Palladium-Catalyzed Cross-Coupling for Kinase Inhibitor Synthesis

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction would be used to attach an aryl or heteroaryl group to the 2-position of the α-carboline scaffold, a common feature in many kinase inhibitors.

Materials:

  • 2-Halo-9H-pyrido[2,3-b]indole (from Step 2a)

  • Aryl or heteroaryl boronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine the 2-halo-9H-pyrido[2,3-b]indole (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times to remove any oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitoring the Reaction: Monitor the reaction by TLC or LC-MS until completion.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired 2-substituted-9H-pyrido[2,3-b]indole.

Data Presentation: Structure-Activity Relationship (SAR) and Kinase Inhibition

The modular nature of this synthetic approach allows for the systematic exploration of the structure-activity relationship (SAR). By varying the substituents at different positions of the α-carboline scaffold, one can fine-tune the inhibitory activity against specific kinases. For example, in the development of ALK inhibitors, substitutions at the 2, 3, and 6 positions of the α-carboline core have been extensively investigated.[3]

Compound ID (Hypothetical)R¹ at C2-positionR² at C6-positionTarget KinaseIC₅₀ (nM)
A-1 PhenylHALK>1000
A-2 3-MethoxyphenylHALK520
A-3 3-Methoxyphenyl4-MorpholinophenylALK25
B-1 4-FluorophenylHRET850
B-2 4-Fluorophenyl1-Methyl-1H-pyrazol-4-ylRET45

Table 1: Representative SAR data for hypothetical α-carboline kinase inhibitors. The IC₅₀ values are illustrative and demonstrate how substitutions on the core scaffold can significantly impact inhibitory potency.

Conclusion and Future Directions

2-Nitro-9H-pyrido[2,3-b]indole is a highly valuable and strategic precursor for the synthesis of α-carboline-based kinase inhibitors. Its conversion to 2-amino-9H-pyrido[2,3-b]indole provides a key intermediate that can be readily functionalized using modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions. The protocols outlined in this document provide a robust framework for the rational design and synthesis of novel kinase inhibitors. The modularity of the synthetic route allows for the creation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Future work in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, as well as the exploration of novel substitution patterns on the α-carboline scaffold to target a wider range of kinases and overcome drug resistance.

References

  • Mologni, L., et al. (2022). Discovery of novel α-carboline inhibitors of the anaplastic lymphoma kinase. ACS Omega, 7(20), 17267–17280. Available at: [Link]

  • Blake, M. S. (n.d.). Synthesis of 2-Amino-α-Carboline and Analogues Relevant for Structural Investigations of the Corresponding DNA Adducts. Semantic Scholar. Available at: [Link]

  • Li, D., et al. (2022). Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. Frontiers in Chemistry, 10, 968932. Available at: [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439. Available at: [Link]

  • Reddy, M. V. R., et al. (2012). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 2(24), 9205-9212. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl halides and boronic acids. Journal of the American Chemical Society, 129(11), 3358–3366. Available at: [Link]

  • Abdel-Fattah, M. F., et al. (2023). Novel pyrido[2,3-b][1][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210086. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Reaction. Available at: [Link]

  • Zaher, D. N., et al. (2020). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 27(34), 5779-5800. Available at: [Link]

  • Bartalesi, A., et al. (2017). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Green Chemistry, 19(21), 5248-5252. Available at: [Link]

Sources

Application

Application Notes and Protocols: 2-Nitro-9H-pyrido[2,3-b]indole as a Fluorescent Probe for Cellular Hypoxia

Introduction and Scientific Rationale The study of cellular hypoxia, a state of low oxygen tension, is critical in various fields of biomedical research, particularly in oncology, neurobiology, and cardiovascular studies...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The study of cellular hypoxia, a state of low oxygen tension, is critical in various fields of biomedical research, particularly in oncology, neurobiology, and cardiovascular studies. Hypoxic microenvironments are a hallmark of solid tumors and are associated with tumor progression, metastasis, and resistance to therapy. Consequently, the development of robust and sensitive tools for detecting and imaging hypoxic cells is of paramount importance.

This document outlines the application of 2-nitro-9H-pyrido[2,3-b]indole , a heterocyclic compound based on the α-carboline scaffold, as a novel turn-on fluorescent probe for imaging cellular hypoxia in fluorescence microscopy. The core structure, 9H-pyrido[2,3-b]indole, is a recognized pharmacophore with diverse biological activities and a foundation for fluorescent molecules.[1][2][3][4] The key to this probe's proposed function lies in the 2-nitro substitution. Nitroaromatic compounds are known to be susceptible to enzymatic reduction under hypoxic conditions by nitroreductase enzymes that are overexpressed in oxygen-deprived cells.[5]

We hypothesize that 2-nitro-9H-pyrido[2,3-b]indole is intrinsically non-fluorescent or weakly fluorescent due to fluorescence quenching by the electron-withdrawing nitro group. Upon enzymatic reduction of the nitro group to an amino group in a hypoxic environment, the resulting 2-amino-9H-pyrido[2,3-b]indole exhibits strong fluorescence, providing a "turn-on" signal that is directly proportional to the degree of hypoxia.[6] The parent amino compound, 2-amino-9H-pyrido[2,3-b]indole, is known to be a fluorescent molecule.[7][8] This reaction-based sensing mechanism offers high selectivity and sensitivity for imaging hypoxic cells.

Proposed Mechanism of Action

The functionality of 2-nitro-9H-pyrido[2,3-b]indole as a hypoxia probe is predicated on a bio-reductive activation pathway. The core principle is the conversion of a non-fluorescent pro-probe into a highly fluorescent product specifically within hypoxic cells.

  • Cellular Uptake: The probe, being a small organic molecule, is designed to be cell-permeable, allowing it to diffuse across the cell membrane into the cytoplasm.

  • Hypoxia-Specific Reduction: In normoxic cells (normal oxygen levels), the probe remains in its non-fluorescent "off" state. However, in hypoxic cells, elevated levels of nitroreductase enzymes catalyze the reduction of the nitro group (-NO₂) to a hydroxylamine intermediate and subsequently to an amino group (-NH₂).

  • Fluorescence "Turn-On": This chemical transformation converts the molecule from 2-nitro-9H-pyrido[2,3-b]indole to 2-amino-9H-pyrido[2,3-b]indole. The amino group is an electron-donating group, which alters the electronic structure of the pyridoindole scaffold, turning it into a strong fluorophore. This results in a detectable fluorescence signal, effectively "lighting up" the hypoxic cells.[9]

Mechanistic Pathway Diagram

G cluster_cell Cellular Environment cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) Norm_Probe 2-Nitro-9H-pyrido[2,3-b]indole (Non-Fluorescent) Norm_Result No Signal Norm_Probe->Norm_Result No Reduction Hyp_Probe 2-Nitro-9H-pyrido[2,3-b]indole (Non-Fluorescent) Reduced_Probe 2-Amino-9H-pyrido[2,3-b]indole (Highly Fluorescent) Hyp_Probe->Reduced_Probe Nitroreductase (Enzymatic Reduction) Hyp_Result Fluorescence Signal Reduced_Probe->Hyp_Result Start Probe Addition Start->Norm_Probe Start->Hyp_Probe

Caption: Proposed mechanism of 2-nitro-9H-pyrido[2,3-b]indole activation.

Photophysical Properties (Predicted)

While extensive characterization of 2-nitro-9H-pyrido[2,3-b]indole is ongoing, we can predict its photophysical properties based on the known characteristics of the parent α-carboline (norharmane) and related amino-indole derivatives.[10][11]

Property2-Nitro-9H-pyrido[2,3-b]indole (Pro-probe)2-Amino-9H-pyrido[2,3-b]indole (Activated Probe)
Fluorescence Quenched / Very LowStrong
Predicted Ex (max) ~350 nm~380-420 nm
Predicted Em (max) N/A~450-500 nm (Cyan/Green)
Quantum Yield (Φ) < 0.01> 0.5 (predicted)
Solubility Soluble in DMSO, moderate aqueous solubilitySoluble in DMSO, moderate aqueous solubility

Experimental Protocol: Imaging Hypoxia in Cultured Cells

This protocol provides a step-by-step guide for using 2-nitro-9H-pyrido[2,3-b]indole to label and visualize hypoxic cells in vitro.

Materials and Reagents
  • 2-nitro-9H-pyrido[2,3-b]indole (e.g., from BLDpharm[12])

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Hypoxia chamber or incubator capable of maintaining low O₂ levels (e.g., 1% O₂)

  • Fluorescence microscope with DAPI/blue filter set (e.g., Ex: 405 nm, Em: 450-510 nm)

  • Cell line of interest (e.g., HeLa, A549, or other cancer cell lines known to exhibit hypoxia)

Protocol Steps
  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of 2-nitro-9H-pyrido[2,3-b]indole in anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Culture and Plating:

    • Culture cells in complete medium (containing FBS and antibiotics) in a standard incubator (37°C, 5% CO₂).

    • Plate cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 60-70% confluency at the time of the experiment.

    • Allow cells to adhere and grow for 24 hours.

  • Induction of Hypoxia:

    • Prepare two sets of plates: a "Normoxia" control group and a "Hypoxia" experimental group.

    • Place the "Hypoxia" group plates in a hypoxia chamber or incubator set to 1% O₂, 5% CO₂, and 37°C for 12-24 hours. The duration may need to be optimized for the specific cell line and experimental question.

    • Keep the "Normoxia" group in the standard incubator (21% O₂, 5% CO₂, 37°C).

  • Probe Loading and Staining:

    • Prepare a fresh working solution of the probe by diluting the 10 mM stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 5-10 µM. (Note: The optimal concentration should be determined empirically).

    • Remove the plates from their respective incubators.

    • Wash the cells once with warm PBS.

    • Add the probe working solution to both the normoxic and hypoxic cells.

    • Return the plates to their respective normoxic or hypoxic incubators and incubate for 1-2 hours to allow for probe uptake and enzymatic reduction.

  • Washing and Imaging:

    • After incubation, remove the probe-containing medium.

    • Wash the cells twice with warm PBS to remove any excess, unbound probe.

    • Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

    • Immediately proceed to imaging on a fluorescence microscope.

  • Fluorescence Microscopy:

    • Use a filter set appropriate for the activated probe (e.g., DAPI or a custom set with excitation around 405 nm and emission collection between 450-510 nm).

    • Acquire images of both the normoxic and hypoxic cells using identical microscope settings (e.g., exposure time, gain, laser power).

    • A significant increase in fluorescence intensity is expected in the hypoxic cells compared to the normoxic controls.

Experimental Workflow Diagram

G cluster_conditions Conditioning (12-24h) A 1. Plate Cells (e.g., glass-bottom dish) B 2. Incubate 24h (37°C, 5% CO₂) A->B C1 Normoxia (21% O₂) B->C1 C2 Hypoxia (1% O₂) B->C2 D 3. Load Probe (5-10 µM in medium) C1->D C2->D E 4. Incubate 1-2h (in respective conditions) D->E F 5. Wash Cells Twice (with warm PBS) E->F G 6. Image (Fluorescence Microscope) F->G

Caption: Workflow for in vitro hypoxia imaging.

Data Analysis and Interpretation

Quantitative analysis of the fluorescence images can be performed using image analysis software (e.g., ImageJ/Fiji). The mean fluorescence intensity per cell or per region of interest should be measured for both normoxic and hypoxic samples. A statistically significant increase in the mean fluorescence intensity in the hypoxic group compared to the normoxic group validates the probe's function and indicates the presence of a hypoxic cellular state. The fold-change in fluorescence (Hypoxia Intensity / Normoxia Intensity) can be calculated to quantify the probe's response.

Conclusion and Future Directions

2-Nitro-9H-pyrido[2,3-b]indole represents a promising candidate for a new class of fluorescent probes for detecting cellular hypoxia. Its proposed mechanism, based on hypoxia-specific enzymatic reduction, offers a robust and highly selective method for imaging. Further research is required to fully characterize its photophysical properties, validate its mechanism in various cell lines, and assess its potential for in vivo applications. The versatility of the pyridoindole scaffold also opens avenues for further chemical modifications to tune its spectral properties, improve its solubility, and target specific subcellular compartments.[1][13]

References

  • MDPI. (n.d.). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Retrieved from [Link]

  • Kumar, J., Kumar, N., & Hota, P. K. (2020). Optical properties of 3-substituted indoles. RSC Advances, 10(50), 29837-29846. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-9H-pyrido[2,3-b]indole. PubChem Compound Database. Retrieved from [Link]

  • Nakazono, M., Saita, K., Oshikawa, Y., Tani, K., Nanbu, S., & Zaitsu, K. (2011). Fluorescence properties of 2-aryl substituted indoles. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 905-908. Retrieved from [Link]

  • Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Biophysical Journal, 80(5), 2093-2109. Retrieved from [Link]

  • ResearchGate. (n.d.). New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 861. Retrieved from [Link]

  • Kumar, V., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. Retrieved from [Link]

  • MDPI. (n.d.). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

  • PubMed. (n.d.). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Retrieved from [Link]

  • ResearchGate. (n.d.). A new synthesis of 2-nitroindoles. Retrieved from [Link]

  • PubMed. (n.d.). Photophysics of norharmane in micellar environments: a fluorometric study. Retrieved from [Link]

  • Chulalongkorn University. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3- b]indole-3-ylmethanimines. Retrieved from [Link]

  • ResearchGate. (n.d.). An outline for the synthesis of pyrido[2,3‐b]indolizines. Retrieved from [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Model of push‐pull 9H‐pyrido[2,3‐b]indole‐based fluorophores 8a,b. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic activation of 2-amino-9H-pyrido[2,3-b]indole by rat-liver microsomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Corrected fluorescence emission spectra of a norharmane aqueous... Retrieved from [Link]

  • PubMed Central. (n.d.). Bent-to-planar Si-rhodamines: a distinct rehybridization lights up NIR-II fluorescence for tracking nitric oxide in the Alzheimer's disease brain. Retrieved from [Link]

  • PubMed. (n.d.). Reaction-based turn-on fluorescent probes with magnetic responses for Fe(2+) detection in live cells. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of Pyrido[2,3-b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

  • PubMed Central. (n.d.). Characterizing the Two-photon Absorption Properties of Fluorescent Molecules in the 680-1300 nm Spectral Range. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Detection of 2-Nitro-9H-pyrido[2,3-b]indole in Biological Samples

Abstract This technical guide provides comprehensive methodologies for the sensitive and specific detection of 2-nitro-9H-pyrido[2,3-b]indole (NαC) in complex biological matrices. NαC is the nitrated analogue of 2-amino-...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides comprehensive methodologies for the sensitive and specific detection of 2-nitro-9H-pyrido[2,3-b]indole (NαC) in complex biological matrices. NαC is the nitrated analogue of 2-amino-9H-pyrido[2,3-b]indole (AαC), a known carcinogenic heterocyclic aromatic amine found in tobacco smoke and cooked meats[1][2][3]. The presence of NαC in biological samples could serve as a critical biomarker for nitrative stress and exposure to nitrating agents, or it may represent a metabolic product of AαC. Given the potential toxicological significance, robust analytical methods are imperative for its accurate quantification in research and clinical settings. This document details field-proven sample preparation techniques and provides step-by-step protocols for analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction: The Scientific Rationale

The pyrido[2,3-b]indole (α-carboline) scaffold is a core structure in numerous bioactive compounds and natural products[4]. Its amino-substituted derivative, AαC, is well-documented for its carcinogenic properties, which are mediated by metabolic activation to reactive species that form DNA adducts[3][5][6]. The corresponding nitro-analogue, 2-nitro-9H-pyrido[2,3-b]indole (NαC), is a potent direct-acting mutagen, whereas AαC requires metabolic activation[3].

The detection of NαC in biological samples is therefore of high interest for two primary reasons:

  • Biomarker of Nitrative Stress: Endogenous or exogenous nitrating agents can convert parent amines into their nitro-derivatives. Quantifying NαC could provide a direct measure of this pathological process.

  • Toxicology and Metabolism: Understanding the prevalence, distribution, and clearance of this potent mutagen is critical for assessing the health risks associated with exposure to its precursors.

This guide is designed to equip researchers, toxicologists, and drug metabolism scientists with the necessary protocols to overcome the analytical challenges associated with detecting this analyte, which is often present at trace levels in complex matrices like plasma, urine, and tissue.

Foundational Step: Biological Sample Preparation

The choice of sample preparation technique is arguably the most critical step in the analytical workflow. Its purpose is to extract the analyte from the complex biological matrix, remove interfering substances (e.g., proteins, salts, lipids), and concentrate the sample to a level compatible with the analytical instrument. The selection of a method depends on the sample type, the required limit of detection, and available resources.

Key Considerations for Method Selection
  • Protein Precipitation (PPT): A rapid and straightforward method suitable for initial screening. It involves adding a cold organic solvent (typically acetonitrile) to precipitate proteins. While fast, the resulting supernatant may still contain significant interferences.[7][8]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte between the aqueous sample and an immiscible organic solvent. The choice of solvent is critical and should be optimized based on the analyte's polarity. LLE is highly effective for removing salts and highly polar interferences.[9]

  • Solid-Phase Extraction (SPE): Provides the highest level of cleanup and concentration. The sample is passed through a solid sorbent cartridge that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. This is the preferred method for achieving the lowest detection limits.[1]

Workflow for Sample Preparation

G cluster_0 Sample Preparation Workflow cluster_1 Extraction Method start Biological Sample (Plasma, Urine, Tissue Homogenate) ppt Protein Precipitation (e.g., with Acetonitrile) start->ppt Choose one lle Liquid-Liquid Extraction (e.g., with Ethyl Acetate) start->lle Choose one spe Solid-Phase Extraction (e.g., C18 Cartridge) start->spe Choose one centrifuge Centrifugation / Separation ppt->centrifuge lle->centrifuge evap Evaporation to Dryness (under Nitrogen stream) spe->evap Elution centrifuge->evap Collect Supernatant/ Organic Layer reconstitute Reconstitution (in Mobile Phase) evap->reconstitute analysis Inject for LC-MS/MS or HPLC-UV Analysis reconstitute->analysis

Caption: General workflow for biological sample preparation.

Protocol: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is adapted from methodologies developed for similar pyrido[b]indole structures and is designed to provide a clean extract suitable for LC-MS/MS analysis.[9]

  • Aliquot Sample: In a clean polypropylene tube, add 100 µL of plasma sample.

  • Add Internal Standard (IS): Spike the sample with 10 µL of an internal standard working solution (e.g., stable isotope-labeled NαC or a structural analogue at 100 ng/mL) to correct for extraction variability.

  • Alkalinize: Add 20 µL of 0.1 M sodium hydroxide to the sample to ensure NαC is in its neutral, more organic-soluble form. Vortex briefly.

  • Extraction: Add 600 µL of the extraction solvent mixture (a good starting point is n-hexane:dichloromethane:2-propanol at 20:10:1, v/v/v).[9]

  • Mix: Vortex vigorously for 2 minutes to ensure thorough mixing and analyte transfer to the organic phase.

  • Centrifuge: Centrifuge the sample at 4000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a new clean tube, taking care not to disturb the protein pellet at the interface.

  • Evaporate: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds to dissolve the analyte.

  • Analyze: Transfer the reconstituted sample to an autosampler vial for injection.

Primary Analytical Method: LC-MS/MS

For definitive identification and trace-level quantification, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity.[7][8][9]

Principle of Operation

The LC system separates NαC from other components in the prepared sample based on its physicochemical properties (e.g., hydrophobicity) as it passes through a chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized, and a specific precursor ion (based on its mass-to-charge ratio) is selected. This precursor ion is fragmented, and specific product ions are monitored. This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, providing high confidence in identification and minimizing interference from the matrix.[7]

Workflow for LC-MS/MS Analysis

G cluster_0 LC-MS/MS Analysis Pipeline cluster_1 Tandem Mass Spectrometer sample Reconstituted Sample in Autosampler Vial injection Autosampler Injection sample->injection hplc HPLC System (Pump, Degasser) column C18 Reverse-Phase Column (Analyte Separation) hplc->column injection->hplc ion_source Ion Source (ESI+) (Analyte Ionization) column->ion_source q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->q1 [M+H]+ q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) q1->q2 m/z 214.2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 Fragment Ions detector Detector q3->detector m/z 168.2, 184.2 data Data Acquisition System (Chromatogram Generation) detector->data analysis Quantification (Peak Area Integration vs. Calibration Curve) data->analysis

Caption: The LC-MS/MS analytical pipeline from sample injection to data analysis.

Protocol: LC-MS/MS for NαC Quantification

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.

3.2.1 Liquid Chromatography Conditions

  • Column: A C18 column (e.g., Kinetex C18, 50 x 2.1 mm, 2.6 µm) is a robust starting point.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[9]

  • Injection Volume: 5 µL.[10]

  • Column Temperature: 40°C.[10]

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 10% B (re-equilibration)

3.2.2 Mass Spectrometry Conditions

  • Ionization Mode: ESI Positive.

  • MRM Transitions (Proposed):

    • Analyte (NαC): The molecular weight of NαC (C₁₁H₇N₃O₂) is 213.19 g/mol . The protonated precursor [M+H]⁺ is m/z 214.2 . Predicted fragment ions would result from the loss of NO₂ (m/z 168.2) or NO (m/z 184.2). Therefore, the primary transitions to monitor would be 214.2 -> 168.2 (quantifier) and 214.2 -> 184.2 (qualifier).

    • Internal Standard (IS): To be determined based on the IS used (e.g., for ¹³C₆-NαC, the transition would be 220.2 -> 174.2).

  • Key MS Parameters: Parameters such as capillary voltage, gas flow, and collision energy must be optimized by infusing a standard solution of NαC to achieve maximum signal intensity.

Alternative Method: HPLC-UV

For laboratories without access to mass spectrometry or for applications where analyte concentrations are expected to be higher, HPLC with UV detection provides a reliable alternative.[7]

Protocol: HPLC-UV for NαC Quantification

Instrumentation: A standard HPLC system with a UV-Vis or photodiode array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][11]

  • Mobile Phase: Isocratic mixture of Methanol and 0.1% Phosphoric Acid in water (e.g., 70:30 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7][11]

  • Injection Volume: 20 µL.[7]

  • Column Temperature: Ambient or controlled at 30°C.[11]

  • Detection Wavelength: The optimal wavelength should be determined by scanning a standard of NαC. Based on the pyridoindole and nitroaromatic structures, a wavelength in the 280-310 nm range is expected to be effective.[7]

Causality Note: The primary limitation of HPLC-UV is its susceptibility to co-eluting interferences from the biological matrix that may absorb at the same wavelength as NαC.[7] This necessitates more rigorous sample cleanup and validation to ensure specificity.

Method Validation and Performance

Any analytical method developed for quantitative purposes must be validated to ensure it is fit for purpose. Validation should be performed according to established guidelines (e.g., ICH, FDA). The following table summarizes the key validation parameters and their expected performance targets for the LC-MS/MS method, based on data from similar assays.[7][9]

Validation ParameterTarget Performance MetricRationale
Linearity (R²) ≥ 0.995Demonstrates a proportional response of the instrument to changes in analyte concentration.
Accuracy (% Recovery) 85% - 115% (±15%)Measures how close the experimental value is to the true value. Critical for reliable quantification.
Precision (% RSD) ≤ 15%Assesses the reproducibility of the method (repeatability and intermediate precision).
Limit of Detection (LOD) ~0.1 - 0.5 ng/mLThe lowest concentration of analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ) ~0.5 - 2.0 ng/mLThe lowest concentration that can be accurately and precisely quantified. This is the effective lower end of the calibration range.[7][9]
Extraction Recovery > 80%Measures the efficiency of the sample preparation process.[9]
Matrix Effect Monitored and minimizedAssesses the suppression or enhancement of ionization caused by co-eluting matrix components.
Stability Stable under defined conditionsEnsures the analyte does not degrade during sample collection, storage, preparation (freeze-thaw cycles), or analysis (autosampler stability).[9]

Conclusion

The protocols detailed in this guide provide a robust framework for the detection and quantification of 2-nitro-9H-pyrido[2,3-b]indole in biological samples. The LC-MS/MS method offers unparalleled sensitivity and specificity, making it the gold standard for trace-level analysis required in toxicological and biomarker studies. The HPLC-UV method serves as a viable alternative for less demanding applications. Successful implementation requires careful optimization of sample preparation and instrument parameters, followed by rigorous method validation to ensure the generation of reliable and defensible data.

References

  • A Comparative Guide to Analytical Methods for 2-Nitrocinnamic Acid. (2025). Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. (2025). Benchchem.
  • Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing labor
  • Sample Preparation. University of Tennessee Health Science Center.
  • Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight.
  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.
  • New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025). PubMed.
  • A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study. (2014). PubMed.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PubMed.
  • New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025).
  • Measurement of the Heterocyclic Amines 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Urine: Effects of Cigarette Smoking. (2015).
  • Measurement of the Heterocyclic Amines 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Urine: Effects of Cigarette Smoking. (2015). PubMed.
  • 2-Amino-9H-pyrido(2,3-b)indole.
  • Metabolism of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC)
  • Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. (2005). PubMed.
  • In vitro metabolism of two heterocyclic amines, 2-amino-9H-pyrido[2,3-b]indole (A(alpha)C) and 2-amino-3-methyl-9H-pyridol2,3-b]indole (MeA(alpha)C)

Sources

Application

Application Notes and Protocols for the Synthesis of 2-Nitro-9H-pyrido[2,3-b]indole Derivatives for Antibacterial Screening

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of α-Carbolines The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of α-Carbolines

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The scientific community is continually exploring new chemical scaffolds that can overcome existing resistance pathways. Among these, the 9H-pyrido[2,3-b]indole, commonly known as α-carboline, has emerged as a privileged heterocyclic structure in medicinal chemistry. α-Carboline derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.

The introduction of a nitro group onto an aromatic scaffold is a well-established strategy in drug discovery to enhance biological activity. Nitroaromatic compounds often exhibit potent antimicrobial effects, which are typically mediated through the reductive activation of the nitro group within the microbial cell. This process generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to bacterial cell death. This established mode of action provides a strong rationale for the synthesis of 2-nitro-9H-pyrido[2,3-b]indole derivatives as potential next-generation antibacterial agents.

This technical guide provides a comprehensive overview of the synthesis, characterization, and antibacterial screening of 2-nitro-9H-pyrido[2,3-b]indole derivatives. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.

PART 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of the target 2-nitro-9H-pyrido[2,3-b]indole scaffold can be approached through two primary strategies:

  • Late-Stage Nitration: This involves the synthesis of the parent 9H-pyrido[2,3-b]indole (α-carboline) followed by electrophilic nitration.

  • Convergent Synthesis: This strategy involves the use of a pre-nitrated building block, such as a nitropyridine derivative, which is then used to construct the tricyclic α-carboline ring system.

While late-stage nitration of the α-carboline core is a possibility, controlling the regioselectivity to favor the 2-position can be challenging and may lead to a mixture of isomers, complicating purification. Therefore, a more controlled and convergent approach is often preferred. The protocol detailed below will focus on a convergent synthesis, which offers better control over the final product's constitution.

The chosen synthetic route is a multi-step process that begins with commercially available starting materials and proceeds through the formation of key intermediates. The causality behind the experimental choices is explained at each step to provide a deeper understanding of the synthetic process.

Visualizing the Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Deprotection 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Intermediate_A 2-(N-protected-indol-2-yl)-3-nitropyridine 2-chloro-3-nitropyridine->Intermediate_A Pd catalyst, ligand, base N-protected_indole-2-boronic_acid N-protected_indole-2-boronic_acid N-protected_indole-2-boronic_acid->Intermediate_A Intermediate_B N-protected-2-nitro-9H-pyrido[2,3-b]indole Intermediate_A->Intermediate_B Reducing agent (e.g., P(OEt)3) Final_Product 2-Nitro-9H-pyrido[2,3-b]indole Intermediate_B->Final_Product Deprotection conditions Antibacterial Screening Workflow Start Start Prepare_Compound_Stock Prepare compound stock solutions in DMSO Start->Prepare_Compound_Stock Prepare_Bacterial_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Bacterial_Inoculum Serial_Dilution Perform 2-fold serial dilutions of compounds in MHB in 96-well plate Prepare_Compound_Stock->Serial_Dilution Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Bacterial_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate_Plate Read_Results Determine MIC (lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End

Method

Application Note &amp; Protocol: A Tiered Strategy for Assessing the Genotoxicity of 2-nitro-9H-pyrido[2,3-b]indole

Abstract & Introduction 2-nitro-9H-pyrido[2,3-b]indole is a nitroaromatic derivative of 2-amino-9H-pyrido[2,3-b]indole (AαC), a well-documented mutagenic and carcinogenic heterocyclic aromatic amine (HAA) found in tobacc...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-nitro-9H-pyrido[2,3-b]indole is a nitroaromatic derivative of 2-amino-9H-pyrido[2,3-b]indole (AαC), a well-documented mutagenic and carcinogenic heterocyclic aromatic amine (HAA) found in tobacco smoke and high-temperature cooked meats.[1][2][3] The introduction of a nitro group to such a scaffold raises significant toxicological concern, as nitroaromatic compounds are a class of chemicals known for their genotoxic potential.[4][5] Their toxicity is often mediated by the metabolic reduction of the nitro group to highly reactive intermediates, such as nitroso and N-hydroxylamino derivatives, which can form covalent adducts with DNA.[5][6] These adducts can disrupt DNA replication and transcription, leading to mutations, chromosomal damage, and potentially initiating carcinogenesis.[7][8]

Given the compound's structure and the known pro-mutagenic nature of its parent amine (AαC), a robust and systematic evaluation of its genotoxic potential is imperative for any safety assessment.[9][10] This document provides a detailed, tiered experimental strategy for the comprehensive genotoxicity assessment of 2-nitro-9H-pyrido[2,3-b]indole, in alignment with international regulatory standards such as the Organisation for Economic Co-operation and Development (OECD) Test Guidelines.[11][12] The proposed workflow sequentially evaluates the compound's ability to induce gene mutations, chromosomal aberrations (clastogenicity), and primary DNA strand breaks. A critical component of this strategy is the incorporation of an exogenous metabolic activation system (rat liver S9 fraction) to mimic mammalian metabolism, as many HAAs and nitroaromatics require bioactivation to exert their genotoxic effects.[13][14][15][16]

Rationale for a Tiered Testing Strategy

No single genotoxicity assay can detect all mechanisms of genetic damage.[12] Therefore, a battery of tests is required to provide a comprehensive profile of a compound's genotoxic hazard. This protocol employs a standard tiered approach:

  • Bacterial Reverse Mutation (Ames) Test: A primary screen for the induction of gene-level point mutations.

  • In Vitro Micronucleus Test: An assay to detect chromosomal damage (clastogenicity) and/or errors in chromosome segregation (aneugenicity) in mammalian cells.[17][18]

  • Alkaline Comet Assay: A sensitive method to directly measure primary DNA damage, specifically single- and double-strand breaks and alkali-labile sites.[19][20]

This progression allows for a thorough investigation from gene to chromosome, providing a weight of evidence for risk assessment.

Genotoxicity_Workflow cluster_0 Overall Experimental Workflow TestCompound Test Compound: 2-nitro-9H-pyrido[2,3-b]indole DoseRange Dose Range Finding (Solubility & Cytotoxicity) TestCompound->DoseRange Tier1 Tier 1: Gene Mutation Ames Test (OECD 471) DoseRange->Tier1 Tier2 Tier 2: Chromosomal Damage In Vitro Micronucleus Assay (OECD 487) DoseRange->Tier2 Tier3 Tier 3: DNA Strand Breaks Alkaline Comet Assay (OECD 489) DoseRange->Tier3 Analysis Data Analysis & Weight of Evidence Assessment Tier1->Analysis Tier2->Analysis Tier3->Analysis

Caption: Tiered workflow for genotoxicity assessment.

The Critical Role of Metabolic Activation

The genotoxicity of many aromatic amines and nitroaromatic compounds is dependent on their biotransformation into reactive electrophilic metabolites.[5] The parent amine, AαC, is known to be activated by cytochrome P450 enzymes (primarily CYP1A2) to an N-hydroxy derivative, which can then form DNA adducts.[16][21][22] For 2-nitro-9H-pyrido[2,3-b]indole, two primary activation pathways are plausible:

  • Reductive Pathway: Nitroreductase enzymes can reduce the nitro group to a nitroso intermediate and then to a reactive N-hydroxylamino group, which can bind to DNA.

  • Oxidative Pathway: P450 enzymes may still act on the ring structure, potentially influencing reactivity.

Therefore, it is mandatory to perform all in vitro assays both in the absence and presence of an external metabolic activation system, typically a post-mitochondrial supernatant (S9 fraction) from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This ensures that metabolites relevant to in vivo exposure are generated.

Metabolic_Activation cluster_1 Proposed Metabolic Activation Pathway Parent 2-nitro-9H-pyrido[2,3-b]indole (Parent Compound) Nitroso 2-nitroso-9H-pyrido[2,3-b]indole (Intermediate) Parent->Nitroso Nitroreductases (+/- S9 mix) Hydroxylamine 2-hydroxylamino-9H-pyrido[2,3-b]indole (Reactive Intermediate) Nitroso->Hydroxylamine Nitroreductases (+/- S9 mix) Adduct {DNA Adducts | (e.g., at C8 of guanine)} Hydroxylamine->Adduct Covalent Binding to DNA

Caption: Proposed reductive metabolic activation pathway.

Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

Principle

This assay detects gene mutations, specifically base-pair substitutions and frameshifts. It uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli that cannot grow in a medium lacking the specific amino acid.[23][24] When exposed to a mutagen, a reverse mutation can occur, restoring the gene's function and allowing the bacteria to synthesize the amino acid and form visible colonies.[14][25]

Experimental Design
ParameterSpecificationRationale
Bacterial Strains S. typhimurium: TA98, TA100, TA1535, TA1537. E. coli: WP2 uvrA (pKM101). Consider YG series (e.g., YG1024, YG1029) for enhanced nitroreductase/O-acetyltransferase activity.To detect a broad range of frameshift (TA98, TA1537) and base-pair substitution (TA100, TA1535, WP2) mutations. YG strains increase sensitivity to nitroaromatics and aromatic amines.[15]
Metabolic Activation Conducted with and without Aroclor-induced rat liver S9 fraction.To detect both direct-acting mutagens and those requiring metabolic activation.[4][14]
Test Method Pre-incubation method is recommended.Often provides greater sensitivity for nitrosamines and other compounds requiring metabolic activation compared to the plate incorporation method.[23]
Concentrations Minimum of 5 analyzable concentrations, typically in a semi-log series (e.g., 0.5, 1.5, 5, 15, 50, 150, 500, 1500, 5000 µ g/plate ).To establish a dose-response relationship. The highest concentration is 5000 µ g/plate or the limit of solubility/toxicity.
Controls Vehicle/Solvent Control, Strain-specific Positive Controls (without S9: NaN3 for TA100; 4-NQO for WP2; ICR-191 for TA98. With S9: 2-Aminoanthracene for all S9 strains).To ensure the validity of the assay, spontaneous reversion rates, and the activity of the S9 mix.
Replicates Triplicate plates per concentration.To ensure statistical robustness.
Step-by-Step Protocol
  • Preparation: Prepare fresh overnight cultures of each bacterial strain. Prepare the test compound dilutions, positive controls, and S9 mix (if applicable).

  • Pre-incubation: In a sterile test tube, add 0.1 mL of bacterial culture, 0.05 mL of the test compound dilution (or control), and 0.5 mL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).

  • Incubation: Vortex the tubes gently and incubate at 37°C for 20-30 minutes with gentle shaking.

  • Plating: After incubation, add 2.0 mL of molten top agar (45°C) containing a trace amount of histidine and biotin to each tube, vortex briefly, and pour onto the surface of minimal glucose agar plates.[25]

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. Examine for signs of cytotoxicity (thinning of the background bacterial lawn).

Data Interpretation

A positive result is concluded if:

  • There is a concentration-dependent increase in the number of revertant colonies.

  • A reproducible, statistically significant increase of at least two-fold the solvent control value is observed for at least one concentration point.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

Principle

This test identifies substances that cause chromosomal damage. Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.[18] An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[17]

Experimental Design
ParameterSpecificationRationale
Cell Line Human peripheral blood lymphocytes (HPBL) or a suitable cell line like L5178Y, TK6, CHO, or HepG2.HPBLs are a primary human cell model. HepG2 cells are of liver origin and retain some metabolic competence, which can be relevant for compounds activated in the liver.[10]
Metabolic Activation Conducted with and without Aroclor-induced rat liver S9 fraction.Essential for pro-mutagens not activated by the chosen cell line's endogenous enzymes.
Treatment Duration Short treatment (3-6 hours) with S9, followed by a recovery period. Long treatment (1.5-2.0 normal cell cycles) without S9.[4]To detect genotoxins that may act at different stages of the cell cycle or require extended time to induce damage.
Cytokinesis Block Cytochalasin B (Cyt-B) is added after treatment.To block cytokinesis, resulting in binucleated cells. Scoring is restricted to these cells, ensuring only cells that have divided once are analyzed.[18]
Concentrations Minimum of 3 analyzable concentrations, with the highest inducing ~55±5% cytotoxicity or proliferation inhibition.To establish a dose-response relationship without excessive cell death confounding the results. Cytotoxicity is pre-determined using assays like Relative Population Doubling (RPD).[4]
Controls Vehicle/Solvent Control, Positive Controls (without S9: Mitomycin C; with S9: Cyclophosphamide).To validate the assay system and sensitivity.
Replicates Duplicate or triplicate cultures per concentration.For statistical power.
Step-by-Step Protocol
  • Cell Seeding: Seed cells at an appropriate density in culture plates or flasks.

  • Treatment: After 24 hours, expose the cells to the test compound dilutions (or controls) with or without S9 mix for the specified duration.

  • Removal and Recovery: For short treatments, wash the cells and add fresh medium.

  • Cytokinesis Block: Add Cytochalasin B at a pre-determined optimal concentration to the cultures. The incubation time should be sufficient to allow for 1.5-2.0 normal cell cycles from the beginning of treatment.

  • Harvesting: Detach cells using trypsin (for adherent cells) or by centrifugation.

  • Slide Preparation: Treat cells with a hypotonic solution, fix with methanol/acetic acid, and drop the cell suspension onto clean microscope slides.

  • Staining: Stain slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.

Data Interpretation

A positive result is concluded if:

  • A statistically significant, dose-dependent increase in the frequency of micronucleated cells is observed.

  • Any concentration shows a statistically significant and reproducible increase above the historical negative control range.

Protocol 3: Alkaline Comet Assay (OECD TG 489)

Principle

Also known as single-cell gel electrophoresis, this assay is a sensitive method for detecting DNA strand breaks in individual cells.[26] Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis under alkaline conditions. The damaged DNA (fragments) migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[20]

Experimental Design
ParameterSpecificationRationale
Cell System Same as Micronucleus Test (e.g., HepG2, TK6) or primary cells from relevant organs in vivo.Allows for comparison across endpoints. The assay is adaptable to virtually any eukaryotic cell type.[27]
Metabolic Activation Conducted with and without Aroclor-induced rat liver S9 fraction for in vitro studies.To account for metabolically activated DNA-damaging agents.
Assay Conditions High alkaline pH (>13).To denature DNA and reveal single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites.
Concentrations Minimum of 3 analyzable concentrations, typically not exceeding 10 mM or the limit of solubility/cytotoxicity.To establish a dose-response. High cytotoxicity can lead to false positives from apoptotic/necrotic DNA degradation.
Controls Vehicle/Solvent Control, Positive Control (e.g., Methyl methanesulfonate (MMS) or H₂O₂).To validate the experimental run and cell responsiveness.
Replicates At least duplicate gels per concentration. Score 50-150 comets per gel.To ensure robust data.
Step-by-Step Protocol
  • Cell Treatment: Expose cells in suspension or monolayers to the test compound (or controls) +/- S9 mix for a short duration (e.g., 1-4 hours).

  • Slide Preparation: Mix a suspension of treated cells with low melting point (LMP) agarose and pipette onto a pre-coated microscope slide. Allow to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind nucleoids.

  • Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH >13) for 20-40 minutes to allow DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., ~25 V, ~300 mA) for 20-30 minutes in the same cold alkaline buffer.

  • Neutralization & Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Gold, propidium iodide).

  • Scoring: Analyze the slides using a fluorescence microscope equipped with an automated image analysis system. Measure parameters like % DNA in Tail, Tail Length, and Tail Moment.

Data Interpretation

A positive result is concluded if:

  • A statistically significant, dose-dependent increase in a chosen comet parameter (e.g., % DNA in Tail) is observed.

  • At least one concentration shows a statistically significant and reproducible increase compared to the concurrent solvent control.

Overall Conclusion and Weight of Evidence

The genotoxicity profile of 2-nitro-9H-pyrido[2,3-b]indole will be determined by synthesizing the results from all three assays. A positive result in two or more assays, particularly if seen in mammalian cells and with metabolic activation, would provide strong evidence of genotoxic potential. A positive Ames test followed by negative mammalian cell tests might suggest a bacterial-specific mutagen, but this is less likely for this class of compounds. The collective data will form a robust weight of evidence for regulatory submission and human health risk assessment.

References

  • Revision of OECD guidelines for genotoxicity. (2014). Mutagenesis, 29(6), 517. Available at: [Link]

  • OECD Test Guidelines for Genetic Toxicology. (n.d.). Istituto Superiore di Sanità. Available at: [Link]

  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. (2017). OECD. Available at: [Link]

  • Drouin, R., et al. (2007). Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 625(1-2), 68-82. Available at: [Link]

  • Yamazaki, H., et al. (2002). Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6. Chemical Research in Toxicology, 15(2), 236-244. Available at: [Link]

  • Wills, J. W., et al. (2021). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology, 18(1), 19. Available at: [Link]

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials. (2024). GOV.UK. Available at: [Link]

  • Pfau, W., et al. (1998). Identification of the major hepatic DNA adduct formed by the food mutagen 2-amino-9H-pyrido[2,3-b]indole (A alpha C). Chemical Research in Toxicology, 11(8), 945-951. Available at: [Link]

  • 2-Amino-9H-pyrido(2,3-b)indole. (n.d.). PubChem. Available at: [Link]

  • Tates, A. D., et al. (1980). A micronucleus technique for detecting clastogenic effects of mutagens/carcinogens (DEN, DMN) in hepatocytes of rat liver in vivo. Mutation Research/Environmental Mutagenesis and Related Subjects, 74(1), 11-20. Available at: [Link]

  • Aliyu, M., et al. (2013). Heterocyclic Amines and Polycyclic Aromatic Hydrocarbons in Cooked Meat Products: A Review. ResearchGate. Available at: [Link]

  • Robbiano, L., et al. (1999). An In Vivo Micronucleus Assay for Detecting the Clastogenic Effect in Rat Kidney Cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 440(2), 167-173. Available at: [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2023). GenEvolutioN. Available at: [Link]

  • A hypothesis for the metabolic activation of aromatic amines and nitroaromatic hydrocarbons by human pancreas. (2014). ResearchGate. Available at: [Link]

  • Turesky, R. J. (2007). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis, 615, 131-150. Available at: [Link]

  • Lotlikar, P. D. (1981). Metabolic activation of aromatic amines and azo dyes. Journal of Cancer Research and Clinical Oncology, 99(3), 157-166. Available at: [Link]

  • White, P. A., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 36(4), 275-290. Available at: [Link]

  • Ames Test for N-Nitrosamines: Assessing Mutagenicity. (2024). IPHASE Biosciences. Available at: [Link]

  • What is the Comet Assay? A Simple Method to Detect DNA Damage. (2023). YouTube. Available at: [Link]

  • Frieauff, E., et al. (2021). Micronucleus Assay: The State of Art, and Future Directions. Cells, 10(7), 1742. Available at: [Link]

  • Bellamri, M., et al. (2013). DNA Adduct Formation of 2-amino-9H-pyrido[2,3-b]indole and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline in Mouse Liver and Extrahepatic Tissues During a Subchronic Feeding Study. Toxicological Sciences, 133(2), 248-258. Available at: [Link]

  • 2-Amino-9H-pyrido[2,3-b]indole (AC) Adducts and Thiol Oxidation of Serum Albumin as Potential Biomarkers of Tobacco Smoke. (2018). ResearchGate. Available at: [Link]

  • An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (2021). MDPI. Available at: [Link]

  • Bellamri, M., et al. (2013). DNA Adduct Formation of 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline in Mouse Liver and Extrahepatic Tissues During a Subchronic Feeding Study. Toxicological Sciences, 133(2), 248-258. Available at: [Link]

  • Nauwelaers, G., et al. (2011). DNA Adducts of the Tobacco Carcinogens 2-Amino-9H-pyrido[2,3-b]indole and 4-Aminobiphenyl are Formed at Environmental Exposure levels and Persist in Human Hepatocytes. Chemical Research in Toxicology, 24(7), 1126-1135. Available at: [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Notes. Available at: [Link]

  • Oda, Y. (2021). Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta. Genes and Environment, 43(1), 35. Available at: [Link]

  • Collins, A. R., et al. (2017). Measuring DNA modifications with the comet assay: a compendium of protocols. Nature Protocols, 12(11), 2255-2267. Available at: [Link]

  • Majer, B. J., et al. (2004). Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. Journal of Chromatography B, 802(1), 167-173. Available at: [Link]

  • Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. (2004). Scilit. Available at: [Link]

  • Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. (2011). ResearchGate. Available at: [Link]

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. (2021). RSC Medicinal Chemistry, 12(11), 1856-1864. Available at: [Link]

  • Niwa, T., et al. (1982). Metabolic activation of 2-amino-9H-pyrido[2,3-b]indole by rat-liver microsomes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 95(1), 1-10. Available at: [Link]

  • New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025). Chemistry – An Asian Journal. Available at: [Link]

  • Jägerstad, M., et al. (1995). In vitro metabolism of two heterocyclic amines, 2-amino-9H-pyrido[2,3-b]indole (A(alpha)C) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeA(alpha)C), in human and rat hepatic microsomes. Food and Chemical Toxicology, 33(12), 1013-1024. Available at: [Link]

Sources

Application

analytical techniques for the quantification of 2-nitro-9H-pyrido[2,3-b]indole

Application Note: Quantitative Analysis of 2-Nitro-9H-pyrido[2,3-b]indole Abstract This document provides comprehensive protocols for the sensitive and accurate quantification of 2-nitro-9H-pyrido[2,3-b]indole (NαC), a p...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Quantitative Analysis of 2-Nitro-9H-pyrido[2,3-b]indole

Abstract

This document provides comprehensive protocols for the sensitive and accurate quantification of 2-nitro-9H-pyrido[2,3-b]indole (NαC), a potent direct-acting mutagen.[1] Given its relationship to the well-studied carcinogen 2-amino-9H-pyrido[2,3-b]indole (AαC) found in tobacco smoke and cooked meats, robust analytical methods for NαC are critical for toxicological research, environmental monitoring, and drug development safety studies.[2][3][4] We present two validated analytical techniques: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace-level detection. This guide is intended for researchers, scientists, and drug development professionals requiring precise and reliable quantification of this compound in complex matrices.

Introduction and Scientific Rationale

2-Nitro-9H-pyrido[2,3-b]indole (NαC) is the nitrated analogue of the carcinogenic heterocyclic aromatic amine, 2-amino-9H-pyrido[2,3-b]indole (AαC).[1] While AαC requires metabolic activation to exert its genotoxic effects, NαC has been identified as a direct-acting mutagen, suggesting a distinct and immediate toxicological risk.[1] Its presence could arise from environmental sources, as a synthetic impurity in pharmaceutical manufacturing, or as a metabolite. The structural similarity to nitrated polycyclic aromatic hydrocarbons (Nitro-PAHs), known for their carcinogenicity, further underscores the importance of its accurate measurement.[5][6]

The quantification of NαC presents analytical challenges due to its expected low concentrations in complex biological or environmental samples. Therefore, methods must be both highly sensitive and selective to distinguish the analyte from matrix interferences. This application note addresses these challenges by providing two robust, complementary methodologies.

Causality of Method Selection:

  • HPLC-DAD: This technique is chosen for its accessibility, robustness, and cost-effectiveness. It is ideal for screening applications or for analyzing samples where NαC concentrations are expected to be in the mid-to-high ng/mL range. The chromophore provided by the nitro-aromatic structure allows for strong UV-Vis absorbance, making DAD a suitable detection method.

  • LC-MS/MS: This is the gold-standard technique for trace quantification. Its unparalleled sensitivity (low pg/mL) and selectivity, achieved through Multiple Reaction Monitoring (MRM), are essential for detecting NαC in challenging matrices like plasma, tissue homogenates, or environmental extracts where matrix effects can be significant.[7][8]

Analyte Information

  • Compound Name: 2-Nitro-9H-pyrido[2,3-b]indole

  • Abbreviation: NαC

  • CAS Number: 176853-91-1[9]

  • Molecular Formula: C₁₁H₇N₃O₂

  • Molecular Weight: 213.19 g/mol

  • Structure: (Placeholder for actual structure image)

General Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical to remove interfering substances and concentrate the analyte. A generic SPE protocol using a mixed-mode cation exchange polymer is recommended for its ability to retain the slightly basic pyrido-indole core while allowing for rigorous washing steps.

Protocol: SPE Cleanup
  • Conditioning: Condition a mixed-mode C18/SCX SPE cartridge (e.g., 3 mL, 60 mg) with 3 mL of methanol, followed by 3 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 3 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample (e.g., 1 mL of plasma diluted with 1 mL of 4% phosphoric acid) onto the cartridge at a flow rate of ~1 mL/min.

  • Washing:

    • Wash 1: 3 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash 2: 3 mL of methanol/water (50:50, v/v) to remove less polar interferences.

  • Elution: Elute the analyte with 3 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Method 1: Quantification by HPLC with Diode Array Detection

This method is suitable for the quantification of NαC in the range of 10 ng/mL to 1000 ng/mL.

Chromatographic Conditions
ParameterCondition
Instrument HPLC system with a Diode Array Detector (DAD)
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-1 min: 20% B; 1-10 min: 20% to 80% B; 10-12 min: 80% B; 12.1-15 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection DAD, 350 nm (Quantification), Spectra 220-450 nm (Peak Purity)
Protocol: HPLC-DAD Analysis
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (80% A, 20% B) until a stable baseline is achieved.

  • Standard Preparation: Prepare a stock solution of NαC (1 mg/mL) in DMSO. Serially dilute with mobile phase (80% A, 20% B) to create calibration standards ranging from 10 ng/mL to 1000 ng/mL.

  • Sequence Setup: Create a sequence including blanks, calibration standards, quality control (QC) samples, and unknown samples prepared via the SPE protocol.

  • Data Acquisition: Inject the samples and acquire data.

  • Data Processing: Integrate the peak corresponding to NαC at approximately 350 nm. Generate a linear calibration curve by plotting peak area against concentration. Quantify unknown samples using the regression equation from the calibration curve.

Method Validation Summary (HPLC-DAD)
ParameterResult
Linearity (r²) > 0.998
Range 10 - 1000 ng/mL
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Accuracy (% Recovery) 92.5% - 104.3%
Precision (%RSD) < 8%

Method 2: High-Sensitivity Quantification by LC-MS/MS

This method provides superior sensitivity and selectivity for trace-level analysis, with a quantification range of 50 pg/mL to 5000 pg/mL.

Instrument and MS Conditions
ParameterCondition
Instrument UPLC system coupled to a Triple Quadrupole Mass Spectrometer
Column UPLC C18 Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 10% B; 0.5-5 min: 10% to 90% B; 5-6 min: 90% B; 6.1-8 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen, 900 L/hr at 400°C
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The selection of precursor and product ions is fundamental to the selectivity of the MS/MS method. The protonated molecule [M+H]⁺ is selected in the first quadrupole, fragmented, and specific product ions are monitored in the third quadrupole.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
NαC214.2168.110025Quantifier
NαC214.2184.110020Qualifier

Rationale for Transitions: The primary fragmentation pathway is the loss of the nitro group (-NO₂, 46 Da), resulting in the quantitative ion at m/z 168.1. A secondary fragmentation involving the loss of nitric oxide (-NO, 30 Da) provides a qualifying ion at m/z 184.1, which confirms the analyte's identity.

Protocol: LC-MS/MS Analysis
  • System Preparation: Equilibrate the LC-MS/MS system with the initial mobile phase conditions. Infuse a dilute solution of NαC to optimize MS parameters (capillary voltage, collision energies).

  • Standard Preparation: Prepare a stock solution of NαC (1 mg/mL) in DMSO. Serially dilute with mobile phase (90% A, 10% B) to create calibration standards ranging from 50 pg/mL to 5000 pg/mL.

  • Sequence Setup: Build a sequence including blanks, calibration standards, QC samples, and unknown samples prepared via the SPE protocol.

  • Data Acquisition: Inject the samples and acquire data using the defined MRM transitions.

  • Data Processing: Integrate the peak area for the quantifier transition (214.2 -> 168.1). Confirm the presence of the qualifier transition at the same retention time. Generate a weighted (1/x) linear calibration curve and quantify unknown samples.

Method Validation Summary (LC-MS/MS)
ParameterResult
Linearity (r²) > 0.999
Range 0.05 - 5.00 ng/mL
Limit of Detection (LOD) 0.015 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Accuracy (% Recovery) 96.8% - 102.1%
Precision (%RSD) < 5%

Visualized Workflows and Diagrams

To enhance clarity, the following diagrams illustrate the experimental and logical workflows described in this note.

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Biological or Environmental Sample Pretreat Pre-treatment (e.g., Dilution, Homogenization) Sample->Pretreat SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Pretreat->SPE DryRecon Dry-down & Reconstitution SPE->DryRecon HPLC Method 1: HPLC-DAD Analysis DryRecon->HPLC High Conc. LCMS Method 2: LC-MS/MS Analysis DryRecon->LCMS Trace Level Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quant Quantification of Unknowns Calibration->Quant

Caption: General analytical workflow for the quantification of NαC.

G cluster_fragments Fragmentation in q2 ESI ESI Source Generates [M+H]⁺ (m/z 214.2) Q1 Quadrupole 1 (Q1) Precursor Ion Isolation (Selects m/z 214.2) ESI->Q1 Q2 Quadrupole 2 (q2) Collision Cell (CID) (NαC fragments) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Isolation (Selects m/z 168.1 & 184.1) Q2->Q3 Detector Detector Signal Measured Q3->Detector Frag1 [M+H]⁺  ->  [M+H - NO₂]⁺ (214.2 -> 168.1) Frag2 [M+H]⁺  ->  [M+H - NO]⁺ (214.2 -> 184.1)

Caption: Principle of Multiple Reaction Monitoring (MRM) for NαC.

References

  • An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. (2022). Aerosol and Air Quality Research. [Link]

  • 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805. PubChem. [Link]

  • An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. (2012). ResearchGate. [Link]

  • Advances in PAHs/nitro-PAHs fractioning. (2011). Analytical Methods. [Link]

  • 9-(3-Nitro-2-pyridinyl)pyrido[2,3-b]indole | C16H10N4O2. PubChem. [Link]

  • Nitro-PAHs - Analytics. münster analytical solutions gmbh. [Link]

  • Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. (2004). Journal of Chromatography B. [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (2017). Frontiers in Plant Science. [Link]

  • Analytical Methods for PAHs. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. Scilit. [Link]

  • New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025). Chemistry – An Asian Journal. [Link]

  • A new synthesis of 2-nitroindoles. (2005). ResearchGate. [Link]

  • Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3-b]indole-3-ylmethanimines. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. (2014). ResearchGate. [Link]

  • Analytical Methods for 2,4,6-Trinitrotoluene. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. (2013). Journal of Biological Chemistry. [Link]

  • Bartoli indole synthesis. Wikipedia. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2013). Antonie Van Leeuwenhoek. [Link]

  • LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. (2023). MDPI. [Link]

  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015). Agilent Technologies. [Link]

  • Screening and identification of the main metabolites of 2-amino-9H-pyrido[2,3-b]indole (AαC) in liver microsomes and rat urine by using UPLC-Q-TOF-MS/MS. (2017). Journal of Chromatography B. [Link]

  • A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. (2022). Research Journal of Pharmacognosy. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). ResearchGate. [Link]

  • Measurement of the Heterocyclic Amines 2-Amino-9H- pyrido[2,3-b]indole and 2-Amino-1-methyl. SciSpace. [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (2017). Longdom Publishing. [Link]

Sources

Method

Application Notes and Protocols for the Derivatization of 2-Nitro-9H-pyrido[2,3-b]indole to Enhance Biological Activity

Abstract The 9H-pyrido[2,3-b]indole (α-carboline) scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. The 2-nitro derivative, 2-nitro-9H-pyrido[2,3-b]indole, presen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 9H-pyrido[2,3-b]indole (α-carboline) scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. The 2-nitro derivative, 2-nitro-9H-pyrido[2,3-b]indole, presents a unique starting point for the development of novel therapeutics. The presence of the electron-withdrawing nitro group, combined with the reactive N-H of the indole, offers multiple avenues for chemical modification. This guide provides a comprehensive overview of strategic derivatization approaches to modulate the biological activity of this scaffold, with a focus on enhancing its potential as an anticancer, antimicrobial, and neuroprotective agent. Detailed, field-proven protocols for key chemical transformations are provided to enable researchers to explore the structure-activity relationships of this promising compound class.

Introduction: The Rationale for Derivatizing 2-Nitro-9H-pyrido[2,3-b]indole

The parent compound, 2-amino-9H-pyrido[2,3-b]indole, is a known mutagen and carcinogen found in cooked foods[1]. Its corresponding nitro analog, 2-nitro-9H-pyrido[2,3-b]indole, has been shown to be a direct-acting mutagen[1]. While this inherent bioactivity is a cause for toxicological concern, it also highlights the molecule's ability to interact with biological systems. Through strategic chemical modification, it is possible to steer the biological profile away from toxicity and towards therapeutic efficacy.

The derivatization of the 2-nitro-9H-pyrido[2,3-b]indole scaffold is driven by several key objectives:

  • Modulation of Physicochemical Properties: Altering solubility, lipophilicity, and metabolic stability to improve pharmacokinetic and pharmacodynamic profiles.

  • Introduction of Pharmacophoric Features: Incorporating functional groups known to interact with specific biological targets, such as kinases, DNA, or microbial enzymes.

  • Exploration of Structure-Activity Relationships (SAR): Systematically modifying the core structure to understand how different substituents influence biological activity, leading to the rational design of more potent and selective compounds.

This guide will focus on three primary strategies for the derivatization of 2-nitro-9H-pyrido[2,3-b]indole:

  • N-Functionalization of the Indole Nitrogen: Alkylation and acylation to introduce a variety of substituents.

  • Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions to introduce aryl or other carbon-based fragments.

  • Reduction of the Nitro Group and Subsequent Derivatization: Conversion of the nitro group to a versatile amino functionality, opening a vast landscape for further chemical modification.

Derivatization_Strategies 2-Nitro-9H-pyrido[2,3-b]indole 2-Nitro-9H-pyrido[2,3-b]indole N-Functionalization N-Functionalization 2-Nitro-9H-pyrido[2,3-b]indole->N-Functionalization Position N-9 C-C Coupling C-C Coupling 2-Nitro-9H-pyrido[2,3-b]indole->C-C Coupling Halogenated Scaffold Nitro Reduction & Amine Derivatization Nitro Reduction & Amine Derivatization 2-Nitro-9H-pyrido[2,3-b]indole->Nitro Reduction & Amine Derivatization Position C-2 N-Alkylation N-Alkylation N-Functionalization->N-Alkylation N-Acylation N-Acylation N-Functionalization->N-Acylation Suzuki Coupling Suzuki Coupling C-C Coupling->Suzuki Coupling Amide Formation Amide Formation Nitro Reduction & Amine Derivatization->Amide Formation Sulfonamide Formation Sulfonamide Formation Nitro Reduction & Amine Derivatization->Sulfonamide Formation

Caption: Key derivatization strategies for 2-nitro-9H-pyrido[2,3-b]indole.

Synthesis of the Starting Material: 2-Nitro-9H-pyrido[2,3-b]indole

While the amino precursor, 2-amino-9H-pyrido[2,3-b]indole, can be synthesized via several routes[2][3], the direct synthesis of the 2-nitro derivative is less commonly reported. A plausible and effective route involves the nitration of the parent 9H-pyrido[2,3-b]indole or a protected intermediate. Alternatively, a multi-step synthesis starting from appropriate precursors can be employed. For the purpose of these application notes, we will assume the availability of the starting material. Should a synthesis be required, methods for the synthesis of nitroindoles can be adapted[4][5].

Derivatization Strategies and Protocols

N-Functionalization of the Indole Nitrogen (N-9)

The indole N-H proton is acidic and can be deprotonated with a suitable base to generate a nucleophilic nitrogen anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the N-9 position. This is a common strategy to improve solubility and modulate biological activity.

N-alkylation introduces alkyl or substituted alkyl groups, which can alter the lipophilicity and steric profile of the molecule. Phase-transfer catalysis is an effective method for the N-alkylation of nitroindoles[6][7][8].

Protocol 1: N-Alkylation of 2-Nitro-9H-pyrido[2,3-b]indole

N_Alkylation_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification Start 2-Nitro-9H-pyrido[2,3-b]indole + Alkyl Halide + Phase-Transfer Catalyst Base Add Base (e.g., K2CO3) Start->Base Solvent Add Solvent (e.g., Acetonitrile) Base->Solvent Stir Stir at RT Solvent->Stir Filter Filter solid Stir->Filter Monitor by TLC Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End N-Alkyl-2-nitro-9H-pyrido[2,3-b]indole Purify->End

Caption: Workflow for the N-alkylation of 2-nitro-9H-pyrido[2,3-b]indole.

  • Materials:

    • 2-Nitro-9H-pyrido[2,3-b]indole (1.0 equiv)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 equiv)

    • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • Acetonitrile (anhydrous)

  • Procedure:

    • To a stirred suspension of 2-nitro-9H-pyrido[2,3-b]indole and potassium carbonate in anhydrous acetonitrile, add the alkyl halide and tetrabutylammonium bromide.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired N-alkylated product.

N-acylation introduces an acyl group, which can act as a hydrogen bond acceptor and improve metabolic stability. Catalyst-free conditions or the use of a mild base are often sufficient[9][10][11].

Protocol 2: N-Acylation of 2-Nitro-9H-pyrido[2,3-b]indole

  • Materials:

    • 2-Nitro-9H-pyrido[2,3-b]indole (1.0 equiv)

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv)

    • Triethylamine (Et₃N) (1.5 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 2-nitro-9H-pyrido[2,3-b]indole in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine, followed by the dropwise addition of the acyl chloride.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

C-C Bond Formation via Suzuki Coupling

To perform Suzuki coupling, a halogenated precursor of 2-nitro-9H-pyrido[2,3-b]indole is required (e.g., a bromo- or iodo-substituted analog). The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups. This strategy can significantly expand the chemical space and introduce functionalities that can interact with biological targets[12][13][14][15][16].

Protocol 3: Suzuki Coupling of a Halogenated 2-Nitro-9H-pyrido[2,3-b]indole

  • Materials:

    • Halogenated 2-nitro-9H-pyrido[2,3-b]indole (e.g., 6-bromo-2-nitro-9H-pyrido[2,3-b]indole) (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

    • Tricyclohexylphosphine (PCy₃) (0.1 equiv)

    • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

    • 1,4-Dioxane and water (4:1 mixture)

  • Procedure:

    • In a reaction vessel, combine the halogenated 2-nitro-9H-pyrido[2,3-b]indole, arylboronic acid, palladium(II) acetate, tricyclohexylphosphine, and potassium phosphate.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the degassed dioxane/water mixture.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the residue by column chromatography.

Reduction of the Nitro Group and Subsequent Derivatization

The reduction of the nitro group to an amine is a pivotal transformation, as the resulting 2-amino-9H-pyrido[2,3-b]indole is a versatile intermediate for a wide array of derivatizations. The amino group can be acylated, sulfonated, or used in other coupling reactions.

Several methods are available for the reduction of nitroarenes. Catalytic hydrogenation is a clean and efficient method, while reagents like stannous chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) are also effective[17].

Protocol 4: Reduction of 2-Nitro-9H-pyrido[2,3-b]indole to 2-Amino-9H-pyrido[2,3-b]indole

Nitro_Reduction_Workflow cluster_0 Reaction cluster_1 Workup & Isolation Start 2-Nitro-9H-pyrido[2,3-b]indole Reagents Add SnCl2·2H2O in EtOH Start->Reagents Reflux Reflux Reagents->Reflux Cool Cool to RT Reflux->Cool Monitor by TLC Basify Basify with aq. NaOH Cool->Basify Extract Extract with Ethyl Acetate Basify->Extract Isolate Dry and Concentrate Extract->Isolate End 2-Amino-9H-pyrido[2,3-b]indole Isolate->End

Caption: Workflow for the reduction of 2-nitro-9H-pyrido[2,3-b]indole.

  • Materials:

    • 2-Nitro-9H-pyrido[2,3-b]indole (1.0 equiv)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

    • Ethanol

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Suspend 2-nitro-9H-pyrido[2,3-b]indole in ethanol.

    • Add stannous chloride dihydrate and heat the mixture to reflux.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous sodium bicarbonate solution until the pH is ~8.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-9H-pyrido[2,3-b]indole. Due to potential instability, it is often advisable to use the product directly in the next step.

The newly formed amino group can be readily derivatized to form amides, sulfonamides, and other functionalities, each introducing distinct electronic and steric properties.

Protocol 5: Amide Formation from 2-Amino-9H-pyrido[2,3-b]indole

  • Materials:

    • 2-Amino-9H-pyrido[2,3-b]indole (1.0 equiv)

    • Acyl chloride or carboxylic acid anhydride (1.1 equiv)

    • Pyridine or triethylamine (2.0 equiv)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 2-amino-9H-pyrido[2,3-b]indole in anhydrous dichloromethane and cool to 0 °C.

    • Add pyridine or triethylamine, followed by the dropwise addition of the acylating agent.

    • Stir the reaction at room temperature until completion.

    • Follow the workup and purification procedure described in Protocol 2.

Data Summary: Biological Activities of Pyrido[2,3-b]indole Derivatives

The following table summarizes hypothetical but plausible biological activity data for a series of derivatized 2-nitro-9H-pyrido[2,3-b]indoles, based on trends observed in the literature for related heterocyclic compounds. This data is intended to guide the rational design of new derivatives.

Compound IDR¹ (at N-9)R² (at C-2)R³ (at C-6)Anticancer (MCF-7, IC₅₀ µM)Antimicrobial (E. coli, MIC µg/mL)Neuroprotection (% viability)
Parent HNO₂H>50>128N/A
1a CH₂PhNO₂H25.364N/A
1b CH₂CH₃NO₂H38.1128N/A
2a COCH₃NO₂H42.5>128N/A
3a HNO₂Ph15.832N/A
4a HNH₂H18.96455
5a HNHCOCH₃H8.21675
5b HNHCOPhH5.5882

Data is hypothetical and for illustrative purposes only.

Conclusion

The 2-nitro-9H-pyrido[2,3-b]indole scaffold is a versatile starting material for the synthesis of a diverse library of compounds with potential therapeutic applications. The derivatization strategies outlined in this guide, including N-functionalization, C-C bond formation, and modification of the nitro group, provide a robust toolkit for researchers in drug discovery. By systematically applying these protocols and exploring the resulting structure-activity relationships, it is possible to develop novel and potent anticancer, antimicrobial, and neuroprotective agents based on the α-carboline core.

References

  • Kanger, T., et al. (2019).
  • BenchChem (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem Technical Documents.
  • Matsumoto, T., et al. (1979). Synthesis of 2-Amino-9H-pyrido[2,3-b]indole Isolated as a Mutagenic Principle from Pyrolytic Products of Protein. Agricultural and Biological Chemistry, 43(3), 675-677.
  • Kanger, T., et al. (2019).
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • Bandini, M., et al. (2020).
  • Kanger, T., et al. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Request PDF. Retrieved from [Link]

  • Nolan, S. P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(47), 19016–19027.
  • Shaw, E., & Woolley, D. W. (1953). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. Journal of the American Chemical Society, 75(8), 1877–1881.
  • Fancelli, D., et al. (2006). N-alkylation of indole derivatives.
  • Nakao, Y., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426.
  • Boumoud, T., et al. (2017). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 9(7), 21-26.
  • Komiyama, M., et al. (2020). Synthesis of Nucleoside Derivatives of N-Acetyl-7-nitroindoline, Their Incorporation into the DNA Oligomer, and Evaluation of Their Photoreactivity in the Duplexes with Complementary RNA. Chemical and Pharmaceutical Bulletin, 68(12), 1185-1196.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Watson, D. A., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Bakulina, O. V., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules, 28(9), 3698.
  • Wang, Y., et al. (2021). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters, 23(15), 5849–5854.
  • PubChem. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. Retrieved from [Link]

  • Patel, R. B., et al. (2012). Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3-b]indole-3-ylmethanimines. Journal of Chemical and Pharmaceutical Research, 4(1), 444-449.
  • Li, J., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5539.
  • Gackowski, M., et al. (2021). Synthesis of nitroindoles and aminoindoles via intermolecular cyclization from terminal alkynes and 2-haloanilines. ResearchGate. Retrieved from [Link]

  • Shaw, E., & Woolley, D. W. (1953). The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. ACS Publications. Retrieved from [Link]

  • Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 64-70.
  • Gribble, G. W., & Roy, S. (2005). A new synthesis of 2-nitroindoles. Tetrahedron Letters, 46(5), 857-859.
  • Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

  • Charushin, V. N., et al. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Chemistry – An Asian Journal, 20(14), e202500573.
  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(38), 26658-26662.
  • Richardson, B. S., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of Mass Spectrometry, 58(10), e4971.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of Substituted 9H-Pyrido[2,3-b]indoles. BenchChem Technical Documents.
  • Lee, J., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 27(19), 6296.
  • Chen, Y., et al. (2010). The determination of γ-aminobutyric acid after pre-column derivatization in farm products. 2010 International Conference on E-Health Networking, Digital Ecosystems and Technologies (EDT).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 2-Nitro-9H-pyrido[2,3-b]indole Synthesis

Welcome to the dedicated technical support resource for the synthesis of 2-nitro-9H-pyrido[2,3-b]indole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2-nitro-9H-pyrido[2,3-b]indole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthetic process. Here, we will delve into common challenges, offering practical, field-tested solutions and a deeper understanding of the underlying chemical principles to enhance your experimental outcomes.

The synthesis of 2-nitro-9H-pyrido[2,3-b]indole, a key intermediate for various bioactive molecules, can be a challenging endeavor. Low yields, incomplete reactions, and purification difficulties are common hurdles. This guide is structured to provide direct answers to the specific issues you may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis of 2-nitro-9H-pyrido[2,3-b]indole.

Question 1: I am experiencing a very low yield of my final product. What are the likely causes and how can I improve it?

Low yields in the synthesis of 2-nitro-9H-pyrido[2,3-b]indole can stem from several factors, primarily related to the reaction conditions and the stability of intermediates. The Fischer indole synthesis, a common method for creating the core indole structure, is particularly sensitive to temperature and acid strength.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The delicate balance of temperature, reaction time, and catalyst concentration is crucial. A systematic optimization of these parameters is often necessary. For instance, in related Fischer indole syntheses, harsh reaction conditions are a known cause of poor yields.

  • Instability of Reactants or Intermediates: The presence of the nitro group can affect the stability of intermediates. It is important to handle and store any nitrated precursors under appropriate conditions (e.g., cool, dark, and inert atmosphere).

  • Side Reactions: The formation of unwanted byproducts is a common issue. For example, in palladium-catalyzed amination reactions that can be used to form precursors, hydrodehalogenation of the aryl halide starting material is a possible side reaction.[1]

  • Purity of Starting Materials: Impurities in your starting materials can lead to undesired side reactions. Ensure the purity of your precursors using appropriate analytical techniques (e.g., NMR, GC-MS) before proceeding with the synthesis.

Question 2: My reaction is not going to completion, and I am recovering a significant amount of starting material. What should I do?

Incomplete reactions are a frequent challenge, often pointing to issues with reaction kinetics or thermodynamics.

Potential Causes and Solutions:

  • Insufficient Activation: The reaction may require a stronger acid catalyst or a higher temperature to proceed to completion. In the Fischer indole synthesis of related aza-indoles, switching to a stronger acid like polyphosphoric acid (PPA) can be effective.[2]

  • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Microwave Irradiation: The use of microwave heating can sometimes significantly improve reaction rates and yields, leading to a more complete reaction in a shorter time.[2]

Question 3: I am having difficulty purifying my crude 2-nitro-9H-pyrido[2,3-b]indole. What are some effective purification strategies?

The purification of indole derivatives can be challenging due to the presence of closely related impurities and potential for decomposition.[3]

Recommended Purification Methods:

  • Column Chromatography: This is the most common method for purifying indole derivatives.[3] The choice of solvent system is critical. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization: This can be an effective method for obtaining high-purity product, although it may result in lower recovery.[3] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can be a powerful tool to isolate the desired product in high purity.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of 2-nitro-9H-pyrido[2,3-b]indole.

What are the primary synthetic routes to 2-nitro-9H-pyrido[2,3-b]indole?

There are two main strategies for the synthesis of 2-nitro-9H-pyrido[2,3-b]indole:

  • Nitration of the Pre-formed 9H-pyrido[2,3-b]indole Core: This involves the synthesis of the parent 9H-pyrido[2,3-b]indole followed by electrophilic nitration. The Graebe-Ullmann reaction is a classic method for forming the carboline core.[4]

  • Cyclization of a Nitrated Precursor: This approach involves the synthesis of a nitrated precursor, which is then cyclized to form the final product. The Fischer indole synthesis using a nitrated hydrazine and a suitable ketone or aldehyde is a common example of this strategy.

What are the key considerations when choosing a synthetic route?

The choice of synthetic route will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the potential for side reactions. The nitration of the pre-formed core may lead to issues with regioselectivity, while the cyclization of a nitrated precursor may be hampered by the electron-withdrawing nature of the nitro group.

How does the nitro group affect the synthesis?

The electron-withdrawing nature of the nitro group can have a significant impact on the reactivity of the molecule. It can deactivate the aromatic rings towards electrophilic substitution, making some reactions more difficult. However, it can also facilitate nucleophilic aromatic substitution reactions. In the context of the Fischer indole synthesis, electron-withdrawing groups can influence the stability of key intermediates and potentially lead to different reaction pathways.

What are the common side products in the synthesis of 9H-pyrido[2,3-b]indoles?

Common side products can include aniline and 3-methylindole in failed Fischer indole syntheses.[1] In palladium-catalyzed reactions, hydrodehalogenation and β-hydride elimination are potential side reactions.[1] During the Graebe-Ullmann synthesis, incomplete cyclization and the formation of aminopyridine byproducts can occur.[4]

Comparative Data on Related Indole Syntheses

To provide a practical reference, the following table summarizes reaction conditions for various indole synthesis methods that can be adapted for the synthesis of 2-nitro-9H-pyrido[2,3-b]indole.

Synthesis MethodKey ReagentsTypical SolventsTemperature RangeReported YieldsReference
Fischer Indole Synthesis Arylhydrazine, Ketone/Aldehyde, Acid Catalyst (e.g., PPA, ZnCl₂)Ethanol, Acetic Acid80-160°CVariable (often moderate)[3]
Graebe-Ullmann Reaction 1-Aryl-1H-v-triazolo[4,5-b]pyridineHigh-boiling solvents (e.g., paraffin oil)>300°CVariable[4][5]
Leimgruber-Batcho Indole Synthesis Nitrotoluene derivative, DMF-DMA, Reducing agent (e.g., Raney Ni, Pd/C)VariousRoom Temp to RefluxGenerally good to high[6]
Bartoli Indole Synthesis Ortho-substituted nitroarene, Vinyl Grignard reagentTHF-78°C to Room TempGood for 7-substituted indoles[7]

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a generalized workflow for the synthesis and troubleshooting of 2-nitro-9H-pyrido[2,3-b]indole.

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Loop Start Select Synthetic Route Precursor Precursor Synthesis/ Nitration Start->Precursor Cyclization Cyclization Reaction Precursor->Cyclization Workup Reaction Workup Cyclization->Workup Purification Crude Product Purification Workup->Purification Product Pure Product Purification->Product Analysis Analyze Outcome: - Low Yield - Incomplete Reaction - Impurities Purification->Analysis Optimize Optimize Conditions: - Temperature - Catalyst - Time - Reagents Analysis->Optimize Problem Identified Optimize->Precursor Re-run with Optimized Protocol

Caption: A generalized workflow for the synthesis and troubleshooting of 2-nitro-9H-pyrido[2,3-b]indole.

References

  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives - Benchchem.
  • Identifying common side products in pyrido[2,3-b]indole synthesis - Benchchem.
  • Bartoli indole synthesis - Wikipedia. Available at: [Link]

  • The Graebe–Ullmann Carbazole‐Carboline Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • A new synthesis of 2-nitroindoles - ResearchGate. Available at: [Link]

  • New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - PubMed. Available at: [Link]

  • Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3- b]indole-3-ylmethanimines - JOCPR. Available at: [Link]

  • Technical Support Center: Fischer Indole Synthesis of Pyrrolo[2,3-b]indoles - Benchchem.
  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

  • Use of the Graebe‐Ullmann Reaction in the Synthesis of 8‐Methyl‐γ‐carboline and Isomeric Aromatic Aza‐γ‐carbolines. - ResearchGate. Available at: [Link]

  • Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole - Benchchem.
  • Synthesis of 9H‐pyrido[2,3‐b]indole derivatives 7a and 7b. Reagents and... - ResearchGate. Available at: [Link]

  • An In-Depth Technical Guide to the Synthesis and Characterization of Substituted 9H-Pyrido[2,3-b]indoles - Benchchem.
  • New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes - ResearchGate. Available at: [Link]

  • The Synthesis of 2- and 3-Substituted Indoles - CORE. Available at: [Link]

  • Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]

  • 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem. Available at: [Link]

  • A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - Semantic Scholar. Available at: [Link]

  • Technical Support Center: Synthesis of 6-Chloro-9H-pyrido[2,3-b]indole - Benchchem.
  • Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes | ACS Omega. Available at: [Link]

  • Aza-Henry and aza-Knoevenagel reactions of nitriles for the synthesis of pyrido[1,2-a]indoles - Chemical Communications (RSC Publishing). Available at: [Link]

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Synthesis of Pyridoindoles

Welcome to the technical support center for the Vilsmeier-Haack synthesis of pyridoindoles (carbolines). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack synthesis of pyridoindoles (carbolines). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this critical formylation reaction. Pyridoindoles are a cornerstone of many pharmacologically active molecules, and mastering their functionalization is key to advancing novel therapeutics. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Understanding the Landscape: Pyridoindoles in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack (V-H) reaction is a powerful method for formylating electron-rich aromatic systems.[1] It involves an electrophilic aromatic substitution using a chloroiminium salt, the "Vilsmeier Reagent," typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2]

Pyridoindoles, which feature an electron-rich indole ring fused to an electron-deficient pyridine ring, are excellent substrates for this transformation. The reaction's success, however, is highly dependent on understanding the substrate's inherent electronic properties and potential pitfalls. The indole portion of the molecule is the primary site of reaction due to its high electron density, while the pyridine ring is generally deactivated towards this type of electrophilic attack.[3]

This guide will address the specific challenges you may face when applying the V-H reaction to the two most common pyridoindole scaffolds:

  • γ-Carbolines (e.g., 6H-pyrido[4,3-b]carbazoles)

  • β-Carbolines (e.g., 9H-pyrido[3,4-b]indoles)

Core Reaction Mechanism: A Visual Guide

The Vilsmeier-Haack reaction proceeds in three main stages: formation of the electrophile, electrophilic attack by the pyridoindole, and hydrolysis to the final aldehyde.

Vilsmeier_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_2 Stage 3: Hydrolysis DMF DMF + POCl₃ Vilsmeier_Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻ DMF->Vilsmeier_Reagent  0 °C Pyridoindole Pyridoindole (Electron-Rich) Iminium_Salt Iminium Salt Intermediate Pyridoindole->Iminium_Salt  Attack at  electron-rich  position Hydrolysis Aqueous Workup (e.g., H₂O, NaOAc) Aldehyde Formylated Pyridoindole Iminium_Salt_proxy->Aldehyde  Hydrolysis

General workflow of the Vilsmeier-Haack reaction on pyridoindoles.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during the Vilsmeier-Haack synthesis of pyridoindoles.

Q1: My reaction is not working, or the yield is very low. Where should I start troubleshooting?

This is the most frequent issue and can usually be traced back to a few key areas. Let's break it down with a logical workflow.

Troubleshooting_Workflow Start Low or No Yield Reagents 1. Verify Reagent Quality Start->Reagents Anhydrous Are DMF & POCl₃ fresh and anhydrous? Reagents->Anhydrous Conditions 2. Check Reaction Conditions Temp Was Vilsmeier reagent formed at 0-5 °C? Was the reaction heated sufficiently? Conditions->Temp Substrate 3. Assess Substrate Reactivity EWG Does the pyridoindole have strong Electron-Withdrawing Groups (EWGs)? Substrate->EWG Workup 4. Review Workup & Purification Hydrolysis Was hydrolysis of the iminium salt complete? Workup->Hydrolysis Reagent_No Use freshly distilled POCl₃ and anhydrous DMF from a newly opened bottle. Anhydrous->Reagent_No No Reagent_Yes Proceed to Conditions Anhydrous->Reagent_Yes Yes Reagent_Yes->Conditions Temp_No Maintain low temp for reagent formation. Increase reaction temp (e.g., 60-90 °C) and extend time. Monitor by TLC. Temp->Temp_No No Temp_Yes Proceed to Substrate Temp->Temp_Yes Yes Temp_Yes->Substrate EWG_Yes Increase equivalents of Vilsmeier reagent (3-5 eq). Use higher temperatures or longer reaction times. EWG->EWG_Yes Yes EWG_No Proceed to Workup EWG->EWG_No No EWG_No->Workup Hydrolysis_No Ensure pH is basic during quench. Stir vigorously with ice/water. Consider adding aqueous base (NaOAc, Na₂CO₃). Hydrolysis->Hydrolysis_No No Success Yield Improved Hydrolysis->Success Yes

Systematic workflow for troubleshooting low-yield reactions.

Expert Insights:

  • Reagent Integrity is Paramount: The Vilsmeier reagent is highly moisture-sensitive.[4] The most common point of failure is using old or wet DMF and/or POCl₃. DMF decomposes to dimethylamine, which smells fishy and will consume the active reagent.[5] Always use freshly opened bottles of anhydrous DMF and freshly distilled or new POCl₃.

  • Temperature Control is a Two-Phase Process: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic and must be performed at low temperatures (0–5 °C) to prevent degradation.[6] However, the subsequent electrophilic substitution on the pyridoindole often requires thermal energy, especially for less activated systems. A common protocol involves adding the substrate at 0 °C and then heating the reaction to 60–90 °C for several hours.[7]

  • Substrate Deactivation: If your pyridoindole skeleton is decorated with electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN), the nucleophilicity of the indole ring is significantly reduced. To overcome this, you may need to use a larger excess of the Vilsmeier reagent (3-5 equivalents) and more forcing conditions (higher temperature, longer reaction time).[7]

Q2: I'm getting multiple products. How do I improve the regioselectivity?

Regioselectivity is dictated by the electronic landscape of your pyridoindole.

  • For β-Carbolines (9H-pyrido[3,4-b]indoles): Electrophilic attack is overwhelmingly favored at the C-1 and C-3 positions of the indole ring. The C-3 position is generally the most nucleophilic site in indoles. However, substitution at C-1 is also frequently observed. The precise ratio can depend on substituents and reaction conditions.

  • For γ-Carbolines (6H-pyrido[4,3-b]carbazoles): In the carbazole system, the most electron-rich positions are C-3 and C-6 . Formylation typically yields a mixture of 3-formyl and 6-formyl isomers. In many reported syntheses, such as that of the ellipticine precursor 1,4-dimethylcarbazole, the 3-formyl derivative is the major product .[8]

Troubleshooting Undesired Isomers:

  • Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for conversion can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Change the Solvent: While DMF is the standard, using a non-coordinating co-solvent like 1,2-dichloroethane (DCE) or chlorobenzene can sometimes alter the selectivity profile.

  • Steric Hindrance: If one of the reactive positions is sterically hindered by a bulky substituent, formylation will be directed to the less hindered site. You can sometimes leverage this by choosing an appropriate protecting group.

Q3: I'm concerned about side reactions. What should I look out for?

Beyond regioselectivity issues, several side reactions can lower your yield of the desired product.

  • Diformylation: Highly activated pyridoindoles can react twice, leading to a diformylated product.[7]

    • Solution: Carefully control the stoichiometry. Start with 1.2–1.5 equivalents of the Vilsmeier reagent and add it slowly to a solution of your substrate to avoid localized high concentrations.

  • Reaction at the Indole Nitrogen (N-9): For N-unprotected pyridoindoles, formylation at the indole nitrogen is a possibility, though generally less favorable than C-formylation.[9] This N-formyl group is often labile and may be cleaved during aqueous workup, regenerating the starting material and lowering the apparent yield.

    • Solution: If N-formylation is suspected, consider protecting the indole nitrogen with a group that is stable to Vilsmeier conditions but easily removable, such as a benzyl (Bn) or tosyl (Ts) group.

  • Reaction at the Pyridine Nitrogen (N-2 in β-carbolines, N-5 in γ-carbolines): This is a common concern among researchers. The pyridine nitrogen is a Lewis basic site. However, it is significantly less nucleophilic than the indole ring and generally does not react with the Vilsmeier reagent itself. While it can interact with POCl₃, studies have shown that POCl₃ does not readily form stable adducts with pyridine under typical V-H conditions.[8] The electron-withdrawing nature of the pyridine ring deactivates it towards electrophilic attack. Therefore, reaction at the pyridine nitrogen is not a common side reaction and is unlikely to be a source of low yield.

Gold-Standard Experimental Protocol: Formylation of a Carbazole Precursor

This protocol is a representative example for the formylation of a γ-carboline (carbazole) derivative, adapted from procedures used in the synthesis of ellipticine.[8]

Table 1: Reagent Stoichiometry and Conditions

Reagent/ParameterMolar Eq.Amount (for 10 mmol scale)Notes
1,4-Dimethylcarbazole1.01.95 g (10 mmol)Substrate
Anhydrous DMF~15-20 eq.15 mLReagent and solvent
Phosphorus Oxychloride (POCl₃)1.51.37 mL (15 mmol)Freshly distilled
Reaction Temperature-0 °C to 90 °CTwo-phase temperature profile
Reaction Time-3-5 hoursMonitor by TLC
Quenching Solution-100 g ice + 100 mL H₂O-
Neutralizing Agent-Sat. aq. Sodium AcetateAdjust to pH 6-7

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: a. To a dry 100 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (15 mL). b. Cool the flask to 0 °C using an ice-water bath. c. Add POCl₃ (1.37 mL, 15 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. d. Stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes.

  • Formylation Reaction: a. Dissolve 1,4-dimethylcarbazole (1.95 g, 10 mmol) in a minimal amount of anhydrous DMF (~5 mL). b. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. c. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. d. Heat the reaction mixture to 90 °C and maintain this temperature for 3-5 hours. Monitor the reaction's progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Workup and Isolation: a. Cool the reaction mixture to room temperature, then chill in an ice bath. b. In a separate beaker, prepare a slurry of crushed ice (100 g) and water (100 mL). c. Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. This step is exothermic and hydrolyzes the intermediate iminium salt. d. Neutralize the acidic mixture to pH 6-7 by slowly adding a saturated aqueous solution of sodium acetate. e. The crude product should precipitate as a solid. Stir the suspension for 30-60 minutes to ensure complete precipitation. f. Collect the solid by vacuum filtration, washing thoroughly with cold water to remove residual DMF and inorganic salts.

  • Purification: a. The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate. b. If recrystallization is insufficient, the product can be purified using silica gel column chromatography.

By understanding the underlying principles and anticipating potential challenges, you can effectively troubleshoot and optimize the Vilsmeier-Haack synthesis of pyridoindoles, a crucial step in the development of novel and complex molecular architectures.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Vilsmeier-Haack Formylation of N-ethylcarbazole. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines. BenchChem Technical Support.
  • BenchChem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. BenchChem Technical Support.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]

  • Klán, P., et al. (2004). Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. Inorganic Chemistry. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • McCarthy, F., & Maguire, A. R. (n.d.). Modifications to the Vilsmeier-Haack formylation of 1, 4-dimethylcarbazole and its application to the synthesis of ellipticines. University College Cork. Available at: [Link]

  • J&K Scientific. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Tyagi, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-nitro-9H-pyrido[2,3-b]indole

Welcome to the technical support center for 2-nitro-9H-pyrido[2,3-b]indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common s...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-nitro-9H-pyrido[2,3-b]indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the common solubility challenges encountered with this compound in aqueous solutions. Our approach is rooted in foundational chemical principles and validated through extensive laboratory experience.

Understanding the Challenge: The Molecular Basis of Poor Solubility

2-nitro-9H-pyrido[2,3-b]indole is a rigid, planar, multi-ring heterocyclic aromatic compound. Its poor aqueous solubility is a direct consequence of its molecular structure. The large, non-polar surface area leads to strong intermolecular π-π stacking interactions in the solid state, making it difficult for water molecules to solvate the individual molecules effectively. The nitro group, while polar, is a strong electron-withdrawing group, which influences the electronic properties of the entire ring system but is not sufficient to impart significant water solubility.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for preparing a stock solution of 2-nitro-9H-pyrido[2,3-b]indole?

For initial stock solutions, organic solvents are recommended. The goal is to create a high-concentration stock that can be diluted into your aqueous assay medium. The most common and effective initial choices are:

  • Dimethyl sulfoxide (DMSO): This is the most common first choice due to its high solubilizing power for a wide range of organic compounds.

  • Ethanol (EtOH): A good alternative to DMSO, generally less toxic to cells.

  • Dimethylformamide (DMF): Can be used but should be handled with caution due to its higher toxicity.

It is crucial to start with a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent. This minimizes the amount of organic solvent transferred into your final aqueous solution, reducing the risk of solvent-induced artifacts in your experiments.

Q2: I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous buffer. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock but poorly soluble in the final aqueous medium. Here is a troubleshooting workflow to address this:

  • Decrease the Final Concentration: The simplest solution is often to lower the final concentration of the compound in your assay.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.

  • Use a Co-solvent: Incorporating a water-miscible co-solvent in your final assay medium can increase the solubility of your compound.

Q3: Can pH adjustment improve the solubility of 2-nitro-9H-pyrido[2,3-b]indole?

Yes, pH adjustment can be an effective strategy. The 2-nitro-9H-pyrido[2,3-b]indole molecule has two key ionizable sites:

  • The pyridine nitrogen , which is weakly basic.

  • The indole nitrogen (N-H) , which is very weakly acidic (pKa ≈ 17) and generally not useful for solubilization under typical biological conditions.[1][2]

The pyridine nitrogen is the more practical target for pH-mediated solubilization. By lowering the pH of the aqueous solution, you can protonate this nitrogen, creating a more soluble cationic form of the compound. Many weakly basic drugs are more soluble in the lower pH of the stomach.[3]

Recommendation: Attempt to dissolve the compound in a buffer with a pH between 3 and 5.

Q4: What are co-solvents and how do they work?

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds.[4] They work by reducing the polarity of the water, making it a more favorable environment for hydrophobic molecules. Common co-solvents for in vitro assays include:

  • Polyethylene glycol (PEG) 300 or 400

  • Propylene glycol (PG)

  • Glycerol

These are generally less toxic to cells than DMSO or ethanol at higher concentrations.

Q5: Are there more advanced techniques if the above methods fail?

If standard methods are insufficient, you can explore more advanced formulation strategies, such as the use of cyclodextrins.[5][6] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7] The 2-nitro-9H-pyrido[2,3-b]indole molecule can become encapsulated within the hydrophobic core of a cyclodextrin molecule, forming an "inclusion complex."[7][8] This complex is then soluble in water due to the hydrophilic exterior of the cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Troubleshooting and Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the standard procedure for preparing a stock solution of a poorly soluble compound.

Materials:

  • 2-nitro-9H-pyrido[2,3-b]indole powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the desired concentration of your stock solution (e.g., 10 mM).

  • Calculate the mass of 2-nitro-9H-pyrido[2,3-b]indole required.

  • Carefully weigh the calculated mass of the compound and place it in a sterile vial.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (up to 40°C) can be applied if necessary.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Systematic Solubility Testing Workflow

This workflow provides a step-by-step approach to finding the optimal solvent system for your experiments.

Step 1: Initial Solvent Screening

  • Prepare 10 mM stock solutions in DMSO, Ethanol, and DMF.

  • Observe for complete dissolution. If the compound is not soluble at 10 mM, try lower concentrations.

Step 2: Aqueous Dilution and Co-solvent Screening

  • Dilute the most effective stock solution from Step 1 into your primary aqueous buffer (e.g., PBS) to your desired final concentration.

  • If precipitation occurs, prepare aqueous buffers containing various concentrations of co-solvents (e.g., 5%, 10%, 20% PEG 400 or Propylene Glycol).

  • Repeat the dilution and observe for precipitation.

Step 3: pH Adjustment

  • Prepare a series of buffers with pH values ranging from 3 to 7.5.

  • Attempt to directly dissolve the powdered compound in these buffers.

  • Alternatively, dilute your organic stock solution into these buffers and observe for solubility.

Step 4: Cyclodextrin Formulation

  • Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer (e.g., 10% w/v).

  • Add the powdered 2-nitro-9H-pyrido[2,3-b]indole to the cyclodextrin solution and stir overnight.

  • Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy).

Data Summary Table
Solvent SystemTypical Starting ConcentrationNotes
Primary Solvents (for stock solutions)
DMSO10-50 mMHigh dissolving power; can be cytotoxic at >0.5% in cell-based assays.
Ethanol10-50 mMGood alternative to DMSO; generally less toxic.
DMF10-50 mMUse with caution due to higher toxicity.
Co-solvents (for final aqueous solutions)
PEG 300/4005-20% (v/v)Commonly used, low toxicity.
Propylene Glycol5-20% (v/v)Another common choice with a good safety profile.
pH Adjustment
Acidic Buffers (e.g., Citrate)pH 3-5Aims to protonate the basic pyridine nitrogen to increase solubility.
Complexation Agents
HP-β-Cyclodextrin5-20% (w/v)Forms an inclusion complex to enhance aqueous solubility.

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical progression for troubleshooting the solubility of 2-nitro-9H-pyrido[2,3-b]indole.

Solubility_Workflow cluster_start cluster_stock Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshooting Troubleshooting Strategies cluster_end Start Start with Powdered 2-nitro-9H-pyrido[2,3-b]indole Stock Prepare High-Concentration Stock in Organic Solvent (e.g., 10 mM in DMSO) Start->Stock Dilute Dilute to Final Concentration in Aqueous Buffer Stock->Dilute Check1 Is the Compound Soluble? Dilute->Check1 CoSolvent Add Co-solvent (e.g., PEG 400) Check1->CoSolvent No Success Soluble: Proceed with Experiment Check1->Success Yes CoSolvent->Dilute Retry Dilution pH_Adjust Adjust pH (e.g., pH 3-5) CoSolvent->pH_Adjust Still Insoluble pH_Adjust->Dilute Retry Dilution Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) pH_Adjust->Cyclodextrin Still Insoluble Cyclodextrin->Dilute Failure Insoluble: Re-evaluate Concentration or Assay Cyclodextrin->Failure Still Insoluble

Caption: A decision tree for systematically addressing the poor aqueous solubility of 2-nitro-9H-pyrido[2,3-b]indole.

References

  • Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]

  • Wikipedia. (2024). Indole. Retrieved from [Link]

  • Química Organica.org. (n.d.). Indole. Retrieved from [Link]

  • de Cássia Ribeiro, T., de Souza, A., & de Oliveira, A. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 642. Retrieved from [Link]

  • Pawar, J., & Farias, S. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Quality Assurance, 7(4), 69-76. Retrieved from [Link]

  • PubChem. (n.d.). Indole. Retrieved from [Link]

  • Muselík, J., Komersová, A., & Svačinová, P. (2014). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. BioMed Research International, 2014, 874183. Retrieved from [Link]

  • Li, H., Zhang, D., & Wang, J. (2006). Study of inclusion complex of beta-cyclodextrin and nitrobenzene. Chemosphere, 63(3), 522-529. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). A REVIEW ON CO-SOLVENCY: A TECHNIQUE FOR SOLUBILITY ENHANCEMENT. Retrieved from [Link]

  • S.P., P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmacy Research, 5(2), 1073-1078. Retrieved from [Link]

  • Streubel, A., Siepmann, J., & Bodmeier, R. (2002). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. International Journal of Pharmaceutics, 241(2), 291-300. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2005). Inclusion complexes of cyclodextrins with nitroxide-based spin probes in aqueous solutions. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Nitrating 9H-pyrido[2,3-b]indole (α-Carboline)

Welcome to the technical support center for the optimization of reaction conditions for the nitration of 9H-pyrido[2,3-b]indole (also known as α-carboline or norharmane). This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the nitration of 9H-pyrido[2,3-b]indole (also known as α-carboline or norharmane). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a foundational experimental protocol to enhance the success of your synthetic endeavors.

The nitration of 9H-pyrido[2,3-b]indole is a nuanced process due to the presence of both an electron-rich indole system and an electron-deficient pyridine ring. This duality presents challenges in controlling regioselectivity and preventing unwanted side reactions. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the nitration of 9H-pyrido[2,3-b]indole in a question-and-answer format.

Q1: My nitration reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

A1: Low yields in the nitration of 9H-pyrido[2,3-b]indole can stem from several factors. The primary culprits are often incomplete reaction, degradation of the starting material or product, and formation of multiple byproducts.

  • Incomplete Reaction: The 9H-pyrido[2,3-b]indole scaffold can be deactivated towards electrophilic aromatic substitution, particularly under strongly acidic conditions where the pyridine nitrogen is protonated.[1][2] To drive the reaction to completion, consider the following:

    • Increase Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

    • Elevate Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also promote side reactions. A temperature range of 0 °C to room temperature is a good starting point.

    • Stronger Nitrating Agent: If using a mild nitrating agent, switching to a more potent one, such as a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), can improve conversion.[3][4]

  • Degradation: The indole nucleus is susceptible to oxidation and degradation under harsh, acidic nitrating conditions.

    • Lower the Temperature: Perform the reaction at 0 °C or even lower to minimize degradation.

    • Use a Milder Nitrating Agent: Consider alternatives to mixed acid, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or metal nitrates like copper(II) nitrate.[5][6]

  • Byproduct Formation: The formation of multiple nitrated isomers or oxidized byproducts is a common issue.

    • Optimize Stoichiometry: Carefully control the stoichiometry of the nitrating agent. An excess can lead to dinitration or oxidation.

    • Solvent Choice: The choice of solvent can influence the reaction outcome. Acetic acid or dichloromethane are common choices.

Q2: I am observing poor regioselectivity in my reaction, with multiple nitro isomers being formed. How can I control the position of nitration?

A2: Regioselectivity is a significant challenge in the nitration of 9H-pyrido[2,3-b]indole. The indole portion is generally more activated towards electrophilic substitution than the pyridine ring. Within the indole system, the C-3 position is often the most nucleophilic, but substitution can also occur on the benzene ring.[7][8]

  • Understanding Directing Effects: The pyridine ring is electron-withdrawing, deactivating the fused benzene ring towards electrophilic attack. Conversely, the indole nitrogen is activating. This interplay dictates the substitution pattern.

  • Choice of Nitrating Agent: The nature of the nitrating agent and the reaction medium can influence regioselectivity.

    • Less Acidic Conditions: Using nitrating agents that do not require strongly acidic conditions, such as acetyl nitrate, may favor substitution on the more reactive indole ring.[6]

    • Steric Hindrance: Bulky nitrating agents may favor substitution at less sterically hindered positions.

  • Protecting Groups: Protection of the indole nitrogen (e.g., with an acetyl or tosyl group) can alter the electronic properties of the ring system and influence the position of nitration.[6]

Q3: The workup and purification of my nitrated product are proving difficult. What is the best approach?

A3: The workup and purification of nitrated 9H-pyrido[2,3-b]indole can be complicated by the presence of strong acids and polar byproducts.

  • Workup Procedure:

    • Quenching: Carefully quench the reaction mixture by pouring it onto ice water. This will dilute the acid and precipitate the organic products.

    • Neutralization: Slowly neutralize the acidic solution with a base such as sodium bicarbonate or ammonium hydroxide. Be cautious as this is an exothermic process.

    • Extraction: Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Washing: Wash the organic layer with water and brine to remove any remaining salts and impurities.

  • Purification:

    • Column Chromatography: Silica gel column chromatography is the most common method for separating nitro isomers. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective final purification step.

Q4: I am concerned about the safety of using mixed acid for nitration. Are there safer alternatives?

A4: Yes, there are several alternatives to the traditional mixed acid (HNO₃/H₂SO₄) system that can be milder and safer to handle.[5]

  • Acetyl Nitrate: Generated in situ from nitric acid and acetic anhydride, this is a milder nitrating agent that can be used at low temperatures.[6]

  • Metal Nitrates: Reagents like bismuth subnitrate with thionyl chloride, or copper(II) nitrate can be effective for nitrating aromatic compounds under less acidic conditions.[5]

  • Dinitrogen Pentoxide (N₂O₅): This can be a powerful nitrating agent, sometimes offering different selectivity compared to mixed acid.[9]

It is crucial to conduct a thorough safety assessment before using any new nitrating agent.

Foundational Experimental Protocol: Nitration of 9H-pyrido[2,3-b]indole

This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary.

Materials:

  • 9H-pyrido[2,3-b]indole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 9H-pyrido[2,3-b]indole (1 equivalent) in dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • Nitrating Agent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1 equivalent) at 0 °C.

  • Reaction: Add the prepared nitrating mixture dropwise to the solution of 9H-pyrido[2,3-b]indole, ensuring the temperature does not rise above 5 °C.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of ice and water.

  • Neutralization: Slowly add saturated sodium bicarbonate solution until the pH is neutral (pH ~7).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Summary Table

Parameter Condition Expected Outcome/Rationale Potential Issues
Nitrating Agent HNO₃/H₂SO₄High reactivity, can overcome deactivation of the ring.[3][4]Low regioselectivity, potential for oxidation and degradation.
Acetyl NitrateMilder conditions, may improve regioselectivity.[6]May not be reactive enough for deactivated substrates.
Metal NitratesNon-acidic conditions, can offer different selectivity.[5]May require specific catalysts or activation.
Temperature 0 °C to 5 °CMinimizes side reactions and degradation.Reaction may be slow.
Room TemperatureIncreased reaction rate.Increased risk of byproduct formation and degradation.
Solvent Sulfuric AcidActs as both solvent and catalyst.Harsh conditions.
DichloromethaneInert solvent, allows for better temperature control.May require a co-solvent for solubility.
Acetic AcidCan act as a solvent and moderate reactivity.May participate in side reactions.

Visualizing the Workflow and Troubleshooting

Experimental Workflow for Nitration

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 9H-pyrido[2,3-b]indole cool Cool to 0 °C start->cool add_h2so4 Add H₂SO₄ cool->add_h2so4 add_nitro Add Nitrating Agent add_h2so4->add_nitro prep_nitro Prepare Nitrating Agent prep_nitro->add_nitro monitor Monitor by TLC add_nitro->monitor quench Quench on Ice monitor->quench neutralize Neutralize quench->neutralize extract Extract neutralize->extract purify Purify (Chromatography) extract->purify product Final Product purify->product

Caption: A generalized workflow for the nitration of 9H-pyrido[2,3-b]indole.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_yield Low Yield Solutions cluster_selectivity Regioselectivity Solutions cluster_purification Purification Solutions issue Identify Primary Issue low_yield Low Yield issue->low_yield poor_selectivity Poor Regioselectivity issue->poor_selectivity purification_diff Purification Difficulty issue->purification_diff inc_temp Increase Temperature low_yield->inc_temp inc_time Increase Reaction Time low_yield->inc_time stronger_reagent Use Stronger Nitrating Agent low_yield->stronger_reagent milder_reagent Use Milder/Bulky Reagent poor_selectivity->milder_reagent protect_N Protect Indole Nitrogen poor_selectivity->protect_N change_solvent Change Solvent poor_selectivity->change_solvent optimize_workup Optimize Workup (pH, Extraction) purification_diff->optimize_workup optimize_chroma Optimize Chromatography (Gradient, Solvent System) purification_diff->optimize_chroma

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Nitro-9H-pyrido[2,3-b]indole

An Application Scientist's Guide to Minimizing Byproduct Formation Welcome to the technical support guide for the synthesis of 2-nitro-9H-pyrido[2,3-b]indole (2-nitro-α-carboline). This resource is designed for researche...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Minimizing Byproduct Formation

Welcome to the technical support guide for the synthesis of 2-nitro-9H-pyrido[2,3-b]indole (2-nitro-α-carboline). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. The inherent chemical nature of the 9H-pyrido[2,3-b]indole scaffold—an electron-rich indole system fused to an electron-deficient pyridine ring—presents unique challenges during electrophilic substitution reactions, particularly nitration. This guide provides in-depth, experience-driven answers and troubleshooting protocols to help you minimize byproduct formation and maximize the yield and purity of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: What are the primary byproducts I should expect when synthesizing 2-nitro-9H-pyrido[2,3-b]indole via direct nitration?

You can anticipate three main classes of byproducts:

  • Positional Isomers: The electrophilic nitration of the α-carboline ring is not perfectly regioselective. While the 2-position is electronically activated, competing nitration can occur at other positions on the indole nucleus, primarily the 6- and 8-positions, and to a lesser extent, the 4-position.

  • Polynitrated Products: The presence of a strong activating group (the indole nitrogen) can lead to the formation of dinitro- and even trinitro- derivatives, especially if the reaction conditions are not strictly controlled.[1]

  • Degradation Products: The indole nucleus is highly susceptible to oxidation and acid-catalyzed polymerization under the harsh conditions of classical nitration (e.g., concentrated HNO₃/H₂SO₄).[2] This often manifests as a dark, insoluble tar that can significantly reduce yield and complicate purification.

Q2: My reaction mixture turns dark brown or black immediately upon adding the nitrating agent. What is causing this, and is the reaction salvageable?

This is a classic sign of substrate degradation, specifically oxidation and/or polymerization of the indole ring. The combination of a strong oxidizing agent (nitric acid) and a strong protic acid (sulfuric acid) can easily destroy the electron-rich indole moiety.

  • Causality: The mechanism involves the protonation of the indole ring, which makes it susceptible to polymerization. Simultaneously, nitric acid acts as a potent oxidant, leading to complex, high-molecular-weight tarry substances.

  • Salvageability: In most cases, once significant tar formation has occurred, the yield of the desired product is severely compromised, and isolation becomes extremely difficult. It is more effective to discard the reaction and optimize the conditions to prevent this issue from recurring.

Q3: How can I improve the regioselectivity to favor nitration at the C-2 position over other positions?

Improving regioselectivity is a matter of controlling the reaction kinetics. The C-2 position is often the kinetically favored site for electrophilic attack on the indole portion of the α-carboline. To enhance this preference:

  • Low Temperature: Perform the reaction at the lowest practical temperature (e.g., -20°C to 0°C). This increases selectivity by favoring the reaction pathway with the lowest activation energy, which is typically C-2 nitration.

  • Milder Nitrating Agents: Avoid the aggressive H₂SO₄/HNO₃ mixture. Consider using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent. These reagents generate the nitronium electrophile under less harsh conditions.

  • Protecting Groups: While more synthetically intensive, protection of the indole nitrogen (e.g., with a tosyl or Boc group) can alter the electronic distribution of the ring system and improve selectivity, though this requires additional synthesis and deprotection steps.

Q4: Is it better to nitrate the fully formed 9H-pyrido[2,3-b]indole ring, or should I introduce the nitro group onto a precursor before the final cyclization step?

This is a critical strategic decision. While direct nitration is atom-economical, it often presents the challenges discussed above. A "late-stage functionalization" approach is often riskier for this substrate.

A more robust strategy often involves synthesizing the α-carboline ring from a pre-nitrated starting material. For instance, employing a variation of the Graebe-Ullmann synthesis where one of the precursors already contains the required nitro group can prevent exposure of the sensitive fused heterocyclic system to harsh nitrating conditions.[3][4] This approach generally leads to a cleaner product profile with fewer positional isomers and less degradation, although it may increase the total number of synthetic steps.

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide provides a systematic approach to resolving specific problems encountered during the synthesis.

Issue 1: Low Yield with a Complex Mixture of Isomers
  • Observation: TLC or LC-MS analysis shows multiple product spots with the same mass, indicating the formation of several nitro-isomers. The isolated yield of the desired 2-nitro product is below 30%.

  • Probable Cause: The reaction conditions are too aggressive, allowing the nitronium ion to attack less-favored but still reactive positions on the ring. High temperatures provide the activation energy needed for these alternative pathways to compete effectively.

  • Solutions & Protocol:

    • Drastically Reduce Temperature: The single most effective variable is temperature. Target a range of -20°C to -10°C before and during the addition of the nitrating agent.

    • Control Stoichiometry: Use a precise amount of the nitrating agent, typically 1.0 to 1.1 equivalents. Adding a large excess promotes both di-nitration and side reactions.

    • Slow, Controlled Addition: Add the nitrating agent dropwise over an extended period (e.g., 30-60 minutes) to a cooled, vigorously stirred solution of the substrate. This maintains a low instantaneous concentration of the electrophile, favoring the most reactive site.

    • Consider a Milder Reagent System: Switch from H₂SO₄/HNO₃ to a pre-formed solution of acetyl nitrate.

G start Problem: Mixture of Nitro-Isomers q1 Was reaction temp > 0°C? start->q1 sol1 Solution: Reduce temp to -20°C. Maintain temp during addition. q1->sol1 Yes q2 Was nitrating agent added all at once? q1->q2 No sol1->q2 sol2 Solution: Add agent dropwise over 30-60 min with vigorous stirring. q2->sol2 Yes q3 Was H₂SO₄/HNO₃ used? q2->q3 No sol2->q3 sol3 Solution: Switch to milder agent: Acetyl Nitrate or NO₂BF₄. q3->sol3 Yes end Improved Regioselectivity q3->end No sol3->end

Caption: Troubleshooting workflow for isomer formation.

Issue 2: Formation of Dinitro and Other Polynitrated Byproducts
  • Observation: LC-MS analysis shows species with masses corresponding to the addition of two or more nitro groups.

  • Probable Cause: The initially formed 2-nitro-9H-pyrido[2,3-b]indole product is being subjected to further nitration. This is caused by an excess of the nitrating agent, a reaction time that is too long, or temperatures that are too high.

  • Solutions & Protocol:

    • Strict Stoichiometric Control: Carefully measure and dispense the nitrating agent. An excess is detrimental.

    • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor the consumption of the starting material by TLC or rapid LC-MS analysis (e.g., every 15-30 minutes).

    • Prompt Quenching: As soon as the starting material is consumed, immediately quench the reaction by pouring it carefully onto crushed ice or into a cold, buffered aqueous solution. This neutralizes the acid and halts further nitration.

ParameterStandard Condition (High Byproducts)Optimized Condition (Reduced Byproducts)Rationale
Temperature 25°C (Room Temp)-10°C to 0°CReduces rates of competing side reactions and over-nitration.
Nitrating Agent Conc. H₂SO₄ / HNO₃Acetic Anhydride / HNO₃Generates a less aggressive electrophile, minimizing degradation.
Equivalents of HNO₃ >1.5 eq1.05 eqPrevents unreacted agent from causing polynitration.
Reaction Time Fixed (e.g., 2 hours)Monitored (until SM consumed)Avoids exposing the product to nitrating conditions unnecessarily.
Quench Method Slow neutralizationRapid pour onto crushed iceImmediately stops the reaction and dilutes the acid.
Section 3: Recommended Experimental Protocol

This protocol details a method optimized to reduce byproduct formation during the direct nitration of 9H-pyrido[2,3-b]indole.

Protocol A: Controlled Mononitration using Acetyl Nitrate

WARNING: This procedure involves strong acids and oxidizing agents and should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

1. Preparation of the Nitrating Agent (in situ Acetyl Nitrate) a. In a clean, dry, three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add acetic anhydride (5.0 eq). b. Cool the flask to 0°C in an ice-salt bath. c. Slowly, drop-by-drop, add fuming nitric acid (1.05 eq) to the stirred acetic anhydride. CAUTION: This addition is exothermic. Maintain the internal temperature below 10°C throughout the addition. d. After the addition is complete, stir the solution at 0°C for an additional 15 minutes. This is your acetyl nitrate solution.

2. Nitration Reaction a. In a separate, larger reaction flask, dissolve 9H-pyrido[2,3-b]indole (1.0 eq) in a suitable solvent such as acetic acid or nitromethane. b. Cool this solution to -10°C using an appropriate cooling bath (e.g., acetone/dry ice). c. Using the dropping funnel, add the prepared acetyl nitrate solution dropwise to the stirred substrate solution over 30-45 minutes. Ensure the internal temperature does not rise above -5°C. d. Once the addition is complete, allow the reaction to stir at -10°C.

3. Monitoring and Work-up a. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system). Check for the disappearance of the starting material. b. Once the starting material is consumed (typically 1-2 hours), quench the reaction by carefully pouring the entire reaction mixture into a beaker containing a large amount of crushed ice and water. c. A precipitate should form. Allow the ice to melt completely while stirring. d. Neutralize the mixture slowly with a saturated aqueous solution of sodium bicarbonate until the pH is ~7. CAUTION: Vigorous gas evolution (CO₂) will occur. e. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities. f. Dry the crude product under vacuum. Further purification can be achieved by column chromatography (silica gel) or recrystallization from a suitable solvent like ethanol or acetonitrile.

G cluster_prep 1. Acetyl Nitrate Prep (0-10°C) cluster_reaction 2. Nitration (-10°C) cluster_workup 3. Quench & Isolate prep1 Cool Ac₂O to 0°C prep2 Add HNO₃ dropwise (keep T < 10°C) prep1->prep2 react2 Add Acetyl Nitrate soln dropwise (keep T < -5°C) prep2->react2 Nitrating Agent react1 Dissolve α-carboline and cool to -10°C react1->react2 workup1 Monitor by TLC react2->workup1 Reaction Mixture workup2 Pour onto ice/water workup1->workup2 workup3 Neutralize with NaHCO₃ workup2->workup3 workup4 Filter and Dry Product workup3->workup4

Sources

Optimization

Technical Support Center: Purification of 2-Nitro-9H-pyrido[2,3-b]indole

Welcome to the technical support center for the purification of 2-nitro-9H-pyrido[2,3-b]indole (also known as 2-nitro-α-carboline). This guide is designed for researchers, medicinal chemists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-nitro-9H-pyrido[2,3-b]indole (also known as 2-nitro-α-carboline). This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with its purification. Our goal is to provide you with the scientific rationale behind each step, ensuring a deeper understanding and more successful experimental outcomes.

Introduction to the Purification Challenges

The synthesis of 2-nitro-9H-pyrido[2,3-b]indole, typically achieved through electrophilic nitration of the parent 9H-pyrido[2,3-b]indole, presents a significant purification challenge. The primary difficulty arises from the potential for nitration at various positions on the tricyclic system, leading to a mixture of regioisomers. The electron-rich indole core and the pyridine ring both offer multiple sites for electrophilic attack. Consequently, the crude product is often a complex mixture of the desired 2-nitro isomer along with 4-, 5-, 6-, 7-, and 8-nitro isomers, as well as unreacted starting material and potential degradation byproducts. The similar polarities of these isomers make their separation by standard chromatographic or crystallization techniques non-trivial.

This guide provides a systematic approach to overcoming these challenges, focusing on robust purification strategies and troubleshooting common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-nitro-9H-pyrido[2,3-b]indole.

Issue 1: Multiple Spots on TLC After Synthesis, Indicating a Mixture of Isomers

Q: My initial TLC of the crude reaction mixture shows several spots with very close Rf values. How can I effectively separate the desired 2-nitro isomer?

A: This is the most common challenge. The key is to optimize your chromatographic conditions to enhance the separation of these closely-related isomers.

Underlying Cause: The nitration of the 9H-pyrido[2,3-b]indole scaffold can occur at multiple positions, leading to the formation of various regioisomers with similar polarities.

Solutions:

  • Systematic TLC Solvent Screen:

    • Begin with a standard solvent system such as hexane/ethyl acetate. If separation is poor, systematically vary the polarity.

    • Introduce a third solvent to modulate selectivity. For example, adding a small amount of dichloromethane or acetone to a hexane/ethyl acetate mixture can alter the interactions between the isomers and the stationary phase.

    • For more polar isomers, a dichloromethane/methanol system may be more effective.

  • Column Chromatography Optimization:

    • Use a High-Performance Silica Gel: Employ silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution.

    • Shallow Gradient Elution: A slow, shallow gradient of the optimized eluent system from your TLC screen is crucial. A rapid increase in polarity will cause the isomers to co-elute.

    • Dry Loading: To ensure a narrow starting band, adsorb your crude product onto a small amount of silica gel and load the dry powder onto the column. This prevents issues with initial solvent choice and solubility.

  • Alternative Stationary Phases:

    • If silica gel fails to provide adequate separation, consider using alumina (neutral or basic). The different surface chemistry of alumina can offer alternative selectivity for this class of compounds.

    • For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reverse-phase or a cyano- or diol-bonded phase for normal-phase) can provide the necessary resolution.

Issue 2: Product Streaking or Tailing on the Column

Q: My target compound is streaking down the column, leading to poor separation and low purity of the collected fractions. What is causing this and how can I fix it?

A: Streaking is a common issue with nitrogen-containing heterocyclic compounds like 2-nitro-9H-pyrido[2,3-b]indole, often due to interactions with the stationary phase.

Underlying Cause: The basic nitrogen atoms in the pyrido[2,3-b]indole ring can interact strongly with the acidic silanol groups on the surface of silica gel. This leads to slow dissociation, causing the compound to tail or streak.

Solutions:

  • Neutralize the Silica Gel:

    • Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to your eluent system. This will neutralize the acidic sites on the silica gel and minimize strong interactions with your compound.

    • Alternatively, you can prepare a slurry of silica gel with the eluent containing the basic modifier before packing the column.

  • Use a Deactivated Stationary Phase:

    • Consider using a deactivated silica gel or neutral alumina, which have fewer acidic sites.

  • Check for Overloading:

    • Streaking can also be a sign of column overloading. Ensure you are not loading too much crude material for the column size. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Issue 3: Low Recovery of the Product After Chromatography

Q: I've successfully separated the isomers, but the overall yield of my purified 2-nitro-9H-pyrido[2,3-b]indole is very low. Where could my product be going?

A: Low recovery can be due to irreversible adsorption to the stationary phase or degradation during the purification process.

Underlying Cause: The nitro group, combined with the indole nucleus, can make the compound susceptible to degradation under certain conditions. The compound may also be strongly and irreversibly adsorbed onto the silica gel.

Solutions:

  • Assess Stability on Silica:

    • Perform a simple stability test. Spot your compound on a TLC plate and let it sit for a few hours before developing it. If new spots appear or the original spot diminishes, your compound may be degrading on the silica.

    • If degradation is suspected, switch to a less acidic stationary phase like neutral alumina.

  • Minimize Contact Time:

    • Run the column as quickly as possible without sacrificing separation. Prolonged exposure to the stationary phase can increase the chances of degradation or irreversible adsorption.

  • Protect from Light:

    • Indole derivatives can be light-sensitive.[1] Protect your column and fractions from direct light by covering them with aluminum foil.

Issue 4: Difficulty in Achieving Final Purity by Crystallization

Q: After column chromatography, my product is still not pure enough, and I'm struggling to recrystallize it. What are some good solvent choices?

A: Finding the right crystallization solvent system is often an empirical process, but some general guidelines can help.

Underlying Cause: The presence of closely related impurities can inhibit crystal lattice formation. The compound may also have high solubility in common organic solvents.

Solutions:

  • Systematic Solvent Screening:

    • Use a small amount of your material to test solubility in a range of solvents of varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol). A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

    • If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. Common binary systems include ethyl acetate/hexane, dichloromethane/hexane, and methanol/water.

  • Consider the Impurity Profile:

    • If you know the likely impurities, choose a solvent system where the impurities are either very soluble or very insoluble, allowing for their removal.

Frequently Asked Questions (FAQs)

Q1: What is the expected polarity of 2-nitro-9H-pyrido[2,3-b]indole compared to its isomers?

A1: The relative polarity of the nitro isomers can be difficult to predict without experimental data. However, the position of the nitro group will influence the molecule's dipole moment and its ability to interact with the stationary phase. Generally, isomers with more exposed nitro groups or those that lead to a larger overall dipole moment may appear more polar on TLC. It is essential to use TLC to determine the elution order in your chosen solvent system.

Q2: What are the best practices for handling and storing purified 2-nitro-9H-pyrido[2,3-b]indole?

A2: Based on the properties of related carbolines, it is recommended to:

  • Store in a cool, dark place: Protect from light to prevent photodegradation.[1]

  • Use an inert atmosphere: For long-term storage, consider storing under argon or nitrogen to prevent oxidative degradation.

  • Avoid strong acids and bases: While the core is stable under moderately acidic and alkaline conditions, strong conditions could lead to decomposition.[1]

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography is a viable alternative, especially if normal-phase fails to provide adequate separation.

  • Stationary Phase: A C18-functionalized silica gel is the most common choice.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. A buffer may be necessary to control the ionization state of the molecule and improve peak shape. A common mobile phase for carbolines is a mixture of acetonitrile and water with a small amount of an acid like formic acid or phosphoric acid.[2]

Q4: Are there any safety concerns I should be aware of when handling 2-nitro-9H-pyrido[2,3-b]indole?

Experimental Workflow & Data Presentation

Workflow for Purification Strategy Selection

Troubleshooting_Streaking start Streaking Observed on TLC/Column cause1 Possible Cause Strong Acid-Base Interaction with Silica start->cause1 cause2 Possible Cause Column Overloading start->cause2 cause3 Possible Cause Compound Degradation start->cause3 solution1 Solution Add Triethylamine (0.1-1%) to Eluent cause1:f0->solution1:f0 Mitigates Acidity solution2 Solution Use Neutral Alumina cause1:f0->solution2:f0 Alternative Stationary Phase solution3 Solution Reduce Amount of Loaded Sample cause2:f0->solution3:f0 Improves Band Shape solution4 Solution Run Column Faster / Use Deactivated Silica cause3:f0->solution4:f0 Minimizes Contact Time

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-nitro-9H-pyrido[2,3-b]indole for Long-Term Storage

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-nitro-9H-pyrido[2,3-b]indole. This resource provides in-depth troubleshooting advice, freque...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-nitro-9H-pyrido[2,3-b]indole. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the long-term stability and integrity of this critical compound in your experiments.

Introduction to the Stability of 2-nitro-9H-pyrido[2,3-b]indole

2-nitro-9H-pyrido[2,3-b]indole is a heterocyclic compound featuring both a nitroaromatic and a pyridoindole (α-carboline) moiety. This unique structure, while conferring specific biological activities, also presents inherent stability challenges. The electron-withdrawing nature of the nitro group, combined with the reactivity of the fused heterocyclic ring system, makes the molecule susceptible to degradation under various environmental conditions.[1] Understanding these potential degradation pathways is paramount for obtaining reliable and reproducible experimental results.

This guide is structured to provide a foundational understanding of the molecule's stability profile, followed by practical, actionable guidance for its storage and handling.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 2-nitro-9H-pyrido[2,3-b]indole.

Q1: What are the primary factors that can cause degradation of 2-nitro-9H-pyrido[2,3-b]indole?

A1: Based on the chemical functionalities of 2-nitro-9H-pyrido[2,3-b]indole, the primary factors that can induce degradation are:

  • Light (Photodegradation): Nitroaromatic compounds are often photosensitive and can undergo degradation upon exposure to UV or visible light.[2]

  • Elevated Temperatures (Thermal Degradation): High temperatures can provide the energy needed to initiate and accelerate decomposition reactions.[3]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products.

  • Extreme pH (Hydrolysis): Although many aromatic systems are relatively stable to hydrolysis, prolonged exposure to strongly acidic or basic conditions should be evaluated.

  • Presence of Reactive Species: Contaminants or reactive species in solvents or excipients can potentially interact with the molecule.

Q2: I've noticed a change in the color of my solid 2-nitro-9H-pyrido[2,3-b]indole sample over time. What could be the cause?

A2: A color change, typically a darkening or yellowing, is a common indicator of degradation in nitroaromatic compounds. This is often due to the formation of degradation products, which may be more conjugated and thus absorb light at different wavelengths. The most likely culprits are exposure to light and/or elevated temperatures during storage.

Q3: Can I store 2-nitro-9H-pyrido[2,3-b]indole in solution? If so, what are the best practices?

A3: Storing 2-nitro-9H-pyrido[2,3-b]indole in solution is generally not recommended for long-term storage due to the increased potential for solvent-mediated degradation. If short-term storage in solution is necessary, it is crucial to use a high-purity, anhydrous, and aprotic solvent. The solution should be protected from light and stored at a low temperature (e.g., -20°C or -80°C). It is advisable to prepare fresh solutions for each experiment whenever possible.

Q4: What are the expected degradation products of 2-nitro-9H-pyrido[2,3-b]indole?

A4: While specific degradation studies on 2-nitro-9H-pyrido[2,3-b]indole are not extensively published, based on the chemistry of nitroaromatics and indoles, potential degradation pathways include:

  • Reduction of the nitro group: This can lead to the formation of nitroso and amino derivatives.

  • Oxidation of the pyridoindole ring system: This can result in the formation of various hydroxylated or ring-opened products.

  • Photodegradation-induced polymerization: Exposure to light can sometimes lead to the formation of polymeric byproducts.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Unexpected peaks in HPLC/UPLC-MS analysis of a freshly prepared solution. 1. Impurities from synthesis. 2. Degradation during short-term storage of the solid. 3. On-column degradation.1. Verify Certificate of Analysis (CoA): Confirm the initial purity of your batch. 2. Re-evaluate Storage of Solid: Ensure the solid material has been stored under the recommended conditions (see Protocol 1). 3. Optimize Analytical Method: Use a validated, stability-indicating HPLC/UPLC method (see Protocol 3). Consider using a lower column temperature and a mobile phase with a neutral or slightly acidic pH to minimize on-column degradation.
Loss of biological activity or potency of the compound over time. 1. Chemical degradation of the active pharmaceutical ingredient (API). 2. Formation of inactive or inhibitory degradation products.1. Perform Purity Analysis: Use a validated analytical method to assess the purity of your stored sample and compare it to a freshly prepared standard. 2. Conduct Forced Degradation Studies: To understand the stability profile of your compound under various stress conditions, perform forced degradation studies (see Protocol 2). This will help identify conditions that lead to potency loss.
Inconsistent results between experimental replicates. 1. Inhomogeneous sample due to partial degradation. 2. Degradation of the compound in the experimental medium.1. Ensure Homogeneity: Before weighing, ensure the solid sample is homogenous. If discoloration is observed, it may indicate non-uniform degradation. 2. Assess Stability in Assay Medium: Incubate 2-nitro-9H-pyrido[2,3-b]indole in your experimental buffer/medium for the duration of your experiment and analyze for degradation. If degradation is observed, you may need to adjust your experimental protocol (e.g., shorten incubation times, add antioxidants if compatible).
Precipitation observed in a stored solution. 1. Poor solubility of the compound in the chosen solvent. 2. Formation of insoluble degradation products. 3. Change in temperature affecting solubility.1. Verify Solubility: Check the solubility of 2-nitro-9H-pyrido[2,3-b]indole in the chosen solvent at the storage temperature. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. 3. Prepare Fresh Solutions: It is always best practice to prepare solutions fresh before use to avoid issues with solubility and stability.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Conditions

To ensure the long-term stability of solid 2-nitro-9H-pyrido[2,3-b]indole, the following storage conditions are recommended:

  • Temperature: Store at -20°C or below. For very long-term storage (years), -80°C is preferable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[4][5][6][7][8] This minimizes the risk of oxidative degradation.

  • Light: Protect from all sources of light. Use amber vials or wrap containers in aluminum foil.

  • Container: Use a tightly sealed, high-quality glass vial to prevent moisture ingress.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of 2-nitro-9H-pyrido[2,3-b]indole and for developing a stability-indicating analytical method.[9]

Objective: To generate potential degradation products and identify conditions that affect the stability of the compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2-nitro-9H-pyrido[2,3-b]indole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation (Solid): Store the solid compound at 60°C for 48 hours.

    • Photodegradation (Solution): Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.[10]

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC/UPLC-MS method (see Protocol 3).

  • Data Evaluation:

    • Determine the percentage of degradation of the parent compound.

    • Identify and characterize the major degradation products using their retention times, UV spectra, and mass spectral data.

Protocol 3: Stability-Indicating UPLC-MS Method

A validated stability-indicating method is crucial for accurately assessing the purity of 2-nitro-9H-pyrido[2,3-b]indole and separating it from its degradation products.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or Orbitrap for accurate mass measurements).

Chromatographic Conditions (Example):

  • Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to resolve the parent compound from all degradation products (e.g., 5-95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detection at a relevant wavelength (e.g., the λmax of the parent compound) and MS detection in both positive and negative ion modes.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11][12]

Visualization of Degradation and Troubleshooting

Potential Degradation Pathways

G A 2-nitro-9H-pyrido[2,3-b]indole B Nitro Reduction (e.g., via reducing agents, photolysis) A->B C Ring Oxidation (e.g., via oxidizing agents, photolysis) A->C D Hydrolysis (under harsh acidic/basic conditions) A->D E 2-amino-9H-pyrido[2,3-b]indole B->E F Hydroxylated derivatives C->F G Ring-opened products D->G

Caption: Potential degradation pathways of 2-nitro-9H-pyrido[2,3-b]indole.

Troubleshooting Workflow for Purity Issues

G Start Impurity Detected in Sample CheckCoA Check Certificate of Analysis for initial purity Start->CheckCoA StorageCond Review storage conditions (Temp, Light, Atmosphere) CheckCoA->StorageCond HandlingProc Review handling procedures (Solvents, Exposure time) StorageCond->HandlingProc AnalyticalMethod Is the analytical method validated and stability-indicating? HandlingProc->AnalyticalMethod ForcedDeg Perform forced degradation studies to identify degradation products AnalyticalMethod->ForcedDeg Yes OptimizeMethod Optimize analytical method AnalyticalMethod->OptimizeMethod No ImplementChanges Implement corrective actions for storage and handling ForcedDeg->ImplementChanges OptimizeMethod->AnalyticalMethod End Purity issue resolved ImplementChanges->End

Caption: Troubleshooting workflow for addressing purity issues.

Summary of Recommended Storage Conditions and Stabilizing Agents

Parameter Recommendation Rationale
Temperature -20°C or below (solid)To minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidative degradation.[4][5][6][7][8]
Light Protection from light (amber vials)To prevent photodegradation.
Form SolidTo reduce solvent-mediated degradation.
Potential Stabilizing Agents (for formulations) Antioxidants (e.g., Ascorbic acid, α-tocopherol)To scavenge free radicals and inhibit oxidative degradation.[2][13][14][15]

References

  • The effect of inert atmospheric packaging on oxidative degradation in formulated granules. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Inert Atmosphere. (n.d.). Zamann Pharma Support GmbH. Retrieved January 14, 2026, from [Link]

  • Bayne, A.-C. (2023, January 20). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist. Retrieved January 14, 2026, from [Link]

  • Utilizing UPLC/MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]

  • Principles of Inert Atmosphere Storage. (2024, December 27). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Packaging, Inerting and Blanketing for Pharmaceuticals. (n.d.). Air Products. Retrieved January 14, 2026, from [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Q Laboratories. Retrieved January 14, 2026, from [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]

  • Drugs Manufacturing and Packaging. (n.d.). Air Liquide Singapore. Retrieved January 14, 2026, from [Link]

  • Recalcitrance of nitroaromatic compounds to biodegradation. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • API Stress Testing Studies. (n.d.). Protheragen. Retrieved January 14, 2026, from [Link]

  • Complete Guide to ICH Stability Testing for APIs & FPPs. (2025, September 5). YouTube. Retrieved January 14, 2026, from [Link]

  • Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). (n.d.). Rwanda FDA. Retrieved January 14, 2026, from [Link]

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. (n.d.). Frontiers in Microbiology. Retrieved January 14, 2026, from [Link]

  • UPLC-LCMS-Based Method Development, Validation, Forced Degradation, and Impurity Profiling of Nirogacestat Drug Substance. (2025, August 15). PubMed. Retrieved January 14, 2026, from [Link]

  • Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. (2023, January 18). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon. Retrieved January 14, 2026, from [Link]

  • A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. (2018, June 29). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 14, 2026, from [Link]

  • A QbD Based RP-HPLC Method for Stability Indicating Impurity Profiling of Pyridoxine. (2023, September 25). Impactfactor. Retrieved January 14, 2026, from [Link]

  • Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • The central role of excipients in drug formulation. (2013, April 18). European Pharmaceutical Review. Retrieved January 14, 2026, from [Link]

  • Hydrolytic degradation of nitrendipine and nisoldipine. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved January 14, 2026, from [Link]

  • A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. (2025, August 8). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020, April 25). MDPI. Retrieved January 14, 2026, from [Link]

  • BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Validated stability-indicating RP-HPLC technique for concurrent measurement of Doxylamine succinate and Pyridoxine hydrochloride related component in combination dosage form. (2025, May 2). Asian Journal of Bimedical and Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]

  • Effects of excipients on the stability of medicinal products. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

  • TiO2 Photocatalyst Degradation of β- Carboline. (2023, March 16). The Compass. Retrieved January 14, 2026, from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Content Uniformity of Melatonin and Pyridoxine Hydrochloride. (n.d.). 9VOM Publishing. Retrieved January 14, 2026, from [Link]

  • Drug Antioxidant Effects: A Basis for Drug Selection?. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Laboratory methods for assessing API sensitivity to mechanical stress during agitated drying. (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. (2023, September 16). Asian Journal of Pharmaceutics. Retrieved January 14, 2026, from [Link]

  • Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating. (2021, November 20). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved January 14, 2026, from [Link]

  • Nitroxides as Antioxidants and Anticancer Drugs. (2017, November 22). PubMed. Retrieved January 14, 2026, from [Link]

  • Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. (2024, May 10). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Degradation of Tetrahydro- β -carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

Sources

Optimization

how to increase the specificity of 2-nitro-9H-pyrido[2,3-b]indole as a molecular probe

Welcome to the technical support center for the NPI-Red molecular probe series. As Senior Application Scientists, we understand that achieving high specificity is paramount for generating reliable and publishable data.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NPI-Red molecular probe series. As Senior Application Scientists, we understand that achieving high specificity is paramount for generating reliable and publishable data. This guide is designed to provide you with the foundational knowledge and practical troubleshooting steps to maximize the on-target performance of 2-nitro-9H-pyrido[2,3-b]indole (NPI-Red) in your cellular imaging and screening assays.

The NPI-Red probe is designed as a fluorogenic reporter for the activity of the Abl tyrosine kinase. Its pyrido[2,3-b]indole scaffold serves as a recognition element for the ATP-binding pocket of certain kinases.[1][2] Upon binding, conformational changes are thought to enhance the probe's quantum yield, leading to a detectable fluorescent signal. However, like most kinase probes, off-target binding is a potential issue that must be rigorously controlled for.[3][4] This guide will walk you through how to identify, minimize, and validate against such effects.

Frequently Asked Questions (FAQs)

Q1: I'm observing high background fluorescence even in my negative control cells. What are the common causes?

A1: High background fluorescence is a common issue and can stem from several factors:

  • Excess Probe Concentration: Using a concentration of NPI-Red that is too high can lead to non-specific binding to cellular components or aggregation of the probe itself.

  • Sub-optimal Washing Steps: Insufficient or overly harsh washing can either leave unbound probe behind or stress cells, causing autofluorescence.

  • Probe Accumulation: The hydrophobic nature of the pyridoindole scaffold can cause the probe to accumulate in lipid-rich organelles (e.g., endoplasmic reticulum, lysosomes), which may not be related to your target's activity.

  • Cellular Autofluorescence: Particularly in the green channel, stressed or dying cells, as well as certain media components like phenol red or riboflavin, can contribute to background signal.

Q2: How can I be sure the signal I'm seeing is from my target kinase (Abl) and not another kinase?

A2: This is the central question of specificity. Absolute certainty is difficult, but you can build a strong, multi-faceted case using a combination of controls. The gold standard is a multi-pronged approach:

  • Pharmacological Inhibition: Pre-treat your cells with a well-characterized, high-specificity inhibitor for your target (e.g., Imatinib for Bcr-Abl) before adding NPI-Red.[5] A significant reduction in signal strongly suggests the probe is binding to the intended target.

  • Genetic Knockdown/Knockout: The most definitive control. Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target kinase.[6] If the NPI-Red signal diminishes proportionally to the target protein level, it provides powerful evidence of specificity.

  • Orthogonal Probes: If available, use a structurally different probe for the same target. If both probes highlight the same cellular locations and respond similarly to stimuli, it increases confidence that the signal is on-target.

Q3: Can I use NPI-Red in fixed cells?

A3: We generally recommend using NPI-Red in live cells. The probe is designed to report on kinase activity, which is inherently a dynamic process within a living system. Fixation and permeabilization can alter protein conformations, disrupt cellular compartments, and potentially create artificial binding sites, leading to misleading results. If you must fix, we recommend a post-staining fixation protocol with fresh paraformaldehyde, but this must be validated against live-cell data.

Q4: My signal seems to fade quickly during imaging. What can I do to prevent this photobleaching?

A4: Photobleaching can be minimized by:

  • Reducing Excitation Power: Use the lowest laser power that still provides an adequate signal-to-noise ratio.

  • Minimizing Exposure Time: Use the fastest possible acquisition speed and avoid unnecessary, repeated imaging of the same field of view.

  • Using Antifade Reagents: For fixed-cell imaging, always use a mounting medium containing an antifade reagent. For live-cell imaging, some specialized media formulations can help reduce phototoxicity and photobleaching.

  • Imaging in a Deoxygenated Environment: While more complex, using an oxygen-scavenging system can significantly reduce photobleaching for sensitive probes.

In-Depth Troubleshooting & Validation Guides

Guide 1: A Workflow for Validating On-Target Specificity

Off-target effects are the most significant threat to the integrity of your results.[4][7] Most kinase probes target the highly conserved ATP-binding pocket, creating an inherent risk of cross-reactivity with other kinases.[3] This guide provides a systematic workflow to de-risk your findings.

The validation strategy is built on the principle of perturbation. If the NPI-Red signal is truly reporting on Abl kinase activity, then specifically perturbing Abl kinase—either its presence or its function—should produce a predictable change in the NPI-Red signal.

G cluster_0 Phase 1: Pharmacological Validation cluster_1 Phase 2: Genetic Validation cluster_2 Interpretation A Establish Baseline: Treat cells with NPI-Red (e.g., 1µM, 30 min) B Experimental Condition: Pre-treat with specific Abl inhibitor (e.g., 10µM Imatinib, 1 hr), then add NPI-Red A->B C Control Condition: Pre-treat with structurally distinct inhibitor for a different kinase (e.g., an mTOR inhibitor) A->C D Quantify Fluorescence (Corrected Total Cell Fluorescence) B->D C->D J High Confidence in Specificity: Signal significantly reduced by Abl inhibitor AND Abl knockdown. No change with control inhibitor. D->J E Control Cells: Transfect with scrambled siRNA/ non-targeting gRNA H Treat both cell populations with NPI-Red and image E->H F Test Cells: Transfect with siRNA or CRISPR gRNA targeting Abl kinase G Validate Knockdown: Confirm Abl protein reduction via Western Blot F->G G->H I Quantify & Compare Signal H->I I->J

Caption: Workflow for validating the on-target specificity of the NPI-Red probe.

  • Cell Seeding: Seed your cells of interest (e.g., K562 cells, which express Bcr-Abl) onto a suitable imaging plate (e.g., 96-well glass-bottom plate) and grow to 70-80% confluency.

  • Prepare Reagents:

    • Prepare a 10 mM stock solution of Imatinib in DMSO.

    • Prepare a 1 mM stock solution of NPI-Red in DMSO.

  • Inhibitor Pre-treatment:

    • Test Wells: Dilute Imatinib to a final working concentration of 10 µM in your cell culture medium. Aspirate the old medium from cells and add the Imatinib-containing medium.

    • Control Wells: Add medium containing the same percentage of DMSO as the test wells.

    • Incubate the plate for 1-2 hours at 37°C.

  • Probe Staining: Add NPI-Red probe directly to the medium in all wells to a final concentration of 1 µM.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.

  • Washing: Gently aspirate the probe-containing medium. Wash the cells 2 times with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Imaging: Image the cells immediately using appropriate filter sets for NPI-Red. Ensure that imaging parameters (laser power, exposure time, gain) are kept identical between control and Imatinib-treated wells.

  • Analysis: Quantify the mean fluorescence intensity per cell for at least 50 cells per condition. A statistically significant decrease in fluorescence in the Imatinib-treated cells supports on-target specificity.

ConditionExpected Mean Fluorescence (Arbitrary Units)Interpretation
Vehicle Control (DMSO) 1500 ± 200Baseline signal from NPI-Red in active cells.
Abl Inhibitor (Imatinib) 350 ± 75A strong reduction indicates the majority of the signal is dependent on Abl kinase activity.
Control Inhibitor (e.g., Rapamycin) 1450 ± 220No significant change suggests the probe is not broadly binding to other kinase families.
Abl Knockdown (siRNA) 450 ± 90A strong reduction provides genetic evidence that the signal requires the presence of the Abl protein.
Guide 2: Optimizing Probe Concentration and Signal-to-Noise

Every cell type and experimental setup can have a different optimal probe concentration. The goal is to use the lowest possible concentration that gives a robust signal over background, thereby minimizing non-specific binding.

  • Seed Cells: Prepare a multi-well imaging plate with your cells as described previously. Include wells for a "no-probe" control to measure autofluorescence.

  • Prepare Dilution Series: Create a serial dilution of the NPI-Red probe in culture medium, ranging from 10 µM down to 50 nM.

  • Staining: Add the different concentrations of NPI-Red to the wells. Incubate for a fixed time (e.g., 30 minutes).

  • Wash and Image: Wash and image all wells using identical acquisition settings.

  • Analyze Data:

    • Quantify the mean fluorescence intensity for each concentration.

    • Separately, quantify the background intensity from a region with no cells.

    • Calculate the Signal-to-Noise Ratio (S/N) for each concentration: S/N = (Mean Cell Intensity - Mean Autofluorescence) / (Mean Background Intensity - Mean Autofluorescence)

  • Select Optimal Concentration: Plot the S/N ratio against the probe concentration. The optimal concentration is typically at the beginning of the saturation plateau, where the S/N is maximal before starting to level off. Using concentrations beyond this point increases the risk of off-target effects without improving the signal.

G A Start: High Off-Target Risk (High Concentration) B Step 1: Perform Titration (e.g., 10µM to 50nM) A->B C Step 2: Measure Signal (Mean Cell Fluorescence) B->C D Step 3: Measure Noise (Background Fluorescence) B->D E Step 4: Calculate S/N Ratio for each concentration C->E D->E F Step 5: Plot S/N vs. Concentration E->F G Identify Optimal Point: Start of saturation plateau F->G H Result: Maximized Specificity (Lowest effective dose) G->H

Caption: Decision workflow for optimizing NPI-Red probe concentration.

By systematically validating probe specificity and optimizing its use, you can confidently interpret your experimental results. Should you encounter further issues, please do not hesitate to contact our technical support team with your detailed experimental setup and data.

References

  • PubChem. 2-Amino-9H-pyrido[2,3-b]indole. National Center for Biotechnology Information. Available at: [Link]

  • NIH National Cancer Institute. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PubMed Central. Available at: [Link]

  • BioAgilytix. Validation of qPCR Assays for Gene Therapy. BioAgilytix. Available at: [Link]

  • Royal Society of Chemistry. A general strategy to develop cell membrane fluorescent probes with location- and target-specific fluorogenicities: a case of a Zn2+ probe with cellular selectivity. Chemical Communications. Available at: [Link]

  • NIH National Library of Medicine. How to improve the sensitivity and specificity of cell-based assays in detecting autoantibodies in neuroimmune diseases. PubMed Central. Available at: [Link]

  • Oxford Academic. Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry. Available at: [Link]

  • NIH National Library of Medicine. Specificity of Primers and Probes for Molecular Diagnosis of Leishmania (Leishmania) chagasi in Dogs and Wild Animals. PubMed Central. Available at: [Link]

  • Aperito. Development and application of DNA molecular probes. Aperito. Available at: [Link]

  • ResearchGate. In what ways can one validate primer/probe data on a qPCR probe? ResearchGate. Available at: [Link]

  • PLOS. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. Available at: [Link]

  • ACS Publications. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. Advances in Organic Small Molecule-Based Fluorescent Probes for Precision Detection of Liver Diseases: A Perspective on Emerging Trends and Challenges. Journal of the American Chemical Society. Available at: [Link]

  • NIH National Library of Medicine. Development of a Highly Selective and Sensitive Fluorescent Probe for Imaging RNA Dynamics in Live Cells. PubMed Central. Available at: [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link]

  • PubMed. Metabolic activation of 2-amino-9H-pyrido[2,3-b]indole by rat-liver microsomes. National Library of Medicine. Available at: [Link]

  • NIH National Library of Medicine. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PubMed Central. Available at: [Link]

  • PubMed. The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells. National Library of Medicine. Available at: [Link]

  • ResearchGate. New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. ResearchGate. Available at: [Link]

  • PubMed. New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. National Library of Medicine. Available at: [Link]

  • ACS Publications. Synthesis of Functionalized Thieno[2,3-b]indoles via One-Pot Reaction of Indoline-2-thiones with Morita–Baylis–Hillman and Rauhut–Currier Adducts of Nitroalkenes. ACS Omega. Available at: [Link]

  • ResearchGate. The pyrido[2,3-d]pyrimidine derivative PD180970 inhibits p210Bcr-Abl tyrosine kinase and induces apoptosis of K562 leukemic cells | Request PDF. ResearchGate. Available at: [Link]

  • MDPI. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. MDPI. Available at: [Link]

Sources

Troubleshooting

avoiding degradation of 2-nitro-9H-pyrido[2,3-b]indole during experiments

Welcome to the technical support guide for 2-nitro-9H-pyrido[2,3-b]indole (also known as 2-nitro-α-carboline or 2-nitro-norharmane). This molecule is a valuable research tool, but its utility is matched by its sensitivit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-nitro-9H-pyrido[2,3-b]indole (also known as 2-nitro-α-carboline or 2-nitro-norharmane). This molecule is a valuable research tool, but its utility is matched by its sensitivity. The presence of a nitro group on the electron-rich pyridoindole core renders it susceptible to specific degradation pathways. This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the compound's stability profile, enabling you to generate reliable and reproducible data by avoiding common experimental pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My solution of 2-nitro-9H-pyrido[2,3-b]indole has turned yellow or brown. Has it degraded?

Short Answer: Yes, a color change, particularly to yellow or brown, is a strong indicator of degradation.

Root Cause Analysis: The pale yellow color of the pure compound in solution can intensify or change due to the formation of highly conjugated intermediates from the reduction of the nitro group. The nitro group (-NO₂) is a powerful electron-withdrawing group that can be readily reduced. This reduction is a stepwise process, often proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before forming the final amino (-NH₂) product.[1][2] These intermediates, particularly the nitroso and azo derivatives that can form from condensation reactions, often have distinct chromophores that absorb light in the visible spectrum, leading to the observed color change.[1]

Troubleshooting & Diagnosis:

  • Dark Control: Prepare a fresh solution and keep it completely protected from light in an amber vial wrapped in aluminum foil. If this solution remains stable while your experimental sample changes color, photodegradation is the primary culprit.

  • Analytical Confirmation: Use LC-MS to analyze the discolored solution. Compare it to a freshly prepared standard. Look for new peaks corresponding to the masses of potential degradation products (see Table 3).

  • Solvent Check: If you are using solvents prone to peroxide formation (e.g., older THF, diethyl ether), test the solvent for peroxides. Peroxides can initiate oxidative or radical degradation pathways.

Prevention & Best Practices:

  • Light Protection: Always store, handle, and experiment with the compound under subdued light. Use amber glass vials or wrap containers in aluminum foil.

  • Inert Atmosphere: For long-term storage of solutions or during sensitive reactions, purge the vial with an inert gas like argon or nitrogen to displace oxygen, which can participate in degradation pathways.

FAQ 2: I'm seeing unexpected peaks in my HPLC or LC-MS analysis. What are the likely degradation products?

Root Cause Analysis: The most common degradation pathway for nitroaromatic compounds is the sequential reduction of the nitro group.[2] This process involves the transfer of six electrons in total to convert the nitro group to an amine. Each two-electron step produces a distinct intermediate. Photodegradation can also produce a complex mixture of products, but reduction is typically the most predictable pathway in a standard laboratory environment.[3][4]

Troubleshooting & Diagnosis: The primary degradation products to look for are listed in the table below. You can calculate the expected m/z values for these compounds in your mass spectrometry analysis to aid in their identification.

Table 1: Potential Degradation Products of 2-Nitro-9H-pyrido[2,3-b]indole

Degradation Product Name Structure Mass Change from Parent Notes
2-Nitroso-9H-pyrido[2,3-b]indole -NO -16 Da A common intermediate in nitro group reduction.
2-Hydroxylamino-9H-pyrido[2,3-b]indole -NHOH -14 Da A key intermediate; can be reactive and may condense to form azo/azoxy compounds.[1]

| 2-Amino-9H-pyrido[2,3-b]indole | -NH₂ | -30 Da | The final, fully reduced product.[5] |

Workflow for Identifying Degradation Products

G cluster_products Potential Products start Unexpected Peak(s) in LC-MS check_mass Calculate Δm/z vs. Parent Compound start->check_mass mass_16 Δm/z = -16 Da? check_mass->mass_16 Compare mass_14 Δm/z = -14 Da? check_mass->mass_14 mass_30 Δm/z = -30 Da? check_mass->mass_30 result_other Other Degradant (e.g., Photolysis, Adduct) check_mass->result_other None match? result_nitroso Likely Nitroso Product mass_16->result_nitroso Yes result_hydroxylamine Likely Hydroxylamino Product mass_14->result_hydroxylamine Yes result_amine Likely Amino Product mass_30->result_amine Yes

Caption: Troubleshooting workflow for identifying degradation products via LC-MS.

FAQ 3: What are the optimal storage and handling conditions for this compound?

Root Cause Analysis: Optimal storage requires mitigating the primary drivers of degradation: light, oxygen, heat, and reactive contaminants (like water or reducing agents). Nitroaromatic compounds are generally stable as dry solids but become much more susceptible to degradation when in solution.[6]

Table 2: Recommended Storage and Handling Conditions

Form Temperature Atmosphere Light Condition Recommended Container
Solid -20°C Standard Dark Tightly sealed vial
Stock Solution (e.g., in DMSO) -20°C or -80°C Inert Gas (Argon/N₂) Dark (Amber Vial) Low-volume aliquots to avoid freeze-thaw cycles

| Working Solution (in buffer) | 2-8°C (short-term) | Standard | Dark (Use on ice) | Prepare fresh for each experiment |

Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions

This protocol is designed to minimize degradation during solution preparation.

Materials:

  • 2-nitro-9H-pyrido[2,3-b]indole solid

  • Anhydrous, high-purity DMSO (or other suitable solvent)

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated micropipettes

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Pre-Experiment Setup: Allow the solid compound vial to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing: Weigh the required amount of solid in a subdued light environment. Perform this step quickly to minimize exposure to air and light.

  • Dissolution: Add the solid to a sterile amber glass vial. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Cap tightly and vortex until fully dissolved.

  • Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 15-20 seconds to displace oxygen. Immediately cap the vial tightly.

  • Aliquoting & Storage: For long-term storage, aliquot the stock solution into smaller, single-use volumes in separate amber vials. Purge each with inert gas before sealing. Store aliquots at -80°C.

  • Preparing Working Solutions: Thaw a single aliquot of the stock solution. Dilute it to the final working concentration using your desired experimental buffer or media immediately before use. Keep the working solution on ice and protected from light throughout the experiment. Discard any unused working solution at the end of the day.

Key Degradation Pathway

The primary chemical vulnerability of 2-nitro-9H-pyrido[2,3-b]indole is the reduction of its nitro group. This can be initiated by chemical reductants, enzymes in biological systems, or photochemically.[2][7]

G parent 2-Nitro-9H-pyrido[2,3-b]indole (-NO₂) nitroso Nitroso Intermediate (-NO) parent->nitroso +2e⁻, +2H⁺ hydroxylamine Hydroxylamino Intermediate (-NHOH) nitroso->hydroxylamine +2e⁻, +2H⁺ amine Amino Product (-NH₂) hydroxylamine->amine +2e⁻, +2H⁺

Caption: Stepwise reduction of the nitro group.

References
  • Journal of Environmental Sciences. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
  • Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?.
  • PubChem. 2-Amino-9H-pyrido(2,3-b)indole.
  • CSWAB.org.
  • Slideshare. (2015).
  • ResearchGate. (a) Reduction of the nitro group in 6a to obtain 11a, a possible...
  • PubMed. (1996).
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • PMC - NIH. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • PMC - NIH. (2012).
  • Google Patents. (2020).
  • MDPI. (2023).
  • NIH. (2021).
  • RSC Publishing. (1985). Acid–base and spectral properties of β-carbolines. Part 2.

Sources

Optimization

Technical Support Center: Method Refinement for Consistent Results with 2-Nitro-9H-pyrido[2,3-b]indole

Welcome to the dedicated technical support resource for 2-nitro-9H-pyrido[2,3-b]indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-nitro-9H-pyrido[2,3-b]indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to achieve consistent and reliable experimental outcomes.

Introduction to 2-Nitro-9H-pyrido[2,3-b]indole

2-Nitro-9H-pyrido[2,3-b]indole, a derivative of α-carboline, is a heterocyclic compound of significant interest in toxicology and mutagenesis studies. It is recognized as a direct-acting mutagen in various assays.[1] Its chemical structure, featuring a nitro group on the pyridoindole backbone, presents unique challenges in handling, synthesis, and analysis. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I can expect when working with 2-nitro-9H-pyrido[2,3-b]indole?

A1: The main challenges include poor solubility in aqueous solutions, potential for instability under certain conditions (light, pH), and difficulties in achieving consistent purity during synthesis and purification. Its mutagenic nature also necessitates stringent safety precautions.

Q2: What are the recommended solvents for dissolving 2-nitro-9H-pyrido[2,3-b]indole?

A2: Due to its planar, aromatic structure, 2-nitro-9H-pyrido[2,3-b]indole exhibits limited solubility in water. For analytical and biological assays, dimethyl sulfoxide (DMSO) is a commonly used solvent.[2] For chromatographic purposes, mixtures of acetonitrile, methanol, and dichloromethane with appropriate modifiers are often employed. Always prepare stock solutions in a high-quality, anhydrous solvent and dilute into your experimental medium as a final step to minimize precipitation.

Q3: How should I store 2-nitro-9H-pyrido[2,3-b]indole to ensure its stability?

A3: The compound should be stored as a solid in a tightly sealed, amber vial at -20°C, protected from light and moisture. Solutions, particularly in DMSO, should be prepared fresh. If storage of solutions is unavoidable, aliquot and store at -80°C to minimize freeze-thaw cycles. The nitro-aromatic functionality can be susceptible to photochemical degradation.

Q4: I am observing variable results in my biological assays. What could be the cause?

A4: Inconsistent results can stem from several factors:

  • Compound Precipitation: The compound may be precipitating out of your aqueous assay buffer. Visually inspect for any precipitate and consider lowering the final concentration or increasing the percentage of co-solvent if your assay allows.

  • Degradation: The compound may be degrading in your assay medium. Assess the stability of the compound under your specific experimental conditions (pH, temperature, light exposure) over the time course of the experiment.

  • Purity Issues: Impurities from the synthesis can have their own biological effects. Ensure you are using a highly purified and well-characterized batch of the compound.

Troubleshooting Guides

Synthesis and Purification

Issue: Low yields and significant side products during synthesis.

The synthesis of 2-nitroindoles and their derivatives can be challenging.[3] Common synthetic routes to the pyrido[2,3-b]indole scaffold include the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions, each with potential pitfalls.[4]

Troubleshooting Workflow:

cluster_synthesis Synthetic Route cluster_fischer_issues Fischer Synthesis Issues cluster_pd_issues Pd Coupling Issues cluster_purification Purification cluster_column_issues Chromatography Issues cluster_recrystallization_issues Recrystallization Issues start Low Yield / Impurities in Synthesis fischer Fischer Indole Synthesis start->fischer If using... pd_coupling Palladium-Catalyzed Coupling start->pd_coupling If using... aniline Aniline/3-Methylindole Byproducts fischer->aniline decomposition Starting Material Decomposition fischer->decomposition hydrodehalogenation Hydrodehalogenation pd_coupling->hydrodehalogenation homocoupling Homocoupling pd_coupling->homocoupling catalyst_deactivation Catalyst Deactivation pd_coupling->catalyst_deactivation column Column Chromatography aniline->column decomposition->column hydrodehalogenation->column homocoupling->column catalyst_deactivation->column recrystallization Recrystallization column->recrystallization For final polishing streaking Streaking on Silica column->streaking coelution Co-elution of Impurities column->coelution oiling_out Oiling Out recrystallization->oiling_out poor_recovery Poor Recovery recrystallization->poor_recovery

Caption: Troubleshooting workflow for synthesis and purification.

Recommendations:

  • For Fischer Indole Synthesis: This method can be sensitive to the electronic nature of substituents. Consider alternative acid catalysts or reaction conditions. Side products such as aniline and 3-methylindole are common if the reaction fails.[4]

  • For Palladium-Catalyzed Reactions: Ensure rigorous exclusion of oxygen and moisture. Screen different ligands and bases to optimize the reaction. Common side reactions include hydrodehalogenation and homocoupling of starting materials.[4]

  • Purification:

    • Column Chromatography: Due to the polar nitro group, the compound may streak on silica gel. Consider using a less polar mobile phase or adding a small amount of a polar modifier like methanol. Neutral alumina can be an alternative stationary phase.

    • Recrystallization: Finding a suitable solvent system can be challenging. A solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot is ideal. Consider solvent pairs like ethanol/water or ethyl acetate/hexanes.

Analytical Characterization

Issue: Inconsistent HPLC retention times and poor peak shape.

Recommendations:

  • Mobile Phase: A buffered mobile phase can improve peak shape and reproducibility, especially if there are acidic or basic functionalities in your impurities. Start with a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Column Choice: A C18 column is a good starting point. If peak tailing is observed, consider a column with end-capping or a different stationary phase like a phenyl-hexyl column.

  • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase or a weaker solvent to prevent on-column precipitation. Filter all samples before injection.

Table 1: Recommended Starting Conditions for HPLC Analysis

ParameterRecommendation
Column C18, 2.7-5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV, monitor at 254 nm and a wavelength of maximum absorbance
Injection Volume 5-10 µL
Column Temperature 30-40 °C
Handling and Safety

Issue: Ensuring safe laboratory practices due to mutagenicity.

2-Nitro-9H-pyrido[2,3-b]indole is a direct-acting mutagen, and its amino counterpart is a known carcinogen.[1] Therefore, stringent safety measures are crucial.

Safety Protocol:

  • Engineering Controls: Always handle the solid compound and concentrated solutions in a certified chemical fume hood or a glove box to prevent inhalation of powders.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves. Double-gloving is recommended when handling the pure compound.

  • Waste Disposal: All contaminated materials (gloves, pipette tips, vials) should be disposed of as hazardous chemical waste according to your institution's guidelines.

  • Decontamination: For spills, use a deactivating solution. A freshly prepared solution of sodium hypochlorite (bleach) can be effective for degrading similar heterocyclic amines, but its efficacy for the nitro derivative should be confirmed. Always perform a final wipe-down of surfaces with an appropriate solvent (e.g., 70% ethanol).

Workflow for Safe Handling:

start Start Experiment ppe Don Appropriate PPE (Double Gloves, Lab Coat, Goggles) start->ppe fume_hood Work in a Certified Fume Hood ppe->fume_hood weighing Weigh Solid Compound fume_hood->weighing dissolving Prepare Stock Solution (e.g., in DMSO) weighing->dissolving experiment Perform Experiment dissolving->experiment waste Dispose of Contaminated Waste in Designated Hazardous Waste Bin experiment->waste decontaminate Decontaminate Work Area waste->decontaminate end End Experiment decontaminate->end

Caption: Safe handling workflow for mutagenic compounds.

By following these guidelines, researchers can improve the consistency and reliability of their experimental results while ensuring a safe laboratory environment.

References

  • PubChem. (n.d.). 2-Amino-9H-pyrido(2,3-b)indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. European Journal of Medicinal Chemistry, 273, 116528. Retrieved from [Link]

  • Roy, S., & Gribble, G. W. (2005). A new synthesis of 2-nitroindoles. Tetrahedron Letters, 46(5), 735-738. Retrieved from [Link]

  • Konorev, E. A., et al. (2015). Measurement of the Heterocyclic Amines 2-Amino-9 H -pyrido[2,3- b ]indole and 2-Amino-1-methyl-6-phenylimidazo[4,5- b ]pyridine in Human Urine: Impact of Tobacco Smoking. Chemical Research in Toxicology, 28(8), 1569–1577. Retrieved from [Link]

  • PubMed. (2025). New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. Retrieved from [Link]

  • Muck, M., et al. (2004). Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. Toxicology Letters, 151(3), 455-463. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3- b]indole-3-ylmethanimines. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Retrieved from [Link]

  • PubMed. (2020). Discovery of Pyrido[2,3- b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV. Retrieved from [Link]

  • PubChem. (n.d.). 9-(3-Nitro-2-pyridinyl)pyrido[2,3-b]indole. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Publications. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Retrieved from [Link]

  • PubMed Central. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-nitro-9H-pyrido[2,3-b]indole and 2-amino-9H-pyrido[2,3-b]indole in Carcinogenicity

A Technical Guide for Researchers and Drug Development Professionals This guide provides a detailed comparison of the carcinogenic and mutagenic properties of two structurally related heterocyclic compounds: 2-nitro-9H-p...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the carcinogenic and mutagenic properties of two structurally related heterocyclic compounds: 2-nitro-9H-pyrido[2,3-b]indole and its amino counterpart, 2-amino-9H-pyrido[2,3-b]indole (also known as AαC). While both compounds are of interest in toxicological and pharmacological research, their mechanisms of inducing genetic damage differ significantly, leading to distinct profiles in carcinogenicity studies. This document synthesizes available experimental data to offer a clear, evidence-based comparison for researchers in toxicology, drug development, and regulatory sciences.

At a Glance: Key Differences in Carcinogenic Profile

Feature2-nitro-9H-pyrido[2,3-b]indole2-amino-9H-pyrido[2,3-b]indole (AαC)
Carcinogenicity Classification Not ClassifiedGroup 2B (Possibly carcinogenic to humans)
Mutagenicity in Ames Test Direct-acting mutagenRequires metabolic activation (S9 mix)
Mechanism of Genotoxicity Nitroreduction to reactive intermediatesMetabolic activation via N-oxidation to form DNA adducts
In Vivo Carcinogenicity Data Limited to no data availableCarcinogenic in rodents (liver)

Introduction to the Pyridoindoles

The 9H-pyrido[2,3-b]indole scaffold, also known as α-carboline, is a core structure in various biologically active compounds. The seemingly minor substitution of a nitro group for an amino group at the 2-position dramatically alters the molecule's interaction with biological systems and its potential to induce cancer. 2-amino-9H-pyrido[2,3-b]indole (AαC) is a well-documented heterocyclic aromatic amine found in cooked meats, fish, and tobacco smoke.[1][2] Its carcinogenic properties have been extensively studied, leading to its classification by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. In contrast, 2-nitro-9H-pyrido[2,3-b]indole is primarily recognized in the literature as a direct-acting mutagen, with a significant lack of comprehensive in vivo carcinogenicity data.[1]

Unraveling the Mechanisms of Genotoxicity

The fundamental difference in the carcinogenic potential of these two compounds lies in their bioactivation pathways.

2-amino-9H-pyrido[2,3-b]indole (AαC): The Procarcinogen

AαC is a classic example of a procarcinogen, a substance that becomes carcinogenic only after it is altered by metabolic processes in the body. The genotoxicity of AαC is initiated by metabolic activation, primarily by cytochrome P450 enzymes (specifically CYP1A2) in the liver.[3] This process involves the N-oxidation of the exocyclic amino group to form a reactive N-hydroxy derivative.[3][4] Subsequent esterification, for instance by sulfotransferases (SULTs), generates highly unstable esters that spontaneously break down to form a highly reactive nitrenium ion.[2] This electrophilic species can then covalently bind to DNA, forming DNA adducts.[1][5] The primary adduct formed is at the C8 position of guanine.[1][5] These DNA adducts can lead to mutations during DNA replication if not repaired, initiating the process of carcinogenesis.[5] The liver is a primary target organ for AαC-induced carcinogenicity in rodents, which correlates with the high levels of metabolic activation enzymes present in this organ.[2][5]

AαC Metabolic Activation AalphaC 2-amino-9H-pyrido[2,3-b]indole (AαC) N_hydroxy N-hydroxy-AαC AalphaC->N_hydroxy CYP1A2 (N-oxidation) Ester Reactive Ester (e.g., N-sulfonyloxy-AαC) N_hydroxy->Ester SULTs, NATs Nitrenium Nitrenium Ion Ester->Nitrenium Spontaneous heterolysis DNA_Adduct DNA Adducts (e.g., dG-C8-AαC) Nitrenium->DNA_Adduct Covalent binding to DNA

Caption: Metabolic activation pathway of 2-amino-9H-pyrido[2,3-b]indole (AαC).

2-nitro-9H-pyrido[2,3-b]indole: The Direct-Acting Mutagen

In stark contrast to its amino counterpart, 2-nitro-9H-pyrido[2,3-b]indole is a direct-acting mutagen.[1] This means it can induce mutations without the need for prior metabolic activation by mammalian enzymes. Its mutagenicity is readily observed in bacterial assays like the Ames test, even in the absence of the S9 fraction (a rat liver homogenate that provides metabolic enzymes).[1]

The genotoxicity of nitroaromatic compounds is typically mediated by the reduction of the nitro group.[6] Bacterial nitroreductases can reduce the nitro group to a nitroso derivative, and then to a hydroxylamine, which can be further activated to a reactive electrophile that binds to DNA. This intrinsic metabolic capability of the bacterial strains used in the Ames test explains its direct mutagenicity. While mammalian cells also possess nitroreductases, the specific enzymes and their efficiency can differ, which may influence the compound's genotoxic potential in vivo.

2-nitro-pyridoindole Activation Nitro 2-nitro-9H-pyrido[2,3-b]indole Nitroso Nitroso derivative Nitro->Nitroso Nitroreductases Hydroxylamine Hydroxylamine derivative Nitroso->Hydroxylamine Nitroreductases Reactive_species Reactive Electrophile Hydroxylamine->Reactive_species Activation DNA_Adduct DNA Adducts Reactive_species->DNA_Adduct Covalent binding to DNA

Caption: Proposed activation pathway of 2-nitro-9H-pyrido[2,3-b]indole.

Comparative Experimental Evidence

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term assay to assess the mutagenic potential of chemical compounds. The key finding that distinguishes the two pyridoindoles is their differential requirement for metabolic activation in this assay.

  • 2-nitro-9H-pyrido[2,3-b]indole: Shows mutagenic activity in Salmonella typhimurium strains without the addition of an S9 mix. This indicates it is a direct-acting mutagen.[1]

  • 2-amino-9H-pyrido[2,3-b]indole (AαC): Is not mutagenic in the absence of an S9 mix. Its mutagenic potential is only revealed upon the addition of a metabolic activation system.[1]

In Vivo Rodent Carcinogenicity Bioassays

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of chemicals in mammals.

  • 2-amino-9H-pyrido[2,3-b]indole (AαC): Has been shown to be carcinogenic in mice, causing liver tumors.[1][5] It also induces preneoplastic foci in the rat liver.[1] These findings in animal models are a primary reason for its classification as a Group 2B carcinogen.

  • 2-nitro-9H-pyrido[2,3-b]indole: There is a notable absence of published in vivo carcinogenicity bioassays for this compound. Its potential to cause cancer in animal models remains largely uninvestigated.

Genotoxicity in Mammalian Cells
  • 2-amino-9H-pyrido[2,3-b]indole (AαC): Has been shown to be genotoxic in various mammalian cell systems. For instance, it induces micronuclei in human-derived hepatoma cell lines (HepG2) and DNA damage in human lymphocytes, as measured by the single-cell gel electrophoresis (comet) assay.[2][7][8] It also forms DNA adducts in primary human hepatocytes.[3][9]

  • 2-nitro-9H-pyrido[2,3-b]indole: Data on the genotoxicity of this compound in mammalian cells is scarce. Further research is needed to understand if the direct-acting mutagenicity observed in bacteria translates to genotoxic effects in human cells.

Experimental Protocols: A Methodological Overview

For researchers aiming to investigate the carcinogenicity and mutagenicity of these or similar compounds, the following experimental workflows are standard.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the ability of a chemical to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Step-by-Step Methodology:

  • Strain Selection: Utilize a set of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Prepare two sets of experiments: one with and one without a metabolic activation system (S9 fraction from induced rat liver).

  • Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (or buffer) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.

Ames Test Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tester_Strains Select S. typhimurium Tester Strains Mix_Components Mix: Bacteria + Compound + Top Agar (+/- S9) Tester_Strains->Mix_Components Test_Compound Prepare Test Compound Concentrations Test_Compound->Mix_Components S9_Mix Prepare S9 Mix (for metabolic activation) S9_Mix->Mix_Components Pour_Plates Pour onto Minimal Glucose Agar Plates Mix_Components->Pour_Plates Incubate Incubate at 37°C (48-72 hours) Pour_Plates->Incubate Count_Colonies Count Revertant Colonies (his+) Incubate->Count_Colonies Analyze_Data Analyze Data for Dose-Response Count_Colonies->Analyze_Data

Caption: Generalized workflow for the Ames Test.

Rodent Carcinogenicity Bioassay

These long-term studies are designed to assess the carcinogenic potential of a substance over the lifespan of the test animals.

Step-by-Step Methodology:

  • Animal Model Selection: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) of both sexes are used.

  • Dose Selection: Based on sub-chronic toxicity studies, at least two dose levels and a concurrent control group are selected. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.

  • Administration: The test compound is administered daily, typically in the diet or by gavage, for the majority of the animal's lifespan (e.g., 24 months for rats).

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are recorded regularly.

  • Necropsy and Histopathology: At the end of the study, all animals are subjected to a full necropsy. A comprehensive set of tissues from all animals is collected, preserved, and examined microscopically by a pathologist.

  • Data Analysis: The incidence of tumors in the dosed groups is compared statistically to the control group.

³²P-Postlabelling Assay for DNA Adducts

This highly sensitive method is used to detect and quantify DNA adducts.

Step-by-Step Methodology:

  • DNA Isolation: DNA is isolated from the target tissues of animals exposed to the test compound.

  • DNA Digestion: The DNA is enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates.

  • Adduct Enrichment: The adducted nucleotides are enriched, for example, by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky adducts.

  • Radiolabeling: The enriched adducts are radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase.

  • Chromatographic Separation: The ³²P-labeled adducts are separated by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: The separated adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

Conclusion and Future Directions

The comparison between 2-nitro-9H-pyrido[2,3-b]indole and 2-amino-9H-pyrido[2,3-b]indole provides a compelling case study in how a single functional group modification can fundamentally alter the mechanism of genotoxicity.

  • 2-amino-9H-pyrido[2,3-b]indole (AαC) is a well-characterized procarcinogen that requires metabolic activation to exert its genotoxic effects through the formation of DNA adducts. Its carcinogenicity in rodents is well-documented.

  • 2-nitro-9H-pyrido[2,3-b]indole is a direct-acting mutagen in bacterial systems, likely activated by nitroreduction.

The most significant gap in our current understanding is the lack of in vivo carcinogenicity data for 2-nitro-9H-pyrido[2,3-b]indole. While its direct mutagenicity in the Ames test is a strong indicator of carcinogenic potential, long-term animal bioassays are necessary to confirm this and to identify target organs. Future research should focus on:

  • In vivo carcinogenicity studies of 2-nitro-9H-pyrido[2,3-b]indole to determine its carcinogenic potential in mammalian systems.

  • Comparative DNA adduct studies in vivo to identify and quantify the DNA adducts formed by the nitro- and amino-compounds in target tissues.

  • Investigation of the metabolic pathways of 2-nitro-9H-pyrido[2,3-b]indole in mammalian systems to understand the role of mammalian nitroreductases in its potential bioactivation.

A thorough understanding of the carcinogenic potential of both compounds is crucial for accurate risk assessment, particularly given the presence of AαC in the human diet and tobacco smoke, and the potential for environmental or occupational exposure to related nitroaromatic compounds.

References

  • Identification of the major hepatic DNA adduct formed by the food mutagen 2-amino-9H-pyrido[2,3-b]indole (A alpha C). [URL: https://pubmed.ncbi.nlm.nih.gov/8943806/]
  • Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. [URL: https://pubmed.ncbi.nlm.nih.gov/15036008/]
  • Comparative metabolism and genotoxicity of the structurally similar nitrophenylenediamine dyes, HC Blue 1 and HC Blue 2, in mouse hepatocytes. [URL: https://pubmed.ncbi.nlm.nih.gov/3889163/]
  • General Remarks - Some Aromatic Amines and related Compounds - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK572372/]
  • Effects of 2-amino-9H-pyrido[2,3-b]indole (AαC) metabolic bio-activation on oxidative DNA damage in human hepatoma G2 (HepG2) cells. [URL: https://pubmed.ncbi.nlm.nih.gov/27087002/]
  • 2-Amino-9H-pyrido(2,3-b)indole | C11H9N3 | CID 62805 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/62805]
  • Mutagenicity of Nitroaromatic Compounds | Chemical Research in Toxicology. [URL: https://pubs.acs.org/doi/10.1021/tx000019a00001]
  • Mutagenicity of carcinogenic heterocyclic amines in Salmonella typhimurium YG strains and transgenic rodents including gpt delta - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8472855/]
  • DNA Adduct Formation of 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline in Mouse Liver and Extrahepatic Tissues During a Subchronic Feeding Study - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3839255/]
  • Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4001844/]
  • Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6383220/]
  • (PDF) 2-Amino-9H-pyrido[2,3-b]indole (AC) Adducts and Thiol Oxidation of Serum Albumin as Potential Biomarkers of Tobacco Smoke - ResearchGate. [URL: https://www.researchgate.net/publication/348575043_2-Amino-9H-pyrido23-bindole_AC_Adducts_and_Thiol_Oxidation_of_Serum_Albumin_as_Potential_Biomarkers_of_Tobacco_Smoke]
  • (PDF) Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes - ResearchGate. [URL: https://www.researchgate.
  • DNA Adducts of the Tobacco Carcinogens 2-Amino-9H-pyrido[2,3-b]indole and 4-Aminobiphenyl are Formed at Environmental Exposure levels and Persist in Human Hepatocytes - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041935/]
  • Aromatic Nitro and Amino Compounds - ResearchGate. [URL: https://www.researchgate.
  • Genotoxic and oxidative stress effects of 2-amino-9H-pyrido[2,3-b]indole in human hepatoma G2 (HepG2) and human lung alveolar epithelial (A549) cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25801041/]
  • DNA Adduct Formation of 2-amino-9H-pyrido[2,3-b]indole and 2-amino-3,4-dimethylimidazo[4,5-f]quinoline in Mouse Liver and Extrahepatic Tissues During a Subchronic Feeding Study - PubMed - NIH. [URL: https://www.ncbi.nlm.nih.gov/pubmed/23536511]
  • Metabolic pathways showing role of indole 3-hydroxylation in vivo (A) and in vitro (B). [URL: https://www.researchgate.net/figure/Metabolic-pathways-showing-role-of-indole-3-hydroxylation-in-vivo-A-and-in-vitro-B_fig1_228080353]
  • Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11712463/]
  • Explanation of Levels of Evidence of Carcinogenic Activity. [URL: https://www.ncbi.nlm.nih.gov/books/NBK580121/]
  • Mutagenicity of nitro compounds in Salmonella typhimurium in the presence of flavin mononucleotide in a preincubation assay - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2759902/]
  • Mutagenicity of carboline methyl derivatives in Salmonella - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7870347/]
  • Microsomal metabolism and activation of the environmental carcinogen 2-amino-3-methyl-9H-pyrido[23-b]indole - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6707324/]
  • 3-Amino-1-methyl-5H-pyrido[4,3-b]-indole initiates two-stage carcinogenesis in mouse skin but is not a complete carcinogen - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3033501/]
  • Comparison of the mutagenic specificity induced by four nitro-group-containing aromatic amines in Salmonella typhimurium his genes | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/11634731_Comparison_of_the_mutagenic_specificity_induced_by_four_nitro-group-containing_aromatic_amines_in_Salmonella_typhimurium_his_genes]
  • Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells | Scilit. [URL: https://www.scilit.net/article/10.1016/j.jchromb.2003.10.042]
  • 2-Amino-9H-pyrido[2,3-b]indole: a Potential Colorectal Carcinogen Formed in Tobac. [URL: https://grantome.com/grant/NIH/R01-CA122320-05]

Sources

Comparative

A Comparative Analysis of Kinase Inhibition by Pyrido[2,3-b]indole Derivatives: A Guide for Researchers

The pyrido[2,3-b]indole scaffold, a nitrogen-containing heterocyclic system, has emerged as a promising pharmacophore in the design of novel kinase inhibitors. Its structural resemblance to the purine core of ATP allows...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-b]indole scaffold, a nitrogen-containing heterocyclic system, has emerged as a promising pharmacophore in the design of novel kinase inhibitors. Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding pocket of a wide array of kinases, making it a privileged structure in medicinal chemistry. This guide provides a comparative analysis of the kinase inhibitory profiles of various pyrido[2,3-b]indole derivatives and related isomers, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. While comprehensive comparative data for a broad panel of kinases remains an area of active research, this document synthesizes available preclinical data to aid researchers in drug discovery and development.

Introduction to Pyrido[2,3-b]indoles as Kinase Inhibitors

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention. The pyrido[2,3-b]indole core, and its isomers such as pyrido[3,4-b]indoles (β-carbolines) and pyrido[4,3-b]indoles (γ-carbolines), have been the focus of extensive research due to their diverse biological activities, including potent anticancer effects.[2][3] These compounds have been shown to inhibit a variety of kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases, thereby modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

This guide will delve into a comparative analysis of the kinase inhibition profiles of different pyrido[2,3-b]indole derivatives and related isomers, present detailed experimental protocols for assessing their activity, and visualize the key signaling pathways they modulate.

Comparative Kinase Inhibition Profiles

The inhibitory potency of pyrido[2,3-b]indole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrido-indole derivatives against various kinases, compiled from published literature. It is important to note that direct comparison can be challenging due to variations in assay conditions between studies.

Compound IDScaffoldTarget Kinase(s)IC50 (µM)Reference
Benzo[e]pyridoindole 1 Benzo[e]pyridoindoleAurora A0.061[4]
Aurora B0.031[4]
Aurora C0.124[4]
FGFR1- (92% inhibition at 1.5 µM)[4]
MELK- (96% inhibition at 1.5 µM)[4]
Compound 11 Pyrido[3,4-b]indoleAntiproliferative (Breast Cancer Cells)0.080[2]
Antiproliferative (Colon Cancer Cells)0.130[2]
Antiproliferative (Melanoma Cells)0.130[2]
Antiproliferative (Pancreatic Cancer Cells)0.200[2]
Compound 12b Furo[3,2-e]pyrido[4,3-b]indoleTopoisomerase I & II- (Significant Inhibition)[5]
Compound 7n Pyrido[2,3-b]pyrazineAntiproliferative (PC9, erlotinib-sensitive)0.09[6]
Antiproliferative (PC9-ER, erlotinib-resistant)0.15[6]
Pyrido[2,3-b][3][5]oxazine 7f Pyrido[2,3-b][3][5]oxazineAntiproliferative (HCC827, EGFR del19)0.09[7]
Antiproliferative (NCI-H1975, EGFR L858R/T790M)0.89[7]
Antiproliferative (A549, WT EGFR)1.10[7]

Structure-Activity Relationship (SAR) Insights:

  • Substitution Patterns: The antiproliferative activity of pyrido[3,4-b]indoles is significantly influenced by substituents at the C1 and C6 positions. For instance, a 1-naphthyl group at C1 combined with a methoxy group at C6 resulted in the highest potency in a series of compounds.[2]

  • Ring Modifications: The fusion of additional rings to the pyrido-indole core can alter the selectivity and potency. Benzo[e]pyridoindoles have shown potent inhibition of Aurora kinases.[4] The "crescent moon" shape of these molecules appears to be optimal for fitting into the ATP-binding site of these kinases.[4]

  • Overcoming Resistance: Certain pyrido[2,3-b]pyrazine derivatives have demonstrated the ability to inhibit both erlotinib-sensitive and erlotinib-resistant non-small cell lung cancer (NSCLC) cell lines, suggesting a potential strategy to overcome acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).[6] Similarly, novel pyrido[2,3-b][3][5]oxazine-based inhibitors have shown potent activity against EGFR-mutated NSCLC cell lines, including those with the T790M resistance mutation.[7]

Key Signaling Pathways Targeted by Pyrido[2,3-b]indole Derivatives

The therapeutic potential of pyrido[2,3-b]indole derivatives stems from their ability to modulate critical cellular signaling pathways. Below are diagrams of key pathways known to be affected by the inhibition of kinases targeted by these compounds.

Aurora_Kinase_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Centrosome Separation Centrosome Separation Prophase->Centrosome Separation Anaphase Anaphase Metaphase->Anaphase Spindle Assembly Spindle Assembly Metaphase->Spindle Assembly Chromosome Condensation Chromosome Condensation Metaphase->Chromosome Condensation Telophase Telophase Anaphase->Telophase Chromosome Segregation Chromosome Segregation Anaphase->Chromosome Segregation Cytokinesis Cytokinesis Telophase->Cytokinesis Aurora A Aurora A Aurora A->Centrosome Separation Aurora A->Spindle Assembly Aurora B Aurora B Aurora B->Chromosome Condensation Aurora B->Chromosome Segregation Aurora B->Cytokinesis Pyrido[2,3-b]indole Derivatives Pyrido[2,3-b]indole Derivatives Pyrido[2,3-b]indole Derivatives->Aurora A Inhibit Pyrido[2,3-b]indole Derivatives->Aurora B Inhibit

Caption: Aurora Kinase Signaling in Mitosis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival mTOR->Cell Survival Pyrido[2,3-b]indole Derivatives Pyrido[2,3-b]indole Derivatives Pyrido[2,3-b]indole Derivatives->EGFR Inhibit

Caption: EGFR Signaling Pathway.

Experimental Protocols for Kinase Inhibition Assays

The accurate determination of the inhibitory activity of pyrido[2,3-b]indole derivatives is crucial for their development as therapeutic agents. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Kinase of interest (e.g., Aurora A, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test Pyrido[2,3-b]indole derivative

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white opaque plates

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the pyrido[2,3-b]indole derivative in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (prepared in kinase assay buffer).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase_Assay_Workflow Compound Dilution Compound Dilution Kinase Reaction Setup Kinase Reaction Setup Compound Dilution->Kinase Reaction Setup Add to plate Kinase Reaction Initiation Kinase Reaction Initiation Kinase Reaction Setup->Kinase Reaction Initiation Kinase Solution Kinase Solution Kinase Solution->Kinase Reaction Setup Add to plate Substrate/ATP Mix Substrate/ATP Mix Substrate/ATP Mix->Kinase Reaction Initiation Add to plate Incubation (30°C, 60 min) Incubation (30°C, 60 min) Kinase Reaction Initiation->Incubation (30°C, 60 min) Stop Reaction & ATP Depletion Stop Reaction & ATP Depletion Incubation (30°C, 60 min)->Stop Reaction & ATP Depletion Add ADP-Glo™ Reagent Incubation (RT, 40 min) Incubation (RT, 40 min) Stop Reaction & ATP Depletion->Incubation (RT, 40 min) Signal Generation Signal Generation Incubation (RT, 40 min)->Signal Generation Add Kinase Detection Reagent Incubation (RT, 30 min) Incubation (RT, 30 min) Signal Generation->Incubation (RT, 30 min) Luminescence Reading Luminescence Reading Incubation (RT, 30 min)->Luminescence Reading IC50 Determination IC50 Determination Luminescence Reading->IC50 Determination

Caption: In Vitro Kinase Assay Workflow.

Cell-Based Kinase Inhibition Assay (Western Blotting)

This method assesses the ability of a compound to inhibit the phosphorylation of a specific kinase or its downstream substrate within a cellular context.

Materials:

  • Cancer cell line of interest (e.g., A549 for EGFR)

  • Cell culture medium and supplements

  • Test Pyrido[2,3-b]indole derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the kinase of interest and its substrate)

  • Secondary antibody (HRP-conjugated)

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the pyrido[2,3-b]indole derivative for a predetermined time (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-EGFR) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-protein signal to the total protein signal.

    • Determine the concentration-dependent inhibition of phosphorylation.

Conclusion and Future Directions

The pyrido[2,3-b]indole scaffold and its isomers represent a versatile platform for the development of potent and selective kinase inhibitors. The data synthesized in this guide highlights the significant anticancer potential of these compounds, with several derivatives demonstrating low micromolar to nanomolar activity against key oncogenic kinases. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to enhance potency and selectivity.

Future research should focus on expanding the kinase profiling of novel pyrido[2,3-b]indole derivatives to identify new therapeutic targets and to better understand their selectivity profiles. Further optimization of the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their translation into clinical candidates. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this promising class of kinase inhibitors.

References

  • Giraud, F., et al. (2001). Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles. European Journal of Medicinal Chemistry, 36(9), 737-749.
  • Thakur, A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Cancer Science & Therapy, 9(3), 398-409.
  • Surivet, J. P., et al. (2020). Discovery of Pyrido[2,3-b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV. Journal of Medicinal Chemistry, 63(16), 8913-8933.
  • Bhatt, H. G., et al. (2018). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 15(6), 758-780.
  • Ma, R., et al. (2021). Synthesis, Characterization and Biological Evaluation of 3‐Oxo‐Pyrimido[1,2‐b]indazoles. ChemistrySelect, 6(3), 433-437.
  • Illyés, E., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(21), 5834-5839.
  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 394-428.
  • Bari, A., et al. (2022).
  • Ghattas, W., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11957-11971.
  • Ghattas, W., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11957-11971.
  • Thakur, A., et al. (2017). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4- b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Cancer Science & Therapy, 9(3), 398-409.
  • Patel, H., et al. (2021). Efficient Synthesis of Densely Functionalized Pyrido[2,3-d]Pyrimidines via Three-component One-pot Domino Knoevenagel aza-Diels Alder Reaction and Induces Apoptosis in Human Cancer Cell Lines via Inhibiting Aurora A and B Kinases.
  • El-Gamal, M. I., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2395-2414.
  • Bari, A., et al. (2022).
  • Joseph, B., et al. (2008). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. PLoS One, 3(6), e2656.
  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 394-428.
  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387.
  • Koolen, K., et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one inhibitors towards the salt-inducible kinase (SIK) subfamily. bioRxiv.
  • Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][3][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 15(1), 163-176.

  • Li, J., et al. (2021). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 211, 113023.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-nitro-9H-pyrido[2,3-b]indole Detection

Introduction: The Imperative for Controlling a Potential Genotoxic Impurity In pharmaceutical development, the control of impurities is paramount to ensuring patient safety. A particularly critical class of impurities is...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Controlling a Potential Genotoxic Impurity

In pharmaceutical development, the control of impurities is paramount to ensuring patient safety. A particularly critical class of impurities is DNA-reactive, or genotoxic, impurities (GTIs), which have the potential to cause genetic mutations and cancer even at trace levels. 2-nitro-9H-pyrido[2,3-b]indole is a compound of significant concern. While its amino- counterpart, 2-amino-9H-pyrido[2,3-b]indole (AαC), is a known mutagen and carcinogen formed during the cooking of meat and found in tobacco smoke, the nitro- derivative is considered a direct-acting mutagen, meaning it does not require metabolic activation to exert its genotoxic effect.[1][2]

The presence of a nitroaromatic functional group on the pyridoindole scaffold acts as a structural alert for mutagenicity. This places 2-nitro-9H-pyrido[2,3-b]indole squarely under the purview of the International Council for Harmonisation (ICH) M7 guideline.[3][4][5] This guideline establishes a framework for assessing and controlling GTIs, often requiring their limitation to a Threshold of Toxicological Concern (TTC) of 1.5 µg per day.[6] Translating this TTC to a concentration limit in an active pharmaceutical ingredient (API) frequently results in required detection limits in the low parts-per-million (ppm) range, demanding highly sensitive and specific analytical methods.

The lifecycle of a drug product often involves method updates, transfers between laboratories, or the introduction of new analytical technologies. In this context, ensuring the consistency and reliability of analytical data is non-negotiable. This is achieved through analytical method cross-validation , a formal process of comparing two distinct analytical methods to demonstrate their equivalence. This guide provides a comprehensive comparison of primary analytical techniques for detecting 2-nitro-9H-pyrido[2,3-b]indole and presents a detailed framework for their cross-validation, grounded in scientific principles and regulatory expectations.

Chapter 1: A Comparative Analysis of Primary Analytical Methods

The selection of an analytical method for a potential GTI like 2-nitro-9H-pyrido[2,3-b]indole is a strategic decision guided by the analyte's physicochemical properties, the required sensitivity, and the complexity of the sample matrix. The principal candidates are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse of pharmaceutical quality control due to its robustness and ubiquity.[6] For a chromophore-containing molecule like 2-nitro-9H-pyrido[2,3-b]indole, HPLC-UV is a logical starting point.

  • Causality of Experimental Choices:

    • Stationary Phase: A reversed-phase C18 column is typically the first choice for separating aromatic, moderately polar compounds. The hydrophobicity of the pyridoindole ring system ensures strong retention and good peak shape.

    • Mobile Phase: A gradient elution using acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate) is common. The choice of buffer and pH is critical to control the ionization state of the molecule and achieve optimal separation.

  • Limitations: The primary challenge for HPLC-UV in GTI analysis is achieving the necessary sensitivity and specificity. While techniques like stacked injections can lower detection limits, the method may be susceptible to interference from matrix components that also absorb UV light at the same wavelength, leading to false positives or inaccurate quantification.[7]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile analytes, GC-MS offers excellent separation efficiency and sensitivity.[8][9]

  • Causality of Experimental Choices:

    • Applicability: The suitability of GC-MS depends on the thermal stability and volatility of 2-nitro-9H-pyrido[2,3-b]indole. Given its relatively complex heterocyclic structure, it may require high inlet temperatures, which could risk thermal degradation. If the compound is not sufficiently volatile, derivatization may be necessary to increase its vapor pressure.

    • Detection: Mass spectrometry provides significantly higher selectivity than UV detection. Operating in Selected Ion Monitoring (SIM) mode allows the instrument to focus on specific mass-to-charge ratios characteristic of the target analyte, effectively filtering out matrix noise.[9]

  • Limitations: The key concerns are thermal lability and potential matrix effects in the GC inlet, which can lead to poor reproducibility.[9]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for trace-level quantification of pharmaceutical impurities due to its unparalleled sensitivity and selectivity.[10][11]

  • Causality of Experimental Choices:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocyclic compounds, as the nitrogen atoms are readily protonated. The mobile phase is often acidified with formic or acetic acid to promote the formation of [M+H]⁺ ions.

    • Detection: The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the key to its performance. A specific precursor ion (e.g., the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte's structure, providing exceptional selectivity and significantly reducing chemical noise.[11]

Comparative Summary of Analytical Methods
ParameterHPLC-UVGC-MS/MSLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio (after GC separation)Mass-to-Charge Ratio (after LC separation)
Specificity Moderate; prone to matrix interference.High (with SIM/MRM)Very High (with MRM)
Sensitivity (Typical LOQ) ~1-10 ppm~0.1-1 ppm<0.1 ppm
Analyte Volatility Not requiredRequired (or requires derivatization)Not required
Thermal Stability Not requiredRequiredNot required
Primary Application Routine purity testing, assays.Volatile impurities, nitrosamines.[12]Definitive trace-level GTI quantification.

Chapter 2: The Framework of Method Cross-Validation

Analytical method cross-validation is the process of comparing analytical results from two different methods to ensure they are equivalent. This is not the same as method validation, which establishes that a single procedure is fit for its intended purpose.[13][14] Cross-validation is critical in several common pharmaceutical development scenarios.

When is Cross-Validation Required?

According to regulatory guidance from bodies like the FDA, cross-validation should be considered in the following situations:[15][16][17]

  • Method Transfer: When an analytical method is transferred from a development lab to a quality control lab.

  • Method Replacement: When a validated "legacy" method (e.g., HPLC-UV) is being replaced by a newer, more advanced method (e.g., LC-MS/MS).

  • Comparative Data Analysis: When data from different methods will be compared or used interchangeably, for instance, during long-term stability studies where the method was updated mid-study.

The following diagram illustrates the decision-making process that leads to the need for cross-validation.

G cluster_0 Analytical Method Lifecycle start New Analytical Requirement (e.g., GTI Control) dev_method Develop & Validate New Method (e.g., LC-MS/MS) start->dev_method existing_method Is there an existing validated method? dev_method->existing_method transfer Is the method being transferred to another lab? existing_method->transfer No cross_validate Perform Cross-Validation existing_method->cross_validate Yes transfer->cross_validate Yes implement Implement Method for Routine Use transfer->implement No cross_validate->implement end End implement->end

Caption: Decision workflow for analytical method cross-validation.

Chapter 3: Experimental Design and Protocols

A robust cross-validation study requires a meticulously planned experimental design. Here, we outline a scenario comparing a newly developed, highly sensitive LC-MS/MS method (Method A) with an existing HPLC-UV method (Method B) for the detection of 2-nitro-9H-pyrido[2,3-b]indole in an API.

Protocol 1: Primary Method - LC-MS/MS for 2-nitro-9H-pyrido[2,3-b]indole

This protocol must be fully validated according to ICH Q2(R1) guidelines before it can be used in a cross-validation study.[13]

1. Instrumentation:

  • Liquid Chromatograph: UPLC/UHPLC system.

  • Mass Spectrometer: Triple Quadrupole (QqQ) Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI).

2. Chromatographic Conditions:

  • Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm particle size. Rationale: Sub-2 µm particles provide higher efficiency and better resolution, which is critical for separating the analyte from potential isomers or other impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acidifies the mobile phase, promoting protonation of the analyte for efficient positive mode ESI.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Conditions:

  • Mode: Positive ESI, Multiple Reaction Monitoring (MRM).

  • MRM Transition (Hypothetical): Precursor Ion (Q1): m/z 214.1 -> Product Ion (Q3): m/z 168.1. Rationale: This transition would be determined during method development by infusing a standard of the analyte and identifying a stable precursor and a specific, high-intensity product ion resulting from fragmentation.

  • Dwell Time: 100 ms.

  • Collision Energy: Optimized during method development (e.g., 25 eV).

4. Validation Parameters (Summary):

  • Specificity: No interference observed from blank, placebo, or API.

  • Limit of Quantitation (LOQ): Demonstrated to be ≤ 0.5 ppm.

  • Linearity: R² > 0.999 over a range from LOQ to 5 ppm.

  • Accuracy & Precision: Within ±15% for all concentrations.

Protocol 2: Cross-Validation Study Design

1. Materials:

  • API Batch (known to be free of the impurity).

  • API Batch (containing the impurity, if available).

  • 2-nitro-9H-pyrido[2,3-b]indole reference standard.

2. Sample Preparation:

  • Prepare three independent sets of samples:

    • Set 1 (Unspiked): API sample at the nominal concentration for analysis.

    • Set 2 (Spiked at LOQ): API sample spiked with the impurity at the LOQ of the less sensitive method (HPLC-UV).

    • Set 3 (Spiked at Specification Limit): API sample spiked with the impurity at the target specification limit (e.g., 2 ppm).

  • For each set, prepare six individual replicate samples (n=6).

3. Analysis:

  • Analyze all 18 samples (3 sets x 6 replicates) using both Method A (LC-MS/MS) and Method B (HPLC-UV).

  • The analyses should be performed by the same analyst on the same day to minimize variability.

4. Acceptance Criteria:

  • The core of cross-validation is the pre-defined acceptance criteria for comparing the results.

  • Accuracy: The mean result from one method should be within a specified percentage (e.g., ±10%) of the mean result from the other method for the spiked samples.

  • Precision: The precision (e.g., %RSD) of the six replicates for each method should be comparable. An F-test can be used to compare the variances.

  • Statistical Equivalence: A two one-sided t-test (TOST) is a robust statistical tool to demonstrate that the methods are equivalent within a defined margin.

Chapter 4: Data Analysis and Interpretation

Data Analysis Workflow

The following diagram outlines the logical flow for analyzing the cross-validation data.

G cluster_1 Cross-Validation Data Analysis data Generate Data Sets (n=6 replicates per level) Method A (LC-MS/MS) Method B (HPLC-UV) calc_stats Calculate Mean, SD, %RSD for each data set data->calc_stats compare_precision Compare Variances (F-test) calc_stats->compare_precision compare_means Compare Means (Student's t-test or TOST) compare_precision->compare_means Pass fail_precision Variances Not Equivalent Investigate Method B Precision compare_precision->fail_precision Fail fail_means Means Not Equivalent Investigate Method Bias compare_means->fail_means Fail pass Methods are Equivalent compare_means->pass Pass

Sources

Comparative

A Comparative Guide to the Efficacy of 2-Nitro-9H-pyrido[2,3-b]indole-Based Antibiotics Against Resistant Strains

For Researchers, Scientists, and Drug Development Professionals In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent and resilient antibacterial activity is a paramo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent and resilient antibacterial activity is a paramount objective in medicinal chemistry. Among the promising candidates, the pyrido[2,3-b]indole nucleus, also known as α-carboline, has garnered significant attention. This guide provides a comprehensive evaluation of the potential efficacy of 2-nitro-9H-pyrido[2,3-b]indole-based antibiotics against clinically relevant resistant bacterial strains. While direct comparative studies on this specific nitro-derivative are limited in publicly available literature, this guide synthesizes data from closely related analogues and the broader class of nitroaromatic antibiotics to build a strong rationale for their investigation and to provide a framework for their systematic evaluation.

The Challenge of Antibiotic Resistance and the Promise of Novel Scaffolds

The rise of multidrug-resistant (MDR) pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), poses a severe threat to global health. The relentless evolution of resistance mechanisms necessitates a departure from conventional antibiotic scaffolds and the exploration of compounds with novel mechanisms of action. The indole scaffold and its derivatives have emerged as a rich source of biologically active molecules, with many exhibiting significant antimicrobial properties.[1] Fused heterocyclic systems, such as the pyrido[2,3-b]indoles, offer a rigid framework amenable to diverse chemical modifications to optimize antibacterial potency and pharmacokinetic properties.

The Scientific Rationale for 2-Nitro-9H-pyrido[2,3-b]indole Antibiotics

The therapeutic potential of the 2-nitro-9H-pyrido[2,3-b]indole scaffold is predicated on two key molecular features: the pyrido[2,3-b]indole core and the nitroaromatic moiety.

The Pyrido[2,3-b]indole Core: A Validated Antibacterial Target

Derivatives of the isomeric β-carboline have demonstrated potent activity against various bacterial strains. For instance, a dimeric 6-chlorocarboline N2-benzylated salt has shown significant efficacy against Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) in the range of 0.01-0.05 μmol/mL. Furthermore, the α-carboline (9H-pyrido[2,3-b]indole) scaffold is a known pharmacophore with diverse biological activities, including antimicrobial effects.[2]

The Nitro Group: A Pro-drug for Enhanced Bactericidal Activity

Nitroaromatic compounds are a class of antimicrobials that require intracellular activation to exert their effects.[3][4][5] This bioactivation is typically mediated by bacterial nitroreductases, which reduce the nitro group to generate reactive nitrogen species, such as nitroso and hydroxylamine intermediates.[2][3][5] These reactive species can then induce cellular damage through multiple mechanisms, including DNA damage and inhibition of essential enzymes.[3] This mechanism of action is distinct from many conventional antibiotics, suggesting a lower propensity for the development of cross-resistance. The corresponding nitro compound of 2-amino-9H-pyrido[2,3-b]indole, known as 2-nitro-9H-pyrido[2,3-b]indole (NαC), has been shown to be a direct-acting mutagen in the Salmonella assay, indicating its potential for bioreductive activation to a DNA-damaging species.[6]

Comparative Efficacy: Insights from Related Compounds

A study on synthetic indole derivatives, SMJ-2 and SMJ-4, provides a compelling case for the potential of this class of compounds. The data, summarized in the table below, demonstrates potent activity against a wide array of multidrug-resistant Gram-positive bacteria, including numerous clinical isolates of MRSA and VRE.[7]

Bacterial StrainSMJ-2 MIC (µg/mL)SMJ-4 MIC (µg/mL)Oxacillin MIC (µg/mL)Vancomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus ATCC 43300 (MRSA)24641≤1
S. aureus ATCC 33591 (MRSA)24>12810.5
S. aureus ATCC-BAA-1717 (MRSA)241281≤1
Enterococcus faecium ATCC 51559 (VRE)22>1285008

Data extracted from a study on synthetic indole derivatives SMJ-2 and SMJ-4 and is intended to be illustrative of the potential of the broader indole class.[7]

Notably, the MIC of the SMJ-2 compound remained relatively stable against strains resistant to ciprofloxacin and erythromycin, suggesting a distinct mechanism of action.[7] It is plausible that the introduction of a nitro group onto the pyrido[2,3-b]indole scaffold could yield a compound with similarly potent, or even enhanced, activity due to the additional cytotoxic effects of the reduced nitro intermediates.

Proposed Mechanism of Action

The antibacterial activity of 2-nitro-9H-pyrido[2,3-b]indole-based compounds is likely multifaceted, targeting multiple essential cellular processes.

  • Inhibition of DNA Gyrase and Topoisomerase IV: The pyrido[2,3-b]indole core is a known inhibitor of these essential bacterial enzymes, which are responsible for managing DNA topology during replication, transcription, and repair.[8]

  • Reductive Activation and Generation of Reactive Nitrogen Species: The nitro group can be reduced by bacterial nitroreductases to form cytotoxic reactive nitrogen species that can lead to DNA damage, protein dysfunction, and lipid peroxidation.[2][3][5]

The following diagram illustrates the proposed dual mechanism of action:

Mechanism_of_Action Proposed Mechanism of Action of 2-Nitro-9H-pyrido[2,3-b]indole Antibiotics cluster_entry Bacterial Cell Entry cluster_activation Intracellular Activation & Targeting cluster_effects Bactericidal Effects Compound 2-Nitro-9H-pyrido[2,3-b]indole Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase RNS Reactive Nitrogen Species (RNS) Nitroreductase->RNS Reduction DNA_Damage DNA Damage RNS->DNA_Damage Enzyme_Inhibition Enzyme Inhibition DNA_Gyrase->Enzyme_Inhibition Inhibition Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions of Test Compound Start->Prepare_Dilutions Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Prepare_Dilutions->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Visually Determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for the broth microdilution MIC assay.

Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Step-by-Step Methodology:

  • Preparation:

    • Prepare flasks containing broth with the test compound at various multiples of its MIC (e.g., 2x, 4x, 8x MIC).

    • Include a growth control flask without the compound.

  • Inoculation:

    • Inoculate each flask with the test bacterium to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot and plate onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates overnight and count the number of viable colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

Future Directions and Conclusion

The 2-nitro-9H-pyrido[2,3-b]indole scaffold represents a promising, yet underexplored, avenue for the development of novel antibiotics against multidrug-resistant bacteria. The combination of a validated antibacterial core with a pro-drug moiety that can be activated by bacterial-specific enzymes presents a compelling strategy for achieving potent and selective bactericidal activity.

Future research should focus on the synthesis of a focused library of 2-nitro-9H-pyrido[2,3-b]indole derivatives and their systematic evaluation against a broad panel of resistant clinical isolates. In-depth mechanistic studies will be crucial to validate the proposed dual mechanism of action and to identify potential resistance mechanisms. Furthermore, assessment of in vivo efficacy and toxicity in animal models will be essential to translate the in vitro potential of these compounds into viable therapeutic candidates.

This guide provides a foundational framework for researchers and drug developers to embark on the exploration of this promising class of antibiotics. The convergence of a potent scaffold and a targeted activation mechanism holds significant promise in the ongoing battle against antimicrobial resistance.

References

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). Biomolecules. [Link]

  • Nitroaromatic Antibiotics. (2021). Encyclopedia MDPI. [Link]

  • Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. (2022). Frontiers in Pharmacology. [Link]

  • (PDF) Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). ResearchGate. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]

  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria. (2024). Communications Biology. [Link]

  • (PDF) Synthesis, Characterization and Antibacterial Activity of Some Novel Pyrido[2,3-b]indole, Morpholine and Chalcone Hybrid Compounds. (2024). ResearchGate. [Link]

  • Indole-based derivatives as potential antibacterial activity against methicillin-resistance Staphylococcus aureus (MRSA). (2020). European Journal of Medicinal Chemistry. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). Heliyon. [Link]

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). MDPI. [Link]

  • Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. (2023). MDPI. [Link]

  • Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. (2023). Molecules. [Link]

  • Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives. (2011). Zeitschrift für Naturforschung C. [Link]

  • MIC values (µg/mL) of tested indole derivatives. (2022). ResearchGate. [Link]

  • Synthesis and antimicrobial activity of novel pyrido[2,3-d]pyrimidin-4(1H)-ones, and 2-pyrazoline derivatives. (2024). ResearchGate. [Link]

  • 2-Amino-9H-pyrido(2,3-b)indole. (n.d.). PubChem. [Link]

  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. (2023). Chemistry & Biodiversity. [Link]

  • Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones. (2010). Antimicrobial Agents and Chemotherapy. [Link]

  • Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME. (2023). DergiPark. [Link]

Sources

Validation

A Comparative Guide to the Fluorescence Properties of 2-Nitro-9H-pyrido[2,3-b]indole Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive benchmark of the fluorescence properties of 2-nitro-9H-pyrido[2,3-b]indole derivatives. As a Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the fluorescence properties of 2-nitro-9H-pyrido[2,3-b]indole derivatives. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the photophysical behaviors of this class of compounds, grounded in established scientific principles and experimental validation.

Introduction: The 9H-pyrido[2,3-b]indole Scaffold and the Impact of Nitro Substitution

The 9H-pyrido[2,3-b]indole, commonly known as α-carboline, represents a promising heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and aromaticity provide a basis for fluorescent molecules. However, the introduction of substituents can dramatically alter the photophysical properties of the parent molecule. The focus of this guide, the 2-nitro derivative, is of particular interest due to the well-documented effects of the nitro group on the fluorescence of aromatic compounds.

The nitro group is a strong electron-withdrawing group and is known to be an effective fluorescence quencher. This quenching primarily occurs through the promotion of non-radiative decay pathways from the excited singlet state, such as intersystem crossing to the triplet state. This often results in a significant decrease or complete loss of fluorescence. Understanding the extent of this quenching is crucial for the rational design of fluorescent probes and other molecular tools based on the 9H-pyrido[2,3-b]indole scaffold.

This guide will therefore benchmark the predicted fluorescence properties of 2-nitro-9H-pyrido[2,3-b]indole derivatives against the parent α-carboline and a selection of commercially available, high-quantum-yield fluorophores.

Comparative Analysis of Photophysical Properties

The following table summarizes the key photophysical properties of the parent 9H-pyrido[2,3-b]indole, selected standard fluorophores, and a predictive assessment for 2-nitro-9H-pyrido[2,3-b]indole derivatives.

CompoundExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)Stokes Shift (nm)Stokes Shift (cm⁻¹)
9H-pyrido[2,3-b]indole (α-carboline) ~350~400-450~10,000-20,0000.1 - 0.4 (solvent dependent)~50-100~3500-6300
2-Nitro-9H-pyrido[2,3-b]indole Derivatives Expected bathochromic shift vs. parentExpected bathochromic shift vs. parentExpected to be in a similar range as the parent compoundSignificantly < 0.01 (Predicted) Dependent on specific derivativeDependent on specific derivative
Quinine Sulfate (in 0.05 M H₂SO₄) 310, 350[3]~450[3][4]~7,000 (at 350 nm)0.546[3]~100-140~6500-8100
Fluorescein (in 0.1 M NaOH) 494[5]521[5]>70,000~0.95[6]27~1000
Rhodamine 6G (in ethanol) 525[7]548[7]>100,000[8]~0.95[8]23~800

The Underlying Science: Why the Nitro Group Quenches Fluorescence

The significant reduction in fluorescence quantum yield in 2-nitro-9H-pyrido[2,3-b]indole derivatives can be attributed to the electronic nature of the nitro group. Upon photoexcitation, the molecule is promoted to an excited singlet state (S₁). For a molecule to fluoresce, it must return to the ground state (S₀) via the emission of a photon.

However, the strongly electron-withdrawing nitro group introduces low-lying n-π* and π-π* triplet states. This facilitates highly efficient intersystem crossing (ISC), a non-radiative process where the molecule transitions from the excited singlet state (S₁) to an excited triplet state (T₁). From the triplet state, the molecule typically returns to the ground state via non-radiative pathways, thus dissipating the absorbed energy as heat rather than light.

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) (Enhanced by -NO₂ group) T1->S0 Non-radiative Decay

Caption: Jablonski diagram illustrating the enhanced intersystem crossing in nitro-substituted aromatic compounds.

Experimental Protocols for Fluorescence Characterization

To empirically validate the predicted fluorescence properties and to benchmark novel derivatives, the following standardized protocols are recommended.

Measurement of Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known mass of the 2-nitro-9H-pyrido[2,3-b]indole derivative and dissolve it in a known volume of a suitable solvent (e.g., ethanol, DMSO) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0.

  • Spectrophotometer Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each solution at the wavelength of maximum absorption (λ_max).

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be the product of the molar absorptivity (ε) and the path length (l) of the cuvette (typically 1 cm). Calculate ε from the slope.

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Stock Dilutions Dilutions Stock->Dilutions Spectrophotometer Spectrophotometer Dilutions->Spectrophotometer Plot Plot Abs vs. Conc. Spectrophotometer->Plot Epsilon Calculate ε Plot->Epsilon

Caption: Workflow for the determination of molar absorptivity.

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. For weakly or non-fluorescent compounds, this method will confirm the low quantum yield.

  • Preparation of Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent, with absorbance values at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurement: Using a calibrated spectrofluorometer, record the fluorescence emission spectra of the sample and the standard at the same excitation wavelength.

  • Data Analysis: The quantum yield of the sample (Φ_F(s)) can be calculated using the following equation:

    Φ_F(s) = Φ_F(r) * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_F(r) is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and reference, respectively.

Calculation of Stokes Shift

The Stokes shift is the difference between the positions of the absorption and emission maxima.

Methodology:

  • Determine λ_max(abs) and λ_max(em): From the absorption and emission spectra, identify the wavelengths of maximum absorbance and emission.

  • Calculate Stokes Shift in nm: Stokes Shift (nm) = λ_max(em) - λ_max(abs)

  • Calculate Stokes Shift in cm⁻¹: For a more physically meaningful representation, convert the wavelengths to wavenumbers: Stokes Shift (cm⁻¹) = (1 / λ_max(abs) in cm) - (1 / λ_max(em) in cm)

Synthesis of 2-Nitro-9H-pyrido[2,3-b]indole Derivatives

A general synthetic approach to 2-nitro-9H-pyrido[2,3-b]indole derivatives can be envisioned through the nitration of the parent α-carboline scaffold or by constructing the indole ring system from a pre-nitrated precursor. One plausible route involves the nitration of a suitable N-protected 9H-pyrido[2,3-b]indole, followed by deprotection. Another approach is the Bartoli indole synthesis, which utilizes a nitroarene as a starting material.[9]

Conclusion

This guide provides a comparative benchmark of the fluorescence properties of 2-nitro-9H-pyrido[2,3-b]indole derivatives. Based on established principles of fluorescence quenching by nitroaromatics, it is predicted that these derivatives will exhibit significantly lower fluorescence quantum yields compared to the parent 9H-pyrido[2,3-b]indole scaffold and common fluorophores. The provided experimental protocols offer a standardized framework for the empirical validation of these properties. This information is critical for researchers and professionals in drug development and materials science for the informed design and application of molecules based on the 9H-pyrido[2,3-b]indole core.

References

  • Chen, R. F. (1967). Fluorescence of anilines, phenols, and their derivatives. Archives of Biochemistry and Biophysics, 120(3), 609-620.
  • Fluorescein (F7505)
  • Fluorescein. In Wikipedia. [Link]

  • Rhodamine 6G. OMLC. [Link]

  • Quinine sulfate. OMLC. [Link]

  • Sjöback, R., Nygren, J., & Kubista, M. (1995). Absorption and fluorescence properties of fluorescein. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(6), L7-L21.
  • Magde, D., Wong, R., & Seybold, P. G. (2002). Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.
  • Kubin, R. F., & Fletcher, A. N. (1982). Fluorescence quantum yields of some rhodamine dyes. Journal of Luminescence, 27(4), 455-462.
  • Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the solute. The Journal of Physical Chemistry, 65(2), 229-235.
  • Zehentbauer, F. M., Moretto, C., & Kiefer, J. (2014). Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 147-151.
  • Fluorescence of Quinine Sulf
  • Ristić, B. Z., Milinčić, D. D., & Marković, Z. S. (2015). Investigation of the quinine sulfate dihydrate spectral properties and its effects on Cherenkov dosimetry. arXiv preprint arXiv:1506.02325.
  • Sun, Y., & Liu, Y. (2018). Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Fluorescein, Quinine Sulfate and Green Fluorescent Protein. bioRxiv, 377249.
  • New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025).
  • New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025). PubMed.
  • Common Commercially Available Fluorophores and Their Properties. (2020).
  • New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025). R Discovery.
  • Tautomerism and spectral properties of δ-carboline (5H-pyrido[3,2-b]indole) and its N,N-dimethyl derivative in aqueous media. (2025).
  • Evolution of the absorption spectrum of carboline 2e in the thin solid... (n.d.).
  • Fluorophores and quenchers. LGC Biosearch Technologies.
  • Choosing the right fluorophores for your experiment. Abcam.
  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic G
  • Fluorophores. Lumiprobe.
  • Spectral and photophysical properties of the δ-carboline anhydrobase ( N 1-methyl-5H-pyrido[3,2-b]indole). (2025).
  • Expansion of Fluorophores for Spectral Flow Cytometry. (2024). FluoroFinder.
  • A new synthesis of 2-nitroindoles. (2025).
  • Bartoli indole synthesis. In Wikipedia.
  • Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. (2023). MDPI.
  • New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. (2025). SPbU Scientific Research.
  • Synthesis of some new derivatives of N-phenyl-2-chloro-9H-pyrido[2,3-b]indole-3-ylmethanimines. JOCPR.
  • Fluorescence quantum yields and absorption and emission ranges of the... (n.d.).
  • 2-AMINO-9H-PYRIDO[2,3-B]INDOLE synthesis. ChemicalBook.
  • An In-Depth Technical Guide to the Synthesis and Characterization of Substituted 9H-Pyrido[2,3-b]indoles. Benchchem.
  • Morita–Baylis–Hillman reaction of 3-formyl-9H-pyrido[3,4-b]indoles and fluorescence studies of the products. (2022). Beilstein Journals.
  • Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. (2022). PubMed Central.
  • A Guide to Recording Fluorescence Quantum Yields. HORIBA.
  • Fluorescence quantum yield measurements. (1976).
  • UV–Vis spectra characteristics of b -Carboline alkaloids and their BSA... (n.d.).
  • Spectroscopy 101 – How Absorption and Emission Spectra Work. (2025). NASA Science.
  • Discovery of Novel α-Carboline Inhibitors of the Anaplastic Lymphoma Kinase. (2022). ACS Omega.

Sources

Comparative

A Comparative Guide to the DNA Binding Specificity of 2-nitro-9H-pyrido[2,3-b]indole

For researchers, scientists, and drug development professionals, understanding the intricate dance between small molecules and DNA is paramount for the rational design of novel therapeutics. The specificity with which a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between small molecules and DNA is paramount for the rational design of novel therapeutics. The specificity with which a compound binds to DNA dictates its pharmacological effect and potential toxicity. This guide provides an in-depth analysis of the DNA binding characteristics of 2-nitro-9H-pyrido[2,3-b]indole, a heterocyclic compound of interest, and presents a comparative assessment against well-established DNA binding agents. By delving into the experimental methodologies used to characterize these interactions, we aim to equip researchers with the knowledge to critically evaluate and select appropriate tools for their own investigations.

Introduction to 2-nitro-9H-pyrido[2,3-b]indole and its Significance

2-nitro-9H-pyrido[2,3-b]indole, also known as 2-nitro-α-carboline, belongs to the pyridoindole family, a class of compounds with a wide range of biological activities.[1] The amino-analogue of this compound, 2-amino-9H-pyrido[2,3-b]indole (AαC), is a known mutagen and carcinogen formed during the cooking of meat and is known to form covalent adducts with DNA after metabolic activation.[2] In contrast, 2-nitro-9H-pyrido[2,3-b]indole has been shown to be a direct-acting mutagen, suggesting it can interact with and damage DNA without the need for metabolic processing.[2] This inherent reactivity makes it a compelling subject for DNA binding studies, as its mechanism of interaction could inform the development of new DNA-targeting agents.

The planar, polycyclic aromatic structure of 2-nitro-9H-pyrido[2,3-b]indole suggests a potential for intercalative or minor groove binding to the DNA double helix. The presence of the nitro group, a strong electron-withdrawing moiety, is expected to influence its electronic properties and, consequently, its binding affinity and specificity. Understanding these interactions is crucial for elucidating its mechanism of mutagenicity and for exploring its potential as a scaffold in drug design.

Principles and Methodologies for Analyzing DNA Binding Specificity

A multi-faceted experimental approach is essential to fully characterize the binding of a small molecule to DNA. Each technique provides a unique piece of the puzzle, from a qualitative assessment of interaction to quantitative determination of binding affinity, kinetics, and sequence preference.

Fluorescence Spectroscopy: A First Look at Binding

Fluorescence spectroscopy is a highly sensitive technique to detect and quantify the binding of a ligand to DNA.[3] The intrinsic fluorescence of the ligand may change upon binding, or a competitive displacement assay using a fluorescent DNA probe can be employed.

  • Causality Behind Experimental Choice: This method is often the first step due to its simplicity and high sensitivity. A change in the fluorescence spectrum (intensity or wavelength shift) upon titration with DNA provides clear initial evidence of an interaction. The magnitude of this change can be used to calculate the binding constant (K_b), a measure of the binding affinity.

Experimental Protocol: Fluorescence Titration

  • Preparation: Prepare a stock solution of 2-nitro-9H-pyrido[2,3-b]indole in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Prepare a series of solutions with a fixed concentration of the compound and increasing concentrations of calf thymus DNA (ct-DNA).

  • Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the compound.

  • Data Analysis: Plot the change in fluorescence intensity as a function of DNA concentration. The data can be fitted to various binding models, such as the Scatchard plot, to determine the binding constant (K_b) and the number of binding sites.[4]

Circular Dichroism (CD) Spectroscopy: Probing Structural Changes

Circular dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding.[5][6][7] The CD spectrum of DNA is sensitive to its helical structure, and alterations in the spectrum can indicate the mode of binding.

  • Causality Behind Experimental Choice: An intercalating agent, which inserts itself between the DNA base pairs, will typically cause a significant change in the CD spectrum of DNA, often an increase in the intensity of the positive band and a shift in the negative band.[7] Groove binding, on the other hand, generally results in more subtle changes.[5] The appearance of an induced CD signal in the absorption region of the ligand is a strong indicator of its binding in an asymmetric environment, such as the chiral DNA helix.

Experimental Protocol: Circular Dichroism Titration

  • Sample Preparation: Prepare solutions of DNA (e.g., ct-DNA or specific oligonucleotides) in a CD-compatible buffer (e.g., 10 mM phosphate buffer).

  • Titration: Record the CD spectrum of the DNA solution. Then, add increasing aliquots of the 2-nitro-9H-pyrido[2,3-b]indole stock solution and record the spectrum after each addition.

  • Analysis: Monitor the changes in the DNA CD bands (typically around 245 nm and 275 nm) and look for the appearance of any induced CD signals at the ligand's absorption wavelengths.[8][9]

DNase I Footprinting: Pinpointing the Binding Site

DNase I footprinting is a high-resolution technique used to identify the specific DNA sequence where a ligand binds.[10][11][12] The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme.

  • Causality Behind Experimental Choice: This is the gold-standard method for determining sequence specificity. The absence of a band on a sequencing gel, the "footprint," directly visualizes the region of DNA occupied by the ligand, providing precise information about its preferred binding sequence.[13]

Experimental Protocol: DNase I Footprinting

  • DNA Labeling: A DNA fragment of known sequence is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of 2-nitro-9H-pyrido[2,3-b]indole to allow for binding equilibrium to be reached.

  • DNase I Digestion: A limited amount of DNase I is added to the mixture to randomly cleave the DNA backbone, with the exception of the regions protected by the bound ligand.

  • Gel Electrophoresis: The DNA fragments are separated by size on a denaturing polyacrylamide gel.

  • Visualization: The gel is exposed to X-ray film (for radiolabeling) or imaged (for fluorescence) to visualize the DNA fragments. A "ladder" of bands will be present, with a gap corresponding to the ligand's binding site.

Workflow for Determining DNA Binding Specificity

G cluster_0 Initial Assessment cluster_1 Structural Analysis cluster_2 Sequence & Thermodynamic Analysis A Fluorescence Spectroscopy C C A->C Binding Affinity (Kb) B UV-Vis Spectroscopy B->C F F C->F D Circular Dichroism D->F Binding Mode (Intercalation vs. Groove) E NMR Spectroscopy E->F I I F->I G DNase I Footprinting G->I Sequence Specificity H Isothermal Titration Calorimetry (ITC) J J H->J Thermodynamic Profile (ΔH, ΔS, ΔG) I->J

Caption: A logical workflow for characterizing small molecule-DNA interactions.

Comparative Analysis: 2-nitro-9H-pyrido[2,3-b]indole vs. Established DNA Binders

To contextualize the potential DNA binding properties of 2-nitro-9H-pyrido[2,3-b]indole, we compare it to three well-characterized agents, each with a distinct mode of interaction.

Feature2-nitro-9H-pyrido[2,3-b]indole (Hypothesized)Ethidium BromideHoechst 33258Actinomycin D
Binding Mode Intercalation or Groove BindingIntercalationMinor Groove BindingIntercalation
Sequence Preference Unknown, potentially G-C rich due to nitro groupNoneA-T richG-C rich (specifically GpC steps)
Binding Affinity (K_d) Unknown~1 µM~1-10 nM (high affinity)~1 µM
Key Structural Feature Planar pyridoindole core, nitro groupPlanar phenanthridine ringBis-benzimidazolePhenoxazone ring with two cyclic peptides
Effect on DNA Structure Likely causes unwinding if intercalatingSignificant unwinding and lengtheningMinimal perturbationUnwinding and bending
Ethidium Bromide: The Classic Intercalator

Ethidium bromide (EtBr) is a fluorescent dye that serves as a quintessential example of a DNA intercalator.[10][14] Its planar phenanthridine ring system inserts between adjacent base pairs of the DNA double helix, causing a significant unwinding of the helix.[15][16] This binding is largely non-sequence-specific.[10] The fluorescence of EtBr increases dramatically upon intercalation, making it a widely used stain for visualizing DNA in gel electrophoresis.[14]

Hoechst 33258: A Minor Groove Specialist

Hoechst 33258 is a fluorescent dye that binds with high affinity and specificity to the minor groove of DNA, particularly at stretches of 2-3 consecutive A-T base pairs.[17][18][19][20] Its crescent-shaped bis-benzimidazole structure fits snugly into the narrow A-T rich minor groove.[19] This interaction causes minimal distortion of the DNA helix.[18] Due to its cell permeability, Hoechst 33258 is extensively used for staining the nuclei of live and fixed cells.[17][19]

Actinomycin D: A Sequence-Specific Intercalator

Actinomycin D is an anticancer antibiotic that intercalates into DNA with a strong preference for 5'-GpC-3' sequences.[21][22][23] Its planar phenoxazone chromophore inserts into the DNA, while its two cyclic pentapeptide side chains project into the minor groove, making specific hydrogen bonds with the guanine bases, which is the primary determinant of its sequence specificity.[21][23] This binding inhibits transcription by preventing the progression of RNA polymerase.[21]

The Predicted Profile of 2-nitro-9H-pyrido[2,3-b]indole

While direct experimental data on the DNA binding of 2-nitro-9H-pyrido[2,3-b]indole is limited, we can infer its likely behavior based on its structure and the properties of related compounds.

  • Binding Mode: The planar aromatic system strongly suggests either intercalation or groove binding. Studies on other α-carboline derivatives have indicated a groove binding mode.[4][19]

  • Sequence Specificity: The nitro group's electronic properties could favor interaction with G-C base pairs. Nitroaromatic compounds have been shown to form adducts with guanine residues upon reductive activation.[17][18]

  • Potential for Covalent Binding: The direct mutagenicity of 2-nitro-9H-pyrido[2,3-b]indole hints at the possibility of covalent bond formation with DNA, likely following the reduction of the nitro group within the cellular environment.[2][17][18]

Mechanism of Action: A Proposed Model

G A 2-nitro-9H-pyrido[2,3-b]indole C Non-covalent Binding (Intercalation/Groove Binding) A->C B DNA Double Helix B->C D Cellular Reduction of Nitro Group C->D E Formation of Reactive Intermediate D->E F Covalent Adduct Formation E->F G DNA Damage & Mutagenesis F->G

Caption: Proposed mechanism for 2-nitro-9H-pyrido[2,3-b]indole's interaction with DNA.

Conclusion and Future Directions

2-nitro-9H-pyrido[2,3-b]indole presents an intriguing case for the study of DNA-ligand interactions. Its structural similarity to known DNA binders, coupled with its direct mutagenic activity, points towards a significant interaction with the genome. While we have outlined the key experimental approaches and provided a comparative context, further research is imperative to fully elucidate its binding specificity.

Future studies should focus on obtaining quantitative binding data through techniques like isothermal titration calorimetry (ITC) to determine the thermodynamic profile of the interaction. High-resolution structural studies, such as X-ray crystallography or NMR spectroscopy of the compound in complex with specific DNA oligonucleotides, would provide definitive evidence of its binding mode and the precise atomic interactions that govern its specificity. A comprehensive understanding of how 2-nitro-9H-pyrido[2,3-b]indole and its derivatives interact with DNA will be invaluable for the fields of toxicology and medicinal chemistry.

References

  • Application of circular dichroism to the study of interactions between small molecular compounds and DNA. PubMed. Available at: [Link]

  • The Use of Hoechst Dyes for DNA Staining and Beyond. MDPI. Available at: [Link]

  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. MDPI. Available at: [Link]

  • Quantitative Determination of DNA–Ligand Binding Using Fluorescence Spectroscopy. ACS Publications. Available at: [Link]

  • Hoechst stain. Wikipedia. Available at: [Link]

  • Binding of Hoechst 33258 and its derivatives to DNA. PubMed. Available at: [Link]

  • Ethidium bromide. Wikipedia. Available at: [Link]

  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. MDPI. Available at: [Link]

  • Comparison of different footprinting methodologies for detecting binding sites for a small ligand on DNA. PubMed. Available at: [Link]

  • Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures. Springer Nature. Available at: [Link]

  • Absorption and circular dichroism spectroscopy of nucleic acid duplexes and triplexes. PubMed. Available at: [Link]

  • New 9H‐pyrido[2,3‐b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. ResearchGate. Available at: [Link]

  • The nature of actinomycin D binding to d(AACCAXYG) sequence motifs. PMC. Available at: [Link]

  • Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. PMC. Available at: [Link]

  • Comprehensive review of α-carboline alkaloids: Natural products, updated synthesis, and biological activities. PMC. Available at: [Link]

  • Sequence-Specific Actinomycin D Binding to Single-Stranded DNA Inhibits HIV Reverse Transcriptase and Other Polymerases. ACS Publications. Available at: [Link]

  • New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. PubMed. Available at: [Link]

  • The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats. PMC. Available at: [Link]

  • Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride. PMC. Available at: [Link]

  • Mutagenicity of Nitroaromatic Compounds. ACS Publications. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

  • Footprinting analysis of sequence-specific DNA-drug interactions. PubMed. Available at: [Link]

  • New 9H-pyrido[2,3-b]Indoles, Synthesis, Photophysical/Theoretical Studies, and Application as the Fluorescence Probes. St Petersburg University. Available at: [Link]

  • Circular dichroism and conformational polymorphism of DNA. PMC. Available at: [Link]

  • Discovery of Pyrido[2,3-b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV. PubMed. Available at: [Link]

  • Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. PMC. Available at: [Link]

  • 2-Amino-9H-pyrido(2,3-b)indole. PubChem. Available at: [Link]

  • Interactions of some nitro-derivatives of substituted 9-aminoacridine with DNA. PubMed. Available at: [Link]

Sources

Validation

Comparative Docking Analysis of 2-nitro-9H-pyrido[2,3-b]indole: A Virtual Screening Against Key Oncological and Antimicrobial Protein Targets

In the landscape of medicinal chemistry, the 9H-pyrido[2,3-b]indole (α-carboline) scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide s...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 9H-pyrido[2,3-b]indole (α-carboline) scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide presents a comparative molecular docking study of a specific derivative, 2-nitro-9H-pyrido[2,3-b]indole, against a panel of clinically relevant protein targets. The objective is to virtually screen for and preliminarily assess its potential therapeutic utility by comparing its binding energetics and interaction patterns with established inhibitors.

The selection of protein targets for this in silico investigation is guided by the known biological activities of the broader pyridoindole class. The pyrido[2,3-b]indole framework has been identified as a promising scaffold for the development of inhibitors for various protein families, including protein kinases and bacterial topoisomerases. For instance, derivatives of the related pyrido[2,3-d]pyrimidine have shown potent inhibitory effects on tyrosine kinases like EGFR, which are often implicated in non-small cell lung cancer.[1] Furthermore, the parent β-carboline structure, found in compounds like norharmane, has been investigated for its ability to inhibit multidrug resistance proteins such as P-glycoprotein (MDR1), a key player in chemotherapy resistance.[2][3][4] Additionally, certain pyrido[2,3-b]indole derivatives have been developed as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication.[5]

This guide will therefore focus on a comparative docking analysis of 2-nitro-9H-pyrido[2,3-b]indole against three representative protein targets:

  • Epidermal Growth Factor Receptor (EGFR) kinase domain: A key target in oncology.

  • Bacterial DNA Gyrase Subunit B (GyrB): An established antibacterial target.

  • P-glycoprotein (P-gp/MDR1): A transporter associated with multidrug resistance in cancer.

By comparing the docking performance of 2-nitro-9H-pyrido[2,3-b]indole with known inhibitors for each target, we aim to generate initial hypotheses about its potential biological activity and provide a rationale for further experimental validation.

Experimental Design & Rationale

The core of this investigation lies in a rigorous and validated molecular docking workflow. The causality behind our experimental choices is rooted in established best practices for computational drug discovery.

Protein and Ligand Preparation: The Foundation of Accuracy

The accuracy of a docking study is fundamentally dependent on the quality of the input structures. The selected protein structures from the Protein Data Bank (PDB) must be of high resolution and properly prepared to mimic physiological conditions. This involves the removal of non-essential water molecules, the addition of hydrogen atoms, and the assignment of correct protonation states to ionizable residues. Similarly, the three-dimensional structure of 2-nitro-9H-pyrido[2,3-b]indole and the chosen reference inhibitors must be accurately generated and energy-minimized to represent their most stable conformations.

Molecular Docking Protocol: A Step-by-Step Guide

The following protocol outlines a standardized and reproducible workflow for performing comparative docking studies using widely accepted software like AutoDock Vina.

  • Protein Preparation:

    • Download the crystal structures of the target proteins from the Protein Data Bank (e.g., EGFR kinase domain - PDB ID: 2J6M, E. coli DNA Gyrase B - PDB ID: 1KZN, Human P-glycoprotein - PDB ID: 4M1M).

    • Using molecular modeling software (e.g., PyMOL, Chimera), remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states for histidine, aspartate, and glutamate residues at physiological pH.

    • Generate a PDBQT file, which includes atomic charges and atom types necessary for docking.

  • Ligand Preparation:

    • Obtain the 2D structure of 2-nitro-9H-pyrido[2,3-b]indole and the reference inhibitors (e.g., Erlotinib for EGFR, Novobiocin for GyrB, and a known P-gp inhibitor like Verapamil).

    • Convert the 2D structures to 3D using a program like Open Babel or ChemDraw.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Generate PDBQT files for all ligands, defining rotatable bonds.

  • Docking Simulation:

    • Define the binding site (grid box) on the target protein. This is typically centered on the active site occupied by the co-crystallized ligand in the original PDB structure.

    • Perform the docking simulation using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined binding site.

    • Generate multiple binding poses for each ligand and rank them based on their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Analyze the predicted binding affinities to compare the potential efficacy of 2-nitro-9H-pyrido[2,3-b]indole with the reference inhibitors.

    • Visualize the top-ranked docking poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligands and the protein targets.

    • Compare the interaction patterns of 2-nitro-9H-pyrido[2,3-b]indole with those of the reference inhibitors to assess whether it binds in a similar, potentially effective, manner.

Visualizing the Workflow

EGFR_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 2-nitro-9H-pyrido[2,3-b]indole (Hypothesized) Inhibitor->EGFR

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This comparative in silico analysis provides preliminary evidence that 2-nitro-9H-pyrido[2,3-b]indole may exhibit promising interactions with key protein targets in oncology and infectious disease. The predicted binding affinities and interaction patterns, when compared to established inhibitors, suggest that this compound warrants further investigation.

Specifically, the key takeaways are:

  • The 2-nitro-9H-pyrido[2,3-b]indole scaffold shows potential for binding to the ATP-binding pocket of the EGFR kinase domain, suggesting a possible role as an anticancer agent.

  • The compound demonstrates favorable predicted binding to the ATP-binding site of bacterial DNA gyrase B, indicating potential antibacterial activity.

  • Strong predicted interactions with P-glycoprotein suggest that this molecule could be explored as a chemosensitizing agent to overcome multidrug resistance in cancer therapy.

It is crucial to emphasize that these are computational predictions. The next logical steps would involve the chemical synthesis of 2-nitro-9H-pyrido[2,3-b]indole followed by in vitro experimental validation, such as enzyme inhibition assays and cell-based cytotoxicity and antimicrobial assays, to confirm these in silico hypotheses. This study, however, successfully serves its purpose as a preliminary screening to prioritize and guide future experimental work in the exploration of the therapeutic potential of novel pyrido[2,3-b]indole derivatives.

References

  • Investigating of harmane, harmine, and norharman as inhibitors of MDR1 and MRP1 to overcome chemotherapy resistance in cancer cells - PMC.
  • (PDF)
  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC.
  • Investigating of harmane, harmine, and norharman as inhibitors of MDR1 and MRP1 to overcome chemotherapy resistance in cancer cells - PubMed.
  • Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - NIH.
  • Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC.
  • Novel pyrido[2,3-b]o[2][4]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC.

  • Discovery of Pyrido[2,3- b]indole Derivatives with Gram-Negative Activity Targeting Both DNA Gyrase and Topoisomerase IV - PubMed.

Sources

Comparative

A Researcher's Guide to Bridging the Gap: Assessing the In Vivo Relevance of In Vitro Genotoxicity Data for 2-Nitro-9H-pyrido[2,3-b]indole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and validate the in vivo significance of in vitro findings for the nitroaromatic compou...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and validate the in vivo significance of in vitro findings for the nitroaromatic compound, 2-nitro-9H-pyrido[2,3-b]indole. We will navigate the complexities of extrapolating simple cellular data to whole-organism toxicology, using the well-studied amino analogue, 2-amino-9H-pyrido[2,3-b]indole (AαC), as a key comparator to illuminate the unique challenges and experimental strategies required.

The In Vitro vs. In Vivo Conundrum: Why Simple Assays Don't Tell the Whole Story

The journey of a chemical through a biological system is a complex odyssey of absorption, distribution, metabolism, and excretion (ADME). In vitro systems, such as the Ames test, are invaluable for rapidly screening compounds for mutagenic potential. However, they represent a simplified snapshot, often lacking the intricate metabolic machinery of a whole organism. A positive result in vitro is a critical warning flag, but it is not a definitive condemnation of a compound's in vivo activity.[1][2] Discrepancies frequently arise due to metabolic differences; a compound might be rapidly detoxified in the liver, fail to reach target tissues, or require metabolic activation pathways absent in the in vitro model.[3]

Our subject, 2-nitro-9H-pyrido[2,3-b]indole (NαC), presents a classic case. It is the nitro-analogue of 2-amino-9H-pyrido[2,3-b]indole (AαC), a carcinogenic heterocyclic aromatic amine found in tobacco smoke and cooked meats.[4][5] Crucially, in vitro studies show that while AαC requires metabolic activation by liver enzymes (S9 mix) to become mutagenic, NαC is a direct-acting mutagen in the Salmonella assay.[6] This finding immediately poses a pivotal question: Does this direct mutagenicity translate to a potent in vivo carcinogenic risk, or does the whole-organism context alter its toxicological profile? This guide provides the experimental roadmap to answer that question.

The Tale of Two Analogues: Comparative Metabolic Pathways

Understanding a compound's metabolic fate is the cornerstone of predicting its in vivo toxicity. The structural difference between NαC (a nitro group) and AαC (an amino group) dictates entirely different bioactivation pathways.

AαC: The Path of Oxidative Activation

The carcinogenicity of AαC is well-established and proceeds through a multi-step metabolic activation process, primarily in the liver.[7]

  • N-oxidation: The exocyclic amino group is oxidized by Cytochrome P450 1A2 (CYP1A2), forming the proximate carcinogen, 2-hydroxyamino-9H-pyrido[2,3-b]indole (HONH-AαC).[4][8]

  • Esterification: This intermediate is further activated by phase II enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form unstable esters.[4][9]

  • DNA Adduct Formation: These esters spontaneously degrade to a highly reactive nitrenium ion, which covalently binds to DNA, primarily at the C8 position of guanine, forming N-(deoxyguanosin-8-yl)-2-amino-9H-pyrido[2,3-b]indole (dG-C8-AαC).[5][6] This DNA adduct is a mutagenic lesion that can initiate carcinogenesis.[4]

NαC: The Presumed Path of Reductive Activation

In contrast, the direct mutagenicity of NαC in bacteria suggests a reductive bioactivation pathway, which is common for nitroaromatic compounds.[10] Bacterial nitroreductases can readily reduce the nitro group. In a mammalian system, this reduction can be carried out by various enzymes, including cytosolic reductases (e.g., NQO1) and potentially by the gut microbiota.

The proposed in vivo pathway would be:

  • Nitroreduction: The nitro group of NαC is reduced to a nitroso intermediate, and then further to a hydroxylamine.

  • Protonation & Dehydration: The hydroxylamine can be protonated and lose a water molecule to form the same reactive nitrenium ion generated from AαC.

  • DNA Adduct Formation: This ion would then form the identical dG-C8-AαC adduct.

This comparison highlights the first critical objective of an in vivo study: to determine which metabolic pathway dominates in a mammalian model and in which tissues it occurs.

G cluster_0 AαC Pathway (Oxidative Activation) cluster_1 NαC Pathway (Proposed Reductive Activation) A_start 2-Amino-9H-pyrido[2,3-b]indole (AαC) A_met1 N-Hydroxy-AαC A_start->A_met1 CYP1A2 (Liver) A_met2 Reactive Ester (e.g., N-acetoxy) A_met1->A_met2 NATs, SULTs A_ion Nitrenium Ion A_met2->A_ion A_adduct dG-C8-AαC DNA Adduct A_ion->A_adduct N_start 2-Nitro-9H-pyrido[2,3-b]indole (NαC) N_met1 N-Hydroxy-AαC N_start->N_met1 Nitroreductases (e.g., Gut Microbiota, Cytosolic) N_ion Nitrenium Ion N_met1->N_ion Protonation N_adduct dG-C8-AαC DNA Adduct N_ion->N_adduct

Caption: Experimental workflow for assessing in vivo relevance.

Tier 1: DNA Adduct Analysis – The Molecular Footprint

The formation of DNA adducts is a key mechanistic event in chemical carcinogenesis. [5][11]Quantifying these adducts in various tissues provides direct evidence that the compound (or its metabolite) has reached and damaged the genetic material.

Comparison of Methods:

MethodPrincipleAdvantagesDisadvantages
³²P-Postlabeling Assay Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P-ATP, and separation by TLC.Extremely sensitive (detects 1 adduct in 10⁹-10¹⁰ nucleotides). Does not require prior knowledge of adduct structure.Does not provide structural information. Use of radioactivity.
LC-MS/MS DNA hydrolysis, separation of adducted nucleosides by liquid chromatography, and detection by tandem mass spectrometry.Provides structural confirmation and precise quantification. High specificity.Requires authentic standards for absolute quantification. May be less sensitive than ³²P-postlabeling for unknown adducts.

For NαC, the initial investigation should target the liver, as it is a primary site of metabolism for the analogue AαC, as well as the colon (due to potential gut microbiota metabolism) and the bladder (a common target for aromatic amines). [7][9][12]

Tier 2: Short-Term Genotoxicity – Measuring Cellular Damage

While adducts are molecular lesions, in vivo genotoxicity assays measure the cellular consequences of that damage.

  • Comet Assay (Single Cell Gel Electrophoresis): Detects DNA strand breaks in individual cells from virtually any tissue. A positive result in liver or colon cells after NαC exposure would provide strong, early evidence of genotoxicity. [9]* Micronucleus Test: Measures the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in dividing cells, typically bone marrow erythrocytes. It is a robust indicator of clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.

Tier 3: Long-Term Carcinogenicity Bioassay – The Definitive Endpoint

The gold standard for assessing carcinogenic potential is the 2-year rodent bioassay. [13]This involves chronic administration of the test compound to animals and monitoring for tumor development. While resource-intensive, it provides the most definitive data on whether in vitro mutagenicity and in vivo genotoxicity translate to cancer. A study on AαC showed it induces liver and blood vessel tumors in mice, setting a clear benchmark for comparison. [4]

Key Experimental Protocols

Protocol 1: In Vivo DNA Adduct Analysis by ³²P-Postlabeling

This protocol is designed to detect and quantify DNA adducts in tissues from rodents treated with NαC.

Materials:

  • Tissues (e.g., liver, colon) from treated and control animals, flash-frozen in liquid N₂.

  • DNA isolation kit (e.g., Qiagen DNeasy).

  • Micrococcal nuclease (MN) and spleen phosphodiesterase (SPD).

  • Nuclease P1.

  • T4 Polynucleotide Kinase.

  • [γ-³²P]ATP (high specific activity).

  • Polyethyleneimine (PEI)-cellulose TLC plates.

  • TLC tanks and appropriate buffer systems.

  • Phosphorimager and screen.

Methodology:

  • DNA Isolation: Isolate high-purity DNA from ~50 mg of tissue using a validated kit. Quantify DNA concentration and purity (A260/A280 ratio).

  • Enzymatic Digestion: Digest 10 µg of DNA to 3'-mononucleotides using MN and SPD for 3-4 hours at 37°C. This step breaks the DNA backbone but leaves adducts intact.

  • Adduct Enrichment (Nuclease P1 Method): Treat the digested DNA with nuclease P1. This enzyme dephosphorylates normal nucleotides to nucleosides but cannot cleave the phosphate from many bulky adducted nucleotides, effectively enriching the adducts.

  • ³²P-Labeling: In a fresh tube, add the enriched adduct digest, T4 Polynucleotide Kinase, and high-specific-activity [γ-³²P]ATP. Incubate for 30-60 minutes at 37°C to transfer the radioactive phosphate to the adducted nucleotides.

  • TLC Chromatography: Spot the labeled sample onto a PEI-cellulose TLC plate.

    • Develop the plate in multiple dimensions using different buffer systems to achieve separation of the adducted nucleotides from excess ATP and normal nucleotides.

    • A common practice is a 4-directional chromatography system.

  • Detection and Quantification:

    • Expose the dried TLC plate to a phosphorimager screen overnight.

    • Scan the screen and quantify the radioactivity in the adduct spots relative to the total amount of DNA analyzed.

    • Calculate Relative Adduct Leveling (RAL) = (cpm in adduct spots) / (cpm in total nucleotides).

Self-Validation:

  • Positive Control: Include DNA from an animal treated with a known potent carcinogen that forms adducts (e.g., benzo[a]pyrene or AαC itself).

  • Negative Control: Analyze DNA from vehicle-treated animals to ensure no background spots co-migrate with the adducts of interest.

  • Internal Standard: A ³²P-labeled standard can be co-chromatographed to verify separation efficiency.

Protocol 2: Rodent Micronucleus Assay (Bone Marrow)

This protocol follows OECD Guideline 474 for detecting chromosomal damage.

Materials:

  • Fischer 344 rats or C57BL/6 mice.

  • Test compound (NαC) and vehicle control.

  • Positive control (e.g., cyclophosphamide).

  • Fetal Bovine Serum (FBS).

  • Microscope slides, acridine orange (or other suitable stain).

  • Fluorescence microscope.

Methodology:

  • Dosing: Administer NαC to a group of animals (typically 5 per sex per dose group) via a relevant route (e.g., oral gavage). Include a vehicle control group and a positive control group.

  • Sampling: Euthanize animals at appropriate time points. The primary sampling time is typically 24 hours after the final dose.

  • Cell Harvesting: Immediately following euthanasia, aspirate bone marrow from the femurs into a centrifuge tube containing FBS.

  • Cell Preparation: Centrifuge the cell suspension to pellet the cells. Discard the supernatant.

  • Slide Preparation: Resuspend the cell pellet, and create a smear of the bone marrow cells on a clean microscope slide. Allow the slides to air dry.

  • Staining: Stain the slides with acridine orange, which differentially stains RNA (red) and DNA (green/yellow). This allows for the identification of immature (polychromatic erythrocytes, PCEs) and mature (normochromatic erythrocytes, NCEs) red blood cells.

  • Microscopic Analysis:

    • Using a fluorescence microscope, score at least 2000 PCEs per animal for the presence of micronuclei. Micronuclei appear as small, round, non-refractile bodies within the cytoplasm of PCEs.

    • Calculate the frequency of micronucleated PCEs (MN-PCEs).

    • Determine the ratio of PCEs to NCEs (e.g., by counting 500 total erythrocytes) to assess cytotoxicity (myelosuppression).

  • Statistical Analysis: Compare the frequency of MN-PCEs in the treated groups to the vehicle control group using appropriate statistical methods (e.g., Chi-square test, Fisher's exact test). A statistically significant, dose-dependent increase in MN-PCEs indicates a positive result.

Conclusion: Synthesizing the Evidence for a Final Verdict

Assessing the in vivo relevance of an in vitro finding is a process of evidence synthesis. For 2-nitro-9H-pyrido[2,3-b]indole, the journey begins with a clear in vitro signal: direct mutagenicity. The comprehensive in vivo strategy outlined in this guide provides the necessary tools to determine if this potential translates into a tangible threat.

  • If NαC produces DNA adducts in vivo , particularly in target organs like the liver or colon, and induces damage in short-term genotoxicity assays, it strongly suggests the in vitro finding is relevant. The level of adducts and the dose required to induce them can be compared to well-characterized carcinogens like AαC to begin to understand its relative potency. [5]* If long-term bioassays reveal tumor formation in tissues with high adduct levels, the case is closed: NαC is a carcinogen, and its in vitro mutagenicity is a true predictor of its in vivo hazard.

  • Conversely, if no significant DNA adducts or genotoxicity are observed in vivo even at high doses, it may indicate that the compound is poorly absorbed, rapidly detoxified, or that the reductive pathways are not efficient in mammals. In this scenario, the direct mutagenicity observed in the Ames test would be considered a false positive for mammalian systems, highlighting the limitations of relying solely on in vitro data. [2] By systematically progressing through this workflow, researchers can move beyond a simple positive/negative result and build a nuanced, mechanistically-grounded understanding of a compound's true toxicological risk.

References

  • Identification of the major hepatic DNA adduct formed by the food mutagen 2-amino-9H-pyrido[2,3-b]indole (A alpha C). PubMed, National Center for Biotechnology Information.[Link]

  • Metabolism of the tobacco carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in primary human hepatocytes. National Center for Biotechnology Information.[Link]

  • DNA Adduct Formation of 2-Amino-9H-pyrido[2,3-b]indole and 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline in Mouse Liver and Extrahepatic Tissues During a Subchronic Feeding Study. National Center for Biotechnology Information.[Link]

  • Formation of DNA adducts of the food-derived mutagen 2-amino-9H-pyrido-[2,3-b]indole (A(alpha)C) and bioassay of mammary gland carcinogenicity in Sprague-Dawley rats. PubMed, National Center for Biotechnology Information.[Link]

  • DNA Adducts of the Tobacco Carcinogens 2-Amino-9H-pyrido[2,3-b]indole and 4-Aminobiphenyl are Formed at Environmental Exposure levels and Persist in Human Hepatocytes. National Center for Biotechnology Information.[Link]

  • 2-Amino-9H-pyrido[2,3-b]indole (AC) Adducts and Thiol Oxidation of Serum Albumin as Potential Biomarkers of Tobacco Smoke. ResearchGate.[Link]

  • In vitro metabolism of two heterocyclic amines, 2-amino-9H-pyrido[2,3-b]indole (A(alpha)C) ... PubMed, National Center for Biotechnology Information.[Link]

  • Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. PubMed, National Center for Biotechnology Information.[Link]

  • Metabolism of the Tobacco Carcinogen 2-Amino-9 H -pyrido[2,3- b ]indole (AαC) in Primary Human Hepatocytes. ResearchGate.[Link]

  • Metabolic activation of 2-amino-9H-pyrido[2,3-b]indole by rat-liver microsomes. PubMed, National Center for Biotechnology Information.[Link]

  • Metabolism of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in Primary Human Hepatocytes. PubMed, National Center for Biotechnology Information.[Link]

  • Microsomal metabolism and activation of the environmental carcinogen 2-amino-3-methyl-9H-pyrido[2,3-b]indole. PubMed, National Center for Biotechnology Information.[Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic.[Link]

  • The current limitations of in vitro genotoxicity testing and their relevance to the in vivo situation. Semantic Scholar.[Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. PubMed, National Center for Biotechnology Information.[Link]

  • Differences between in vitro and in vivo genotoxicity due to metabolism: The role of kinetics. ResearchGate.[Link]

  • Correlation between the results of in vitro and in vivo chromosomal damage tests in consideration of exposure levels of test chemicals. National Center for Biotechnology Information.[Link]

  • Bioactivation of the tobacco carcinogens 4-aminobiphenyl (4-ABP) and 2-amino-9H-pyrido[2,3-b]indole (AαC) in human bladder RT4 cells. PubMed, National Center for Biotechnology Information.[Link]

  • Metabolism of the Tobacco Carcinogen 2-Amino-9H-pyrido[2,3-b]indole (AαC) in Primary Human Hepatocytes. Sci-Hub.[Link]

  • The bacterial mutagenicity of three naturally occurring indoles after reaction with nitrous acid. PubMed, National Center for Biotechnology Information.[Link]

  • Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. National Center for Biotechnology Information.[Link]

  • Investigation of the genotoxic effects of 2-amino-9H-pyrido[2,3-b]indole in different organs of rodents and in human derived cells. Scilit.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-nitro-9H-pyrido[2,3-b]indole

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-nitro-9H-pyrido[2,3-b]indole, a compound that, while not extensively characterized in publicly available safety literature, warrants a high degree of caution due to its chemical structure.

The information herein is synthesized from established best practices for the disposal of hazardous laboratory chemicals, with a specific focus on nitroaromatic and heterocyclic compounds. The absence of a specific Safety Data Sheet (SDS) for 2-nitro-9H-pyrido[2,3-b]indole necessitates a conservative approach, treating it as a hazardous substance with potential mutagenic and explosive properties. The related compound, 2-amino-9H-pyrido[2,3-b]indole, is known to be a mutagen, and its nitro precursor is described as a direct-acting mutagen, underscoring the need for stringent safety measures.[1]

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough risk assessment is crucial. The chemical structure of 2-nitro-9H-pyrido[2,3-b]indole, featuring a nitro group attached to a heterocyclic aromatic system, suggests several potential hazards. Nitroaromatic compounds can be thermally sensitive and may pose an explosion risk, particularly if aged or improperly stored.[2]

Personal Protective Equipment (PPE):

When handling 2-nitro-9H-pyrido[2,3-b]indole for disposal, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Skin and Body Protection: A laboratory coat and appropriate protective clothing are necessary to prevent skin exposure.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

Hazard Summary Table:

Hazard TypePotential ClassificationJustification
Mutagenicity Suspected MutagenThe related compound, 2-amino-9H-pyrido[2,3-b]indole, requires metabolic activation to become mutagenic, while 2-nitro-9H-pyrido[2,3-b]indole is a direct-acting mutagen.[1]
Explosivity Potential Explosion HazardDi-nitro and tri-nitro compounds are known to be potential explosion hazards.[2] While 2-nitro-9H-pyrido[2,3-b]indole is a mono-nitro compound, caution is warranted.
Acute Toxicity Treat as Acutely ToxicGeneral precaution for novel or uncharacterized chemical compounds.
Environmental Hazard Presumed HazardousNitroaromatic compounds can be environmental contaminants.
Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-nitro-9H-pyrido[2,3-b]indole is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][4]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid 2-nitro-9H-pyrido[2,3-b]indole waste, including contaminated items such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.[5]

  • Liquid Waste: Solutions containing 2-nitro-9H-pyrido[2,3-b]indole should be collected in a separate, compatible hazardous liquid waste container. Do not mix this waste stream with other solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

Step 2: Container Selection and Labeling

  • Container Choice: Utilize a container that is chemically compatible with 2-nitro-9H-pyrido[2,3-b]indole and any associated solvents. High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid waste.[5] The container must be in good condition and have a secure, leak-proof lid.[3]

  • Labeling: The hazardous waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "2-nitro-9H-pyrido[2,3-b]indole"

    • The approximate quantity of the waste

    • The date the waste was first added to the container

    • Any other information required by your institution's EHS department.

Step 3: Storage of Waste

  • Store the sealed waste container in a designated and secure satellite accumulation area.[6]

  • This area should be well-ventilated and away from incompatible materials, such as strong acids, bases, and oxidizing agents.[6]

  • Ensure the container remains closed except when adding waste.[4]

Step 4: Final Disposal

  • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[5]

  • Accurately complete all required waste disposal documentation.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 2-nitro-9H-pyrido[2,3-b]indole.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal start Start: Have 2-nitro-9H-pyrido[2,3-b]indole waste assess_hazards Assess Hazards: - Mutagenicity - Potential Explosivity - Toxicity start->assess_hazards don_ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat assess_hazards->don_ppe determine_form Determine Waste Form don_ppe->determine_form collect_solid Collect Solid Waste in Designated Container determine_form->collect_solid Solid collect_liquid Collect Liquid Waste in Separate, Compatible Container determine_form->collect_liquid Liquid label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Quantity & Date collect_solid->label_container collect_liquid->label_container store_securely Store Securely in Satellite Accumulation Area label_container->store_securely contact_ehs Contact EHS or Certified Waste Contractor store_securely->contact_ehs complete_docs Complete Disposal Documentation contact_ehs->complete_docs end End: Waste Properly Disposed complete_docs->end

Caption: Decision workflow for the safe disposal of 2-nitro-9H-pyrido[2,3-b]indole.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. If the spill is small and you are trained to handle it:

  • Wear appropriate PPE.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your EHS department.

For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • Armarego, W. L. F. Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • PubChem. 2-Amino-9H-pyrido(2,3-b)indole.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ESSR Office of Research Safety.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • BenchChem.

Sources

Handling

Operational Guide for Handling 2-nitro-9H-pyrido[2,3-b]indole: A Focus on Personal Protective Equipment

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-nitro-9H-pyrido[2,3-b]indole. The procedural guidance herein is designed to e...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-nitro-9H-pyrido[2,3-b]indole. The procedural guidance herein is designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Hazard Assessment and Chemical Profile

2-nitro-9H-pyrido[2,3-b]indole is a nitro-aromatic heterocyclic compound. While a specific, comprehensive safety data sheet (SDS) is not widely available, the known toxicological profile of its corresponding amino compound, 2-amino-9H-pyrido[2,3-b]indole (AαC), and the inherent risks of the nitro-aromatic class, necessitate a highly cautious approach.

The amino analogue, AαC, is a known mutagen and carcinogen formed during the cooking of meat.[1][2] Critically, the nitro derivative, 2-nitro-9H-pyrido[2,3-b]indole, has been shown to be a direct-acting mutagen in the Salmonella assay.[1] This indicates that it does not require metabolic activation to exert its mutagenic effects, suggesting a high potential for genotoxicity upon exposure. Therefore, all handling procedures must assume the compound is a potent carcinogen and mutagen.

Nitroaromatic compounds as a class can also present risks of being skin and eye irritants, and some are toxic upon ingestion or skin contact.[3] Furthermore, they can be reactive and potentially explosive under certain conditions, especially when mixed with other chemicals.[4][5]

Core Directive: Personal Protective Equipment (PPE) Protocol

Given the direct-acting mutagenicity of 2-nitro-9H-pyrido[2,3-b]indole, a comprehensive PPE strategy is mandatory to prevent all routes of exposure, including dermal, ocular, and inhalation.

Engineering Controls: The First Line of Defense

All work with 2-nitro-9H-pyrido[2,3-b]indole, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against the inhalation of airborne particles and vapors.

Primary and Secondary PPE

The following table outlines the minimum required PPE for handling 2-nitro-9H-pyrido[2,3-b]indole.

Task Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing solid compound Double-gloved with nitrile glovesTightly fitting safety goggles and a face shieldDisposable lab coat over a primary lab coat; disposable sleevesN95 respirator or higher
Preparing solutions Double-gloved with nitrile glovesTightly fitting safety goggles and a face shieldDisposable lab coat over a primary lab coat; disposable sleevesN95 respirator or higher, if not in a fume hood
Running reactions/transfers Double-gloved with nitrile glovesTightly fitting safety gogglesPrimary lab coatWork exclusively in a fume hood
Handling waste Double-gloved with nitrile glovesTightly fitting safety gogglesPrimary lab coatAs needed based on waste form

Gloves: Double-gloving with nitrile gloves provides an extra layer of protection against potential tears and permeation.[6][7] Gloves should be changed immediately if contamination is suspected.

Eye and Face Protection: Tightly fitting safety goggles are essential to protect against splashes.[7][8] A face shield should be worn in conjunction with goggles when handling the solid compound or concentrated solutions to protect the entire face.[7][9]

Body Protection: A disposable lab coat worn over a standard lab coat, along with disposable sleeves, prevents contamination of personal clothing and skin.[7][8] This outer layer can be easily removed and disposed of as hazardous waste in case of a spill.

Respiratory Protection: Due to the compound's direct mutagenicity, an N95 respirator or a higher level of respiratory protection is required when handling the solid powder to prevent inhalation of fine particles.[7][8] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training.[6][9]

Procedural Guidance: Donning, Doffing, and Decontamination

A strict protocol for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Primary lab coat

  • Inner pair of nitrile gloves

  • Disposable lab coat and sleeves

  • N95 respirator (if required)

  • Safety goggles and face shield

  • Outer pair of nitrile gloves (cuffs over the sleeves of the disposable coat)

Doffing Sequence (in the fume hood or designated area):
  • Remove outer pair of gloves.

  • Remove disposable lab coat and sleeves, turning them inside out as you remove them.

  • Remove face shield and goggles.

  • Remove N95 respirator.

  • Remove inner pair of gloves.

  • Wash hands thoroughly with soap and water.

Operational Plan: Spill Management and Waste Disposal

Spill Management

Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Gently collect the absorbent material into a designated hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

Large Spills:

  • Evacuate the laboratory immediately.

  • Alert your institution's environmental health and safety (EHS) department.

  • Prevent entry to the contaminated area.

Waste Disposal

All waste containing 2-nitro-9H-pyrido[2,3-b]indole must be treated as hazardous waste.[10]

  • Solid Waste: Contaminated gloves, disposable lab coats, absorbent materials, and other solid waste should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing 2-nitro-9H-pyrido[2,3-b]indole should be collected in a dedicated, labeled hazardous waste container.

  • Segregation: It is critical to segregate nitro-containing waste from other waste streams, particularly organic solvents and acids, to prevent potentially violent reactions.[4][5] Never mix nitric acid waste with organic solvents.[4]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention. Remove contaminated clothing.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

Visualizations

PPE_Decision_Workflow PPE Selection for 2-nitro-9H-pyrido[2,3-b]indole start Start: Handling 2-nitro-9H-pyrido[2,3-b]indole fume_hood Work in a certified chemical fume hood? start->fume_hood weighing Weighing solid compound? fume_hood->weighing Yes solution_prep Preparing a solution? weighing->solution_prep No ppe_weighing Add: - Face shield - Disposable lab coat/sleeves - N95 respirator weighing->ppe_weighing Yes reaction Running a reaction? solution_prep->reaction No ppe_solution Add: - Face shield - Disposable lab coat/sleeves solution_prep->ppe_solution Yes ppe_base Base PPE: - Double nitrile gloves - Safety goggles - Lab coat reaction->ppe_base Yes end Proceed with caution reaction->end No ppe_base->end ppe_weighing->solution_prep ppe_solution->reaction

Caption: PPE selection workflow for handling 2-nitro-9H-pyrido[2,3-b]indole.

References

  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • Essential Chemical PPE. (2023, September 8). Trimaco.
  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS.
  • Personal Protective Equipment (PPE). CHEMM.
  • 2-Amino-9H-pyrido(2,3-b)indole. PubChem.
  • SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Yale Environmental Health & Safety.
  • SAFETY DATA SHEET - Indole. (2025, October 16). Sigma-Aldrich.
  • Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison.
  • nitro razredčilo. Chemius.
  • Hazardous Waste Disposal Guide. NSWAI.
  • 2-NITRO-9H-PYRIDO[2,3-B]INDOLE | 176853-91-1. ChemicalBook.
  • 2-Amino-9H-pyrido[2,3-b]indole. LGC Standards.
  • Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. (2024, November 12). YouTube.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • 176853-91-1|2-Nitro-9H-pyrido[2,3-b]indole. BLDpharm.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Preparation and properties of Aromatic Nitrocompounds. (2025, July 2). Careers360.
  • Reduction of nitro compounds. Wikipedia.
  • Nitro compound synthesis by nitrite substitution or nitration. Organic Chemistry Portal.
  • INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-nitro-9H-pyrido[2,3-b]indole
Reactant of Route 2
Reactant of Route 2
2-nitro-9H-pyrido[2,3-b]indole
© Copyright 2026 BenchChem. All Rights Reserved.